Product packaging for 2,2'-Anhydrouridine(Cat. No.:CAS No. 3736-77-4)

2,2'-Anhydrouridine

Numéro de catalogue: B559692
Numéro CAS: 3736-77-4
Poids moléculaire: 226.19 g/mol
Clé InChI: UUGITDASWNOAGG-CCXZUQQUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure given in third source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O5 B559692 2,2'-Anhydrouridine CAS No. 3736-77-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGITDASWNOAGG-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315535
Record name 2,2′-Anhydrouridine
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Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3736-77-4
Record name 2,2′-Anhydrouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3736-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclouridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclouridine
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Record name 2,2′-Anhydrouridine
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Record name [2R-(2α,3β,3aβ,9aβ)]-2,3,3a,9a-tetrahydro-3-hydroxy-(hydroxymethyl)-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one
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Record name 2,2'-CYCLOURIDINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2'-Anhydrouridine, a pivotal intermediate in the synthesis of various nucleoside analogs with therapeutic potential. This document details its chemical structure, physicochemical properties, and reactivity. Furthermore, it outlines key experimental protocols for its synthesis, purification, and characterization, and explores its role as an inhibitor of uridine phosphorylase within the pyrimidine salvage pathway.

Introduction

This compound, also known as O²,2'-cyclouridine, is a modified pyrimidine nucleoside that plays a significant role in medicinal chemistry and drug development. Its rigid bicyclic structure, formed by an ether linkage between the C2 of the uracil base and the C2' of the ribose sugar, makes it a valuable synthon for the stereoselective synthesis of a wide array of antiviral and anticancer nucleoside analogs. Understanding the chemical properties of this compound is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers and professionals working in the field of nucleoside chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below.

General Properties
PropertyValueReference(s)
Chemical Formula C₉H₁₀N₂O₅[2]
Molecular Weight 226.19 g/mol [2]
CAS Number 3736-77-4[2]
Appearance White to off-white powder[1]
Melting Point 239-240 °C[1]
Boiling Point 456.3 ± 55.0 °C (at 760 mmHg)[]
Predicted pKa 12.55 ± 0.40[4]
Solubility
SolventSolubilityReference(s)
Water Sparingly soluble[4]
DMSO Soluble[]
Methanol Moderately soluble[4]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is complex due to the rigid bicyclic structure. A study on 2'-anhydronucleosides, including this compound, in DMSO and D₂O has been conducted to determine their conformation in solution.[5]

  • ¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework of the molecule. Predicted and experimental spectra are available in databases such as PubChem.[6]

  • Mass Spectrometry: The mass spectrum of this compound would be expected to show the molecular ion peak. Fragmentation patterns of nucleosides typically involve cleavage of the glycosidic bond and fragmentation of the sugar and base moieties.[7]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the industrial preparation of this compound involves the dehydration of uridine.

Materials:

  • Uridine

  • Dimethylformamide (DMF) or Dimethylacetamide (DMA)

  • Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃)

  • Carbonic acid diester (e.g., diethyl carbonate)

  • Ethanol

  • Acetonitrile

Procedure:

  • Add uridine to anhydrous DMF or DMA.

  • Add a small amount of NaHCO₃ or KHCO₃.

  • Add carbonic acid diester as a dehydrating agent (molar ratio of 1.1-1.5 to uridine).

  • Heat the reaction mixture to 85-130 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (uridine) is consumed.

  • After the reaction is complete, recover the solvent under reduced pressure.

  • To the residue, add a mixed solvent of ethanol and acetonitrile (e.g., 9:1 v/v).

  • Stir the mixture, which will cause the product to precipitate as a white solid.

  • Cool the mixture and filter to collect the crude product.

  • Purify the crude product by recrystallization from ethanol or methanol to obtain colorless crystals of this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Methanol

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (239-240 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range).

Kinetic Solubility Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • 96-well UV-transparent plates

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to each well of a 96-well filter plate containing PBS (e.g., 5 µL stock to 95 µL PBS).

  • Seal the plate and shake at room temperature for a specified time (e.g., 2 hours).

  • Filter the solutions into a 96-well UV-transparent plate using a vacuum manifold.

  • Measure the absorbance of the filtrate at a predetermined wavelength using a plate reader.

  • Calculate the solubility based on a standard curve of known concentrations of this compound.

Reactivity and Applications

Inhibition of Uridine Phosphorylase

This compound and its derivatives are known inhibitors of uridine phosphorylase, a key enzyme in the pyrimidine salvage pathway.[8] This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[9] By inhibiting this enzyme, the degradation of certain pyrimidine-based chemotherapeutic agents can be prevented, thereby enhancing their efficacy.

PyrimidineSalvagePathway Uridine Uridine UPase Uridine Phosphorylase Uridine->UPase Uracil Uracil R1P Ribose-1-phosphate UPase->Uracil UPase->R1P Anhydrouridine This compound Anhydrouridine->UPase Inhibition

Caption: Inhibition of Uridine Phosphorylase by this compound in the pyrimidine salvage pathway.

Synthesis of Nucleoside Analogs

The strained anhydro bridge in this compound makes it susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups at the 2'-position of the ribose sugar. This reactivity is extensively utilized in the synthesis of antiviral and anticancer nucleoside analogs.

SynthesisWorkflow start This compound step1 Nucleophilic Opening of Anhydro Ring (e.g., with NaN₃, NaF, R-SH) start->step1 step2 Intermediate: 2'-Substituted Arabinouridine Derivative step1->step2 step3 Further Chemical Modifications (e.g., protection/deprotection, functional group interconversion) step2->step3 end Antiviral/Anticancer Nucleoside Analogs (e.g., 2'-Azido-2'-deoxyuridine, 2'-Fluoro-2'-deoxyuridine) step3->end

Caption: General workflow for the synthesis of nucleoside analogs from this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is incompatible with strong acids and bases.[4] It should be stored in a cool, dry place, away from incompatible materials. For long-term storage, it is recommended to keep it at -20°C.[4]

Conclusion

This compound is a chemically versatile and important molecule in the field of medicinal chemistry. Its well-defined chemical and physical properties, coupled with its specific reactivity, make it an indispensable tool for the synthesis of a diverse range of nucleoside analogs with potential therapeutic applications. This technical guide provides a foundational understanding of its properties and the experimental methodologies associated with its use, serving as a valuable resource for researchers dedicated to the development of novel pharmaceuticals.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis and characterization of 2,2'-anhydrouridine, a modified nucleoside with significant applications in antiviral and anticancer research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualizations to facilitate a thorough understanding of this compound.

Introduction

This compound, also known as O2,2'-cyclouridine, is a derivative of uridine where an anhydro bridge is formed between the C2' position of the ribose sugar and the C2 position of the uracil base. This structural modification imparts unique chemical properties and biological activities, making it a valuable intermediate in the synthesis of various nucleoside analogs. Its rigid structure has been exploited in the development of antiviral and antineoplastic agents. This guide will detail a common and efficient method for its synthesis from uridine and provide a comprehensive overview of its characterization using modern spectroscopic techniques.

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the dehydration of uridine using a carbonic acid diester, such as diphenyl carbonate, in a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). This process is often catalyzed by a mild base like sodium bicarbonate.

Synthesis Pathway

The synthesis proceeds via an intramolecular cyclization reaction, as illustrated in the following diagram.

Synthesis_Pathway Uridine Uridine Intermediate Activated Uridine Intermediate Uridine->Intermediate Diphenyl Carbonate, NaHCO3, DMF/DMA, 100-110 °C Anhydrouridine This compound Intermediate->Anhydrouridine Intramolecular Cyclization

Caption: Synthesis pathway of this compound from uridine.

Experimental Protocol

This protocol is adapted from established industrial preparation methods for a laboratory scale synthesis.[1]

Materials:

  • Uridine

  • Diphenyl carbonate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)

  • Ethanol

  • Acetone (or Dioxane, Ethyl Acetate, Acetonitrile)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uridine.

  • Solvent and Reagents: Add anhydrous DMF or DMA to the flask to dissolve the uridine. To this solution, add a small amount of sodium bicarbonate followed by diphenyl carbonate. The molar ratio of diphenyl carbonate to uridine should be between 1.2 and 1.4.[1]

  • Reaction: Heat the reaction mixture to a temperature between 100-110 °C with continuous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (uridine) is no longer detectable. Carbon dioxide will be evolved during the reaction.[1]

  • Solvent Removal: After the reaction is complete, cool the mixture slightly and remove the solvent (DMF or DMA) under reduced pressure using a rotary evaporator. This step also helps in removing volatile by-products.[1]

  • Precipitation: To the resulting viscous residue, add a mixed solvent system. A common system is a mixture of ethanol and acetone (in a ratio of 1:1 to 2:1 v/v).[1] Other suitable co-solvents with ethanol include dioxane, ethyl acetate, or acetonitrile.[1]

  • Isolation of Crude Product: Stir the mixture at room temperature or with gentle heating to induce the precipitation of a white solid. Cool the mixture in an ice-water bath for 1-2 hours to maximize precipitation, and then collect the crude this compound by filtration.[1]

  • Purification: Wash the collected solid with a cold portion of the mixed solvent. For further purification, the crude product can be recrystallized from ethanol or methanol.[1]

  • Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white crystalline powder.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Mix Uridine, Diphenyl Carbonate, NaHCO3 in DMF/DMA B Heat at 100-110 °C A->B C Monitor by TLC B->C D Remove Solvent (Rotovap) C->D Reaction Complete E Precipitate with EtOH/Acetone D->E F Filter Crude Product E->F G Recrystallize from EtOH/MeOH F->G H Dry under Vacuum G->H I Pure this compound H->I Final Product

Caption: General experimental workflow for this compound synthesis.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₅[2]
Molecular Weight 226.19 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 239-240 °C[3]
Solubility Sparingly soluble in water, soluble in DMSO
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on available information.[2]

Table 1: ¹H NMR Spectral Data (Expected)

Chemical Shift (ppm)MultiplicityAssignment
To be determinedH-1'
To be determinedH-2'
To be determinedH-3'
To be determinedH-4'
To be determinedH-5', H-5''
To be determinedH-5
To be determinedH-6

Note: Specific chemical shifts and coupling constants require experimental determination or access to spectral databases.[2]

Table 2: ¹³C NMR Spectral Data (Expected)

Chemical Shift (ppm)Assignment
To be determinedC-2
To be determinedC-4
To be determinedC-5
To be determinedC-6
To be determinedC-1'
To be determinedC-2'
To be determinedC-3'
To be determinedC-4'
To be determinedC-5'

Note: Specific chemical shifts require experimental determination or access to spectral databases.[2]

Table 3: FTIR Spectral Data (Expected Major Peaks)

Wavenumber (cm⁻¹)Functional Group Assignment
~3400O-H stretch (hydroxyl)
~3100C-H stretch (aromatic)
~1700-1650C=O stretch (amide)
~1100C-O stretch (ether)

Note: Specific peak positions and intensities may vary based on the sample preparation method.

Table 4: Mass Spectrometry Data

m/z ValueInterpretation
226.19[M]⁺ (Molecular Ion)
To be determinedFragmentation pattern

Note: The fragmentation pattern would need to be determined experimentally.

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers an efficient route to this important nucleoside analog. The characterization data, while requiring experimental verification for precise values, provides a solid framework for the structural elucidation and purity assessment of the synthesized compound. The information presented herein is intended to be a valuable resource for researchers engaged in the fields of medicinal chemistry and drug discovery.

References

The Discovery and History of 2,2'-Anhydrouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Anhydrouridine, a rigid, bicyclic derivative of the naturally occurring nucleoside uridine, has carved a significant niche in medicinal chemistry and drug discovery since its discovery in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows. The unique structural conformation of this compound has made it an invaluable intermediate in the synthesis of a wide array of antiviral and anticancer nucleoside analogs. Its ability to act as a constrained precursor allows for stereospecific modifications of the sugar moiety, leading to the development of potent therapeutic agents. Furthermore, this compound and its derivatives have been instrumental in elucidating the mechanism of enzymes involved in nucleoside metabolism, most notably as inhibitors of uridine phosphorylase. This guide aims to consolidate the key technical information surrounding this compound, facilitating its continued application in innovative drug design and development.

Discovery and Historical Context

This compound was first synthesized and characterized in the mid-20th century during a period of intense investigation into the chemistry of nucleosides and their potential as therapeutic agents. The primary method for its preparation emerged from studies on the acid-catalyzed cyclization of uridine under dehydrating conditions. This intramolecular cyclization, forming an anhydro bridge between the C2' of the ribose sugar and the C2 of the uracil base, results in a conformationally constrained molecule.

Initially, its discovery was pivotal for understanding the structure-activity relationships of nucleosides and the conformational requirements of enzymes involved in nucleic acid metabolism. Its rigid structure provided a unique tool for probing the active sites of these enzymes. Over the years, the significance of this compound has transitioned from a chemical curiosity to a cornerstone intermediate in the synthesis of potent antiviral and anticancer drugs. It serves as a versatile precursor for nucleoside analogs with activity against formidable viruses such as HIV and herpes simplex virus (HSV).[1] Moreover, derivatives of this compound have been identified as potent inhibitors of uridine phosphorylase, an enzyme implicated in the degradation of several chemotherapeutic agents. By inhibiting this enzyme, these derivatives can enhance the efficacy of co-administered anticancer drugs.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound involves the intramolecular cyclization of uridine. This is typically achieved through a dehydration reaction facilitated by a variety of reagents and conditions.

Experimental Protocol: Industrial Preparation from Uridine

This protocol is adapted from a patented industrial method for the preparation of this compound.

Materials:

  • Uridine

  • Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMA)

  • Sodium Bicarbonate (NaHCO₃) or Potassium Bicarbonate (KHCO₃)

  • Carbonic acid diester (e.g., diethyl carbonate)

  • Ethanol

  • Acetone

  • Ethyl Acetate

  • Acetonitrile

Procedure:

  • To a reaction vessel, add uridine and anhydrous DMF or DMA.

  • Add a small amount of NaHCO₃ or KHCO₃ to the mixture.

  • Add carbonic acid diester as the dehydrating agent. The molar ratio of carbonic acid diester to uridine should be between 1.1 and 1.5.

  • Heat the reaction mixture to a temperature between 85-130°C (optimally 100-110°C).

  • Monitor the reaction progress using thin-layer chromatography (TLC) until no starting material (uridine) is observed. Carbon dioxide will be evolved during the reaction.

  • Upon completion, recover the solvent by vacuum distillation at the reaction temperature. The recovered solvent can be reused.

  • To the resulting thick residue, add a mixed solvent system. This can be a mixture of ethanol with one or more of the following: acetone, dioxane, ethyl acetate, or acetonitrile. The volume ratio of ethanol to the other organic solvent(s) can range from 1:10 to 10:1.

  • Stir the mixture at room temperature or with gentle heating. This compound will precipitate as a white solid.

  • Cool the mixture in an ice-water bath for 1-2 hours and then filter to collect the crude product.

  • The filter cake can be further purified by heating in a fresh portion of the mixed solvent, followed by cooling and filtration to yield a chromatographically pure product.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀N₂O₅[2][3]
Molecular Weight226.19 g/mol [2][3]
Melting Point239-240 °C[4]
AppearanceWhite to off-white powder[4]
SolubilitySparingly soluble in water; moderately soluble in methanol and DMSO[2]
CAS Number3736-77-4[3]

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR Data available in public databases.PubChem
¹³C NMR Data available in public databases.PubChem
FTIR Data available in public databases.PubChem

Biological Activity and Applications

This compound itself is primarily a research tool and a synthetic intermediate rather than a potent therapeutic agent. Its true value lies in its role as a precursor for a multitude of biologically active nucleoside analogs. The rigid anhydro linkage allows for stereoselective modifications at the 2' and 3' positions of the ribose ring, leading to the synthesis of novel drug candidates.

Antiviral and Anticancer Research

This compound is a key building block in the synthesis of compounds with significant antiviral and anticancer properties.[1][4] The nucleophilic opening of the anhydro ring provides a versatile method for introducing various substituents at the 2'-position, leading to the formation of 2'-substituted nucleosides.[1]

Table 3: Examples of Biologically Active Derivatives of this compound

DerivativeBiological ActivityReference
[E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR)Antiviral activity against herpes simplex virus type 1 (HSV-1)[5]
2,2'-Anhydro-5-ethyluridine (ANEUR)Potent inhibitor of uridine phosphorylase; potentiates the antitumor activity of fluorouridine (FUR)[5]
Inhibition of Uridine Phosphorylase

A significant area of research involving this compound derivatives is their potent inhibition of uridine phosphorylase. This enzyme is responsible for the catabolism of uridine and some pyrimidine-based chemotherapeutic drugs. Inhibition of uridine phosphorylase can therefore increase the bioavailability and efficacy of these drugs. For example, 2,2'-anhydro-5-ethyluridine (ANEUR) has been shown to be a potent inhibitor of this enzyme.

Table 4: Uridine Phosphorylase Inhibition Data

InhibitorTargetKᵢ ValueReference
[E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR)Uridine Phosphorylase450 nM[5]
5-Ethyl-2,2'-anhydrouridine (ANEUR)Uridine Phosphorylase (from sarcoma 180 cells)99 nM[5]
Experimental Protocols for Biological Assays

This assay is used to determine the ability of a compound to protect cells from the virus-induced cell death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus (e.g., H5N2)

  • 6-well plates

  • Serum-free cell culture medium

  • TPCK-trypsin

  • Test compounds (derivatives of this compound)

  • MTS reagent for cell viability assessment

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Infect the confluent cell monolayers with the influenza virus for 1 hour at 37°C.

  • Remove the virus inoculum by washing the cells with serum-free medium.

  • Overlay the cells with fresh serum-free medium supplemented with 2 µg/mL TPCK-trypsin and various concentrations of the test compounds.

  • Incubate the plates for a period sufficient to observe cytopathic effects in the untreated virus-infected control wells (typically 48-72 hours).

  • Assess cell viability using the MTS assay. The absorbance is read at 490 nm.

  • The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the viral-induced CPE by 50%.

This assay measures the ability of a compound to inhibit the enzymatic activity of uridine phosphorylase.

Materials:

  • Purified uridine phosphorylase

  • Uridine (substrate)

  • Phosphate buffer

  • Test compounds (inhibitors)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, uridine, and the purified enzyme.

  • Add various concentrations of the test compound to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Monitor the phosphorolytic cleavage of uridine to uracil by measuring the change in absorbance at a specific wavelength (e.g., 290 nm), as uracil has a different absorption spectrum from uridine.

  • The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

  • The inhibition constant (Kᵢ) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Visualizations

Synthesis and Biological Evaluation Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to the biological evaluation of its derivatives.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Uridine Uridine Dehydration Intramolecular Dehydration (e.g., with Carbonic acid diester) Uridine->Dehydration Anhydrouridine This compound Dehydration->Anhydrouridine Nucleophilic_Opening Nucleophilic Ring Opening Anhydrouridine->Nucleophilic_Opening Derivatives 2'-Substituted Analogs Nucleophilic_Opening->Derivatives Antiviral_Assay Antiviral Assays (e.g., CPE, Plaque Reduction) Derivatives->Antiviral_Assay Anticancer_Assay Anticancer Assays (e.g., MTT, Uridine Phosphorylase Inhibition) Derivatives->Anticancer_Assay Lead_Compounds Lead Compounds Antiviral_Assay->Lead_Compounds Anticancer_Assay->Lead_Compounds

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Mechanism of Uridine Phosphorylase Inhibition

This diagram illustrates the role of this compound derivatives as inhibitors of uridine phosphorylase, leading to the potentiation of other chemotherapeutic agents.

G Uridine Uridine UPase Uridine Phosphorylase Uridine->UPase Metabolized by Uracil Uracil + Ribose-1-P UPase->Uracil Inactive_Metabolite Inactive Metabolite UPase->Inactive_Metabolite Inhibitor This compound Derivative (e.g., ANEUR) Inhibitor->UPase Inhibits Fluorouridine Fluorouridine (FUR) (Anticancer Drug) Fluorouridine->UPase Degraded by Anticancer_Effect Enhanced Anticancer Effect Fluorouridine->Anticancer_Effect Leads to

Caption: Inhibition of uridine phosphorylase by this compound derivatives.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,2'-anhydrouridine, a key bicyclic nucleoside analogue. The document details its three-dimensional architecture in both solid and solution states, supported by crystallographic and Nuclear Magnetic Resonance (NMR) spectroscopic data. Furthermore, it outlines the synthetic methodologies for its preparation and delves into its significant role as an inhibitor of uridine phosphorylase, a critical enzyme in nucleotide metabolism. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed insights into the structural and functional characteristics of this important molecule.

Molecular Structure

This compound (also known as 2,2'-O-cyclouridine) is a rigid, bicyclic derivative of the naturally occurring nucleoside, uridine. Its chemical formula is C₉H₁₀N₂O₅, with a molecular weight of 226.19 g/mol .[1] The key structural feature of this molecule is the presence of an additional covalent bond between the C2' carbon of the ribose sugar and the C2 oxygen of the uracil base, forming a furanose-oxazolone fused ring system. This anhydro bridge significantly restricts the conformational freedom of the molecule compared to its parent nucleoside, uridine.

Solid-State Conformation: X-ray Crystallography

Table 1: General Crystallographic Parameters for this compound

ParameterValue
Chemical FormulaC₉H₁₀N₂O₅
Molecular Weight226.19 g/mol
Crystal SystemData not available
Space GroupData not available
Key ConformationC4'-endo sugar pucker

Note: Detailed unit cell dimensions, bond lengths, and bond angles are not available in the public domain literature reviewed for this guide.

Solution Conformation: NMR Spectroscopy

Interestingly, the conformation of this compound in solution differs from that observed in the crystalline state. Proton Magnetic Resonance (PMR) studies have revealed that in aqueous and DMSO solutions, the ribose ring preferentially adopts a C1'-exo conformation.[2] This highlights the importance of environmental factors in determining the fine structural details of the molecule.

Table 2: Summary of NMR Spectroscopic Data for this compound in DMSO-d₆

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1'Data not availabledData not available
H-2'Data not availablemData not available
H-3'Data not availablemData not available
H-4'Data not availablemData not available
H-5', H-5''Data not availableddData not available
H-6Data not availabledData not available
NH-3Data not availablesData not available
CarbonChemical Shift (ppm)
C-1'Data not available
C-2'Data not available
C-3'Data not available
C-4'Data not available
C-5'Data not available
C-2Data not available
C-4Data not available
C-5Data not available
C-6Data not available

Note: While general 1H and 13C NMR spectra are available from commercial suppliers, a detailed, peer-reviewed assignment of chemical shifts and coupling constants in DMSO-d₆ was not found in the literature surveyed.

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the intramolecular cyclization of a uridine derivative. A patented industrial preparation method provides a representative protocol:

2.1.1. Materials and Reagents:

  • Uridine

  • Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMA)

  • Carbonic acid diester (e.g., diethyl carbonate) as a dehydrating agent

  • Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃)

  • Ethanol

  • Acetone, Dioxane, Ethyl acetate, or Acetonitrile

2.1.2. Procedure:

  • To a solution of uridine in anhydrous DMF or DMA, add a small amount of NaHCO₃ or KHCO₃.

  • Add carbonic acid diester as the dehydrating agent. The molar ratio of the diester to uridine is typically between 1.1 and 1.5.

  • Heat the reaction mixture to a temperature between 85°C and 130°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Carbon dioxide is evolved during the reaction.

  • After the reaction is complete, recover the solvent under reduced pressure.

  • To the resulting residue, add a mixed solvent system, such as ethanol-acetonitrile.

  • Stir the mixture, which will cause the this compound to precipitate as a white solid.

  • Cool the suspension in an ice-water bath for 1-2 hours and then collect the product by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield chromatographically pure this compound.[3]

Synthesis_Workflow Uridine Uridine Reaction_Mixture Reaction Mixture (DMF/DMA, Carbonic Acid Diester, NaHCO3) Uridine->Reaction_Mixture Heating Heating (85-130 °C) Reaction_Mixture->Heating Solvent_Removal Solvent Removal (Reduced Pressure) Heating->Solvent_Removal Precipitation Precipitation (Mixed Solvents) Solvent_Removal->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization) Filtration->Purification Product This compound Purification->Product Uridine_Phosphorylase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Binds to active site Uracil_R1P Uracil + Ribose-1-Phosphate UPase->Uracil_R1P Catalyzes conversion Anhydrouridine This compound UPase_Inhibited Uridine Phosphorylase (UPase) Anhydrouridine->UPase_Inhibited Binds to active site No_Reaction No Reaction UPase_Inhibited->No_Reaction

References

Spectroscopic Profile of 2,2'-Anhydrouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,2'-Anhydrouridine (CAS 3736-77-4), a modified nucleoside with significant applications in biochemical research and as a building block for antiviral and anticancer agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

This compound is a derivative of uridine where an anhydro bridge is formed between the C2' of the ribose sugar and the C2 of the uracil base. This structural constraint has a significant impact on its chemical properties and biological activity.

Molecular Formula: C₉H₁₀N₂O₅[1][2] Molecular Weight: 226.19 g/mol [1][2]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for spectra acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Table 1: ¹H NMR Chemical Shifts (ppm) of this compound in DMSO-d₆

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-67.85d7.5
H-1'6.25d5.5
H-55.95d7.5
OH-5'5.20t5.0
H-2'5.15t5.5
H-3'4.40m
OH-3'4.25d4.5
H-4'4.10m
H-5'a, H-5'b3.65m

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Data is compiled from typical values for similar uridine derivatives and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound in DMSO-d₆

Carbon Chemical Shift (ppm)
C-4171.5
C-2159.0
C-6140.5
C-5102.0
C-1'90.5
C-4'86.0
C-2'85.5
C-3'70.0
C-5'59.5

Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm. Data is compiled from typical values for similar uridine derivatives and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹) of this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3400 - 3200Strong, BroadO-H stretching (hydroxyl groups)
3100 - 3000MediumC-H stretching (aromatic/vinylic)
2950 - 2850MediumC-H stretching (aliphatic)
1710 - 1650StrongC=O stretching (carbonyl groups of uracil)
1650 - 1600MediumC=C stretching (uracil ring)
1470 - 1400MediumC-N stretching
1100 - 1000StrongC-O stretching (ether and alcohol)

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Expected m/z Values for this compound and its Fragments

m/z Ion Description
227.06[M+H]⁺Protonated molecular ion
249.04[M+Na]⁺Sodium adduct
113.02[C₄H₃N₂O₂]⁺Uracil fragment after glycosidic bond cleavage

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Referencing: Chemical shifts are referenced to the residual solvent signals of DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[3]

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: Bruker Vertex 70 FT-IR spectrometer or equivalent.[4]

  • Mode: Transmission.

  • Scan Range: 4000 - 400 cm⁻¹.[5]

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity Quaternary LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50 - 500.

  • Fragmentation: Collision-induced dissociation (CID) can be used to obtain fragment ion spectra (MS/MS).

Data Interpretation and Visualization

The combined analysis of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound. The logical relationship between these techniques and the information they provide is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm-1) Functional Groups IR->IR_Data MS_Data Molecular Weight (m/z) Fragmentation Pattern MS->MS_Data Structure This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis for this compound.

References

The Biological Role of 2,2'-Anhydrouridine in RNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

2,2'-Anhydrouridine is a synthetically derived, conformationally locked nucleoside that serves as a pivotal research tool and versatile building block in RNA biology and therapeutic development. Unlike naturally occurring RNA modifications, its primary significance lies not in a direct biological role within native RNA, but in its application to probe RNA structure and function, and as a precursor in the synthesis of potent antiviral and anticancer nucleoside analogs. The defining feature of this compound is the covalent bond between the C2' of the ribose sugar and the C2 of the uracil base, which rigidly constrains the sugar pucker. This unique structure makes it a powerful inhibitor of key enzymes in the pyrimidine salvage pathway, such as uridine phosphorylase, thereby enabling its use as a chemosensitizer. This guide provides a comprehensive overview of its structural impact on RNA, its applications in drug development, and detailed experimental protocols for its study.

Introduction: The Unique Chemistry of this compound

This compound, also known as 2,2'-Cyclouridine, is a modified form of the ribonucleoside uridine. Its structure is characterized by an ether linkage between the C2' position of the ribose and the C2 position of the uracil base. This intramolecular cyclization results in a rigid, bicyclic structure that locks the glycosidic bond in a fixed orientation and constrains the ribose sugar into a specific conformation.

This rigid structure is distinct from the conformational flexibility observed in natural uridine and other modified nucleosides like dihydrouridine, which promotes flexibility.[1][2] Because it is a synthetic compound, it is not found in naturally occurring RNA.[3][4] Its value is derived from its utility as a chemical tool to study RNA and as a foundational scaffold for drug design.[5]

Structural and Functional Impact on RNA

The primary role of this compound when incorporated into an RNA strand is to impose a rigid conformational constraint on the sugar-phosphate backbone. This has significant consequences for RNA structure, stability, and its interaction with proteins.

  • Conformational Rigidity : The anhydro linkage forces the ribose sugar into a fixed pucker, typically C3'-endo, which is characteristic of A-form RNA helices. This removes the natural C2'-endo/C3'-endo equilibrium, allowing researchers to probe the functional importance of backbone flexibility at specific sites.

  • Duplex Stability : The impact of such a rigid modification on the thermodynamic stability of an RNA duplex is context-dependent. While some reports suggest it can stabilize RNA structures, particularly in the context of therapeutic oligonucleotides, the removal of conformational flexibility can also be destabilizing.[5] Direct thermodynamic data for RNA duplexes containing this compound is not extensively published, but studies on other backbone-modifying nucleotides provide insight into the potential effects (Table 1).

  • Protein Recognition : The sugar-phosphate backbone and the minor groove are critical sites for protein-RNA interactions. By altering the local architecture of the minor groove, the incorporation of this compound can modulate the binding of RNA-binding proteins, a property that is highly valuable in the development of therapeutic oligonucleotides like antisense oligonucleotides (ASOs).

Table 1: Representative Thermodynamic Impact of Nucleotide Modifications on RNA Duplex Stability

Note: Data for this compound is not available; this table presents data from Unlocked Nucleic Acid (UNA), a modification known to significantly alter backbone flexibility, to illustrate the principle.

Duplex Sequence (Modification in Bold)Modification TypeΔG°₃₇ (kcal/mol)ΔTₘ (°C) per modificationReference
5'-GCGAG(U )CUCGC-3' / 3'-CGCUC(A )GAGCG-5'Unmodified Reference-15.8N/A[6]
5'-GCGAG(U UNA)CUCGC-3' / 3'-CGCUC(A )GAGCG-5'UNA-U Substitution-9.9-22.9[6]
5'-GGCC(A )GGCC-3' / 3'-CCGG(U )CCGG-5'Unmodified Reference-13.3N/A[6]
5'-GGCC(A UNA)GGCC-3' / 3'-CCGG(U )CCGG-5'UNA-A Substitution-8.5-19.4[6]

Core Application: Inhibition of Uridine Phosphorylase

A primary biological effect of this compound and its derivatives is the potent and selective inhibition of uridine phosphorylase (UPP).[7][8] UPP is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[9][10]

Mechanism of Inhibition

This compound analogs act as competitive inhibitors, mimicking the natural substrate (uridine) and binding to the active site of UPP.[7] The rigid structure of the inhibitor prevents the enzymatic cleavage of the glycosidic bond, effectively blocking the enzyme's catalytic activity. This inhibition is highly selective for UPP, with little to no effect on other related enzymes like thymidine phosphorylase.[7][11]

Uridine_Phosphorylase_Inhibition cluster_pathway Pyrimidine Salvage Pathway cluster_inhibition Therapeutic Intervention Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase (UPP) Uracil->Uridine reversible R1P Ribose-1-P Anhydrouridine This compound (or derivative) UPP_Node Uridine Phosphorylase (UPP) Anhydrouridine->UPP_Node Competitive Inhibition Synthesis_Workflow cluster_examples Examples of Analogs Uridine Uridine Step1 Dehydration (e.g., Diphenyl Carbonate, DMF) Uridine->Step1 AnhydroU This compound Step1->AnhydroU Step2 Nucleophilic Ring Opening (e.g., LiN₃, NaSEt) AnhydroU->Step2 Analogs Diverse 2'-Substituted Analogs (Antiviral, Anticancer Agents) Step2->Analogs Azido 2'-Azido-2'-deoxyuridine Thio 2'-Thioethyl-2'-deoxyuridine Fluoro 2'-Fluoro-arabino-uridine Structural_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Synth_Control Synthesize Unmodified RNA Anneal Anneal Strands Synth_Control->Anneal Synth_Mod Synthesize RNA with This compound Synth_Mod->Anneal CD_Spec CD Spectroscopy Anneal->CD_Spec UV_Melt UV/CD Thermal Melt Anneal->UV_Melt NMR_Spec NMR Spectroscopy Anneal->NMR_Spec Structure Global Structure (A-form vs. distorted) CD_Spec->Structure Stability Thermodynamic Stability (Tm, ΔG°) UV_Melt->Stability Dynamics Local Conformation & Dynamics NMR_Spec->Dynamics

References

2,2'-Anhydrouridine: A Lynchpin in the Synthesis of Novel Nucleoside Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a pivotal precursor in the synthetic arsenal for creating a diverse array of nucleoside analogs with significant therapeutic potential. Its unique strained bicyclic structure provides a reactive electrophilic center at the C2' position, facilitating nucleophilic attack to introduce a variety of functional groups, thereby enabling the generation of novel antiviral and anticancer agents. This guide delves into the core utility of this compound as a starting material, presenting key synthetic transformations, quantitative data on the efficacy of its derivatives, detailed experimental protocols, and an overview of the biological pathways they modulate.

Synthetic Utility of this compound

The primary utility of this compound lies in the facile opening of its anhydro bridge by various nucleophiles. This reaction allows for the stereospecific introduction of substituents at the 2'-position of the arabinofuranosyl ring, a key modification in many biologically active nucleoside analogs.

Experimental Workflow: Synthesis of Nucleoside Analogs from this compound

G Uridine Uridine Anhydrouridine This compound Uridine->Anhydrouridine Dehydration Analogs 2'-Substituted Nucleoside Analogs Anhydrouridine->Analogs Nucleophiles Nucleophiles (e.g., N3-, F-, NH2-, RS-) Nucleophiles->Analogs Ring Opening Further_Mod Further Modifications (e.g., 5-position functionalization) Analogs->Further_Mod Final_Analogs Final Nucleoside Analog Further_Mod->Final_Analogs G cluster_cell Infected Host Cell NA Nucleoside Analog (Prodrug) NA_MP NA-Monophosphate NA->NA_MP Kinase NA_DP NA-Diphosphate NA_MP->NA_DP Kinase NA_TP NA-Triphosphate (Active Form) NA_DP->NA_TP Kinase Viral_Polymerase Viral RNA/DNA Polymerase NA_TP->Viral_Polymerase Competitive Inhibition Replication_Blocked Viral Replication Blocked Viral_Polymerase->Replication_Blocked

An In-Depth Technical Guide on the Potential Therapeutic Applications of 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Anhydrouridine, a rigid bicyclic nucleoside analog, serves as a pivotal intermediate in the synthesis of a diverse array of therapeutically relevant nucleoside derivatives. Its constrained conformation and unique chemical reactivity make it a valuable scaffold for the development of antiviral and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and associated experimental methodologies of this compound and its derivatives. Key areas of focus include its role as an inhibitor of uridine phosphorylase, its utility in the generation of antiviral and cytotoxic compounds, its potential as a prodrug for central nervous system delivery, and its application in the development of modified antisense oligonucleotides. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

This compound is a synthetic nucleoside analog characterized by an ether linkage between the C2' carbon of the ribose sugar and the C2 position of the uracil base. This rigid structure locks the glycosidic bond in a syn conformation, a feature that has been exploited in the design of various bioactive molecules. While this compound itself is not typically the active therapeutic agent, it is a crucial precursor for the synthesis of nucleoside analogs with antiviral and anticancer properties. Its unique structure also makes it a valuable tool for studying RNA structure and function. This guide will delve into the core therapeutic applications stemming from this versatile molecule.

Synthesis of this compound and Derivatives

The synthesis of this compound and its subsequent conversion to other therapeutically relevant molecules are critical first steps in harnessing its potential.

Synthesis of this compound from Uridine

A common laboratory-scale synthesis involves the intramolecular cyclization of uridine. An industrial method has also been patented, highlighting its importance in larger-scale production.[1]

Experimental Protocol: Laboratory-Scale Synthesis of this compound [1]

  • Reaction Setup: To a solution of uridine in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), add a dehydrating agent like a carbonic acid diester (e.g., diphenyl carbonate) in a 1.1 to 1.5 molar ratio relative to the uridine. A small amount of a weak base such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can be added.

  • Dehydration Reaction: Heat the reaction mixture to a temperature between 85°C and 130°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting uridine is consumed. Carbon dioxide is released during this reaction.

  • Solvent Removal: After the reaction is complete, recover the solvent under reduced pressure at the reaction temperature.

  • Precipitation: To the resulting thick residue, add a mixed solvent system. This can be a mixture of ethanol with other organic solvents like acetone, dioxane, ethyl acetate, or acetonitrile (e.g., in a 1:1 to 2:1 ratio of ethanol to the other solvent).

  • Crystallization and Isolation: Stir the mixture at room temperature or with gentle heating to induce the precipitation of this compound as a white solid. Cool the mixture in an ice-water bath for 1-2 hours to maximize precipitation.

  • Purification: Filter the solid product and wash it with a cold portion of the mixed solvent. The crude product can be further purified by recrystallization from a suitable solvent to obtain chromatographically pure this compound.

Synthesis of 2'-Azido-2'-deoxyuridine from this compound

This compound is a key starting material for the synthesis of 2'-azido-2'-deoxyuridine, a precursor for generating modified oligonucleotides.[2]

Experimental Protocol: Synthesis of 2'-Azido-2'-deoxyuridine [2]

  • Reaction Setup: In a reaction vessel, dissolve this compound in anhydrous DMF.

  • Azide Formation: Add a source of azide, such as a lithium azide:TMEDA (tetramethylethylenediamine) complex generated in situ from the reaction of lithium fluoride and azidotrimethylsilane.

  • Nucleophilic Opening: The azide anion will perform a nucleophilic attack on the C2' position of the anhydro bridge, leading to the opening of the ring and the formation of the 2'-azido derivative.

  • Work-up and Purification: After the reaction is complete, quench the reaction and perform an appropriate aqueous work-up. The desired product, 2'-azido-2'-deoxyuridine, can then be purified using column chromatography.

Therapeutic Applications

The rigid structure and chemical handles of this compound and its derivatives have led to their exploration in several therapeutic areas.

Anticancer Activity: Inhibition of Uridine Phosphorylase

Uridine phosphorylase (UPase) is an enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. In some cancers, elevated levels of UPase can decrease the efficacy of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU) by degrading them. Therefore, inhibitors of UPase can act as chemosensitizers. Several 5-substituted-2,2'-anhydrouridines have been identified as potent and selective inhibitors of uridine phosphorylase.[3]

Quantitative Data: Uridine Phosphorylase Inhibition

CompoundApparent Kᵢ (nM)Source
2,2'-Anhydro-5-ethyluridine (ANEUR)25[3]
5-Ethyl-2,2'-anhydrouridine (ANEUR)99[4]
[E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR)450[]

Experimental Protocol: Uridine Phosphorylase Inhibition Assay

A general protocol to assess the inhibitory activity of this compound derivatives against uridine phosphorylase is as follows:

  • Enzyme Source: Purify uridine phosphorylase from a relevant source, such as sarcoma 180 cells.[4]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a phosphate source (e.g., potassium phosphate), the substrate uridine, and the purified enzyme.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to be tested.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme. The rate of uridine phosphorolysis can be monitored spectrophotometrically by measuring the decrease in absorbance at a wavelength where uridine and uracil have different extinction coefficients.

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. The apparent inhibition constant (Kᵢ) can be calculated using Michaelis-Menten kinetics and appropriate graphical analysis (e.g., Lineweaver-Burk or Dixon plots).

Uridine_Phosphorylase_Inhibition Uridine Uridine UPase Uridine Phosphorylase Uridine->UPase Substrate Uracil Uracil Ribose-1-Phosphate Ribose-1-Phosphate UPase->Uracil UPase->Ribose-1-Phosphate Anhydrouridine_Derivative This compound Derivative Anhydrouridine_Derivative->UPase Inhibition

Antiviral Activity

This compound serves as a precursor for various nucleoside analogs with antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and influenza viruses.[][6][7] The general mechanism of action for many of these nucleoside analogs involves their conversion to the corresponding triphosphate within the cell, which then acts as a competitive inhibitor or a chain terminator for viral polymerases.

Quantitative Data: Antiviral Activity of Related Nucleoside Analogs

While specific EC₅₀ and CC₅₀ values for this compound itself are not widely reported, data for related compounds demonstrate the potential of this chemical class.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Source
2-deoxy sugar derivative of uridine (Compound 2)Influenza A (H5N2)MDCK82>4335.27[8]
2-thiouridine (s²U)DENV2BHK-21~1>400>400[9]
2-thiouridine (s²U)SARS-CoV-2VeroE6~1>400>400[9]

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay

  • Cell Culture: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for HSV) in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound derivative).

  • Infection: Infect the cells with a predetermined titer of the virus in the presence of the test compound or a vehicle control.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-3 days).

  • CPE Assessment: Visually score the cytopathic effect in each well under a microscope or quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Experimental Protocol: Cytotoxicity (MTT) Assay

  • Cell Seeding: Seed the desired cell line (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density.[1][2][10]

  • Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Antiviral_Workflow

Potential Role in Modulating Cancer Signaling Pathways

While direct studies on the effect of this compound on specific cancer signaling pathways are limited, its derivatives, as nucleoside analogs, have the potential to interfere with pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are often dysregulated in cancer and are major targets for cancer therapy.[8][10][11][12][13][14][15][16][17][18][19][20][21] Nucleoside analogs can induce cellular stress by interfering with DNA and RNA synthesis, which can, in turn, modulate these signaling cascades.

Experimental Protocol: Western Blot for Pathway Activation

  • Cell Treatment: Treat cancer cells (e.g., prostate, lung, breast cancer cell lines) with the this compound derivative for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Cancer_Signaling

Prodrug for Brain Delivery

The blood-brain barrier (BBB) poses a significant challenge for delivering therapeutic agents to the central nervous system. The prodrug approach, where a lipophilic and BBB-permeable molecule is designed to be converted to the active drug within the brain, is a promising strategy.[6][14][15][22][23][24] this compound, being more lipophilic than uridine, has been investigated as a potential prodrug to deliver uridine to the brain. Once across the BBB, it could be hydrolyzed to release uridine.

Brain_Prodrug

Application in Antisense Oligonucleotides and siRNA

Chemical modifications of oligonucleotides are crucial for their therapeutic applications, enhancing their stability, binding affinity, and nuclease resistance. This compound can serve as a precursor to modified nucleosides, such as 2'-azido-2'-deoxyuridine, which can be incorporated into siRNA sequences.[25] These modifications can influence the thermodynamic stability and gene-silencing activity of the siRNA duplexes.[4][22][26][27]

Experimental Protocol: Evaluation of Modified siRNA Activity

  • Oligonucleotide Synthesis: Synthesize siRNA strands with and without the desired modification derived from this compound using standard phosphoramidite chemistry.[26]

  • Duplex Formation: Anneal the complementary siRNA strands to form duplexes.

  • Thermodynamic Stability: Determine the melting temperature (Tₘ) of the siRNA duplexes using UV thermal denaturation studies to assess the effect of the modification on duplex stability.[13][28][29][30]

  • Gene Silencing Assay: Transfect cells expressing a target gene (e.g., luciferase) with the modified and unmodified siRNAs.

  • Activity Measurement: Measure the expression of the target gene (e.g., via a luciferase assay or qPCR) to determine the gene-silencing efficiency of the modified siRNAs compared to the unmodified control.

siRNA_Workflow

Conclusion

This compound is a versatile and valuable molecule in medicinal chemistry. Its primary role as a synthetic intermediate enables the creation of a wide range of nucleoside analogs with significant therapeutic potential. The applications discussed in this guide, from anticancer and antiviral strategies to innovative drug delivery and gene silencing technologies, underscore the importance of continued research into this unique nucleoside derivative. The provided experimental frameworks and quantitative data serve as a foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this compound and its derivatives.

References

The Core Mechanism of 2,2'-Anhydrouridine as an Enzyme Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2,2'-anhydrouridine and its derivatives as enzyme inhibitors. The primary focus of this document is on their interaction with uridine phosphorylase, a key enzyme in the pyrimidine salvage pathway. This guide will cover the molecular interactions, quantitative inhibitory data, detailed experimental protocols for assessing inhibition, and the broader metabolic context of this inhibition.

Introduction to this compound

This compound is a synthetic nucleoside analog characterized by an ether linkage between the C2' of the ribose sugar and the C2 of the uracil base. This rigid, bicyclic structure is crucial to its function as an enzyme inhibitor. While this compound itself shows inhibitory activity, it has also served as a scaffold for the development of more potent inhibitors, particularly through substitutions at the 5-position of the uracil ring. These compounds are of significant interest in medicinal chemistry, primarily for their potential to modulate the metabolism of pyrimidine nucleosides, which has implications for antiviral and cancer chemotherapy.[1][2][3]

Mechanism of Action: Inhibition of Uridine Phosphorylase

The primary target of this compound and its derivatives is uridine phosphorylase (UPase) , an enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[4][5][6] This reaction is a critical step in the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases for nucleotide synthesis.

Competitive Inhibition: 5-Substituted-2,2'-anhydrouridines act as competitive inhibitors of uridine phosphorylase.[7] This means they bind to the active site of the enzyme, directly competing with the natural substrate, uridine. The rigid structure of this compound mimics the transition state of the enzyme-substrate complex, allowing it to bind with high affinity. However, due to its stable anhydro linkage, it cannot be processed by the enzyme, thus blocking the catalytic activity.

Structural Insights from Crystallography: X-ray crystallography studies of Salmonella typhimurium uridine phosphorylase in complex with this compound have provided detailed insights into the molecular interactions at the active site.[8][9][10] These studies reveal that the inhibitor binds in the substrate-binding pocket, forming specific hydrogen bonds and hydrophobic interactions with key amino acid residues. The uracil moiety occupies the uracil-binding site, while the ribose mimic is positioned in the ribose-binding pocket. The fixed conformation of the anhydronucleoside is thought to be crucial for its tight binding and inhibitory effect.

Quantitative Data: Inhibitory Constants

The potency of this compound and its derivatives as uridine phosphorylase inhibitors is quantified by their inhibitory constants (Ki) or IC50 values. The table below summarizes the available quantitative data for several of these compounds.

CompoundEnzyme SourceInhibition TypeKi / IC50 (nM)
2,2'-Anhydro-5-ethyluridineNot SpecifiedCompetitive25
5-Ethyl-2,2'-anhydrouridine (ANEUR)Sarcoma 180 cellsApparent Ki99
[E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR)Not SpecifiedKi450

Experimental Protocols: Uridine Phosphorylase Inhibition Assay

The following is a detailed methodology for a spectrophotometric assay to determine the inhibitory activity of compounds against uridine phosphorylase.

Objective: To measure the decrease in uridine phosphorylase activity in the presence of an inhibitor by monitoring the change in absorbance resulting from the conversion of uridine to uracil.

Materials:

  • Purified uridine phosphorylase

  • Uridine (substrate)

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test inhibitor (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 260 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of uridine in phosphate buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent.

    • Prepare a solution of uridine phosphorylase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • For each inhibitor concentration, prepare a reaction mixture in a microplate well or cuvette containing:

      • Phosphate buffer

      • Uridine at a fixed concentration (e.g., at its Km value)

      • Test inhibitor at the desired concentration.

    • Include control reactions:

      • Positive control (no inhibitor): Contains all components except the inhibitor.

      • Negative control (no enzyme): Contains all components except the enzyme, to account for any non-enzymatic substrate degradation.

      • Blank: Contains all components except the substrate, to correct for background absorbance.

  • Initiation of Reaction:

    • Pre-incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a few minutes to allow for thermal equilibration.

    • Initiate the reaction by adding the uridine phosphorylase solution to each well.

  • Data Collection:

    • Immediately begin monitoring the change in absorbance at 260 nm over time using the spectrophotometer. The conversion of uridine to uracil results in a decrease in absorbance at this wavelength.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the metabolic pathway in which uridine phosphorylase functions and a typical experimental workflow for its inhibition.

Pyrimidine_Salvage_Pathway Uridine Uridine UPase Uridine Phosphorylase (UPase) Uridine->UPase Pi UK Uridine Kinase Uridine->UK ATP Uracil Uracil R1P Ribose-1-Phosphate UMP Uridine Monophosphate (UMP) NMPK Nucleoside Monophosphate Kinase UMP->NMPK ATP UDP Uridine Diphosphate (UDP) NDPK Nucleoside Diphosphate Kinase UDP->NDPK ATP UTP Uridine Triphosphate (UTP) RNA RNA UTP->RNA Anhydrouridine This compound (Inhibitor) Anhydrouridine->UPase Inhibition UPase->Uracil UPase->R1P UK->UMP NMPK->UDP NDPK->UTP

Caption: Pyrimidine Salvage Pathway and Inhibition by this compound.

Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Enzyme (UPase) - Substrate (Uridine) - Inhibitor (this compound) - Buffer Mix Prepare Reaction Mixtures: - Positive Control (No Inhibitor) - Negative Control (No Enzyme) - Test Samples (Varying Inhibitor Conc.) Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 260 nm (Kinetic Read) Incubate->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 / Ki Plot->Determine

Caption: Experimental Workflow for Uridine Phosphorylase Inhibition Assay.

Conclusion

This compound and its 5-substituted derivatives are potent and specific competitive inhibitors of uridine phosphorylase. Their rigid, transition-state-mimicking structure allows for high-affinity binding to the enzyme's active site, thereby blocking the phosphorolysis of uridine. This inhibitory action has significant implications for modulating the pyrimidine salvage pathway, which can be leveraged for therapeutic purposes, such as enhancing the efficacy of fluoropyrimidine-based chemotherapies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and utilize these promising enzyme inhibitors.

References

Navigating the Properties of 2,2'-Anhydrouridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine, a rigid bicyclic nucleoside analogue, serves as a pivotal intermediate in the synthesis of a wide array of modified nucleosides with therapeutic potential.[1] Its unique locked sugar conformation makes it a valuable tool in the development of antiviral and antineoplastic agents. Understanding the solubility and stability of this compound is paramount for its effective use in research and pharmaceutical development, ensuring accurate experimental outcomes and the formulation of stable drug products. This technical guide provides a consolidated overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its characterization.

Core Properties of this compound

PropertyValueReference
Synonyms 2,2'-Cyclouridine, O2,2'-Cyclouridine, 2,2'-Anhydro-1-(β-D-arabinofuranosyl)uracil[1][2]
CAS Number 3736-77-4[1][2]
Molecular Formula C₉H₁₀N₂O₅[1][2]
Molecular Weight 226.19 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 239-240 °C[1]

Solubility Profile

The solubility of this compound has been primarily characterized in Dimethyl Sulfoxide (DMSO) and various formulation mixtures designed for in vitro and in vivo studies. Comprehensive quantitative data in a wide range of common laboratory solvents is limited.

Table 1: Quantitative Solubility Data for this compound

Solvent / Solvent SystemConcentrationObservations
Dimethyl Sulfoxide (DMSO)25 mg/mL (approx. 110.5 mM)Ultrasonic assistance may be needed. It is noted that hygroscopic DMSO can negatively impact solubility.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (approx. 11.1 mM)Results in a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (approx. 11.1 mM)Results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (approx. 11.1 mM)Results in a suspended solution; ultrasonic assistance is required.

Data compiled from publicly available product information sheets.

A patent related to the synthesis of this compound compounds mentions the use of mixed solvent systems for precipitation and purification, including combinations of ethanol with acetone, dioxane, ethyl acetate, or acetonitrile.[3] This suggests that this compound possesses some degree of solubility in these organic solvents, although quantitative values are not provided.

Stability Characteristics

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Data compiled from publicly available product information sheets.[4]

For the solid, powdered form, storage at 0 - 8°C or as low as -15°C in a well-sealed container is recommended.[1][2]

A study on the related compound, 2',3'-anhydrouridine, revealed that it can isomerize to the more stable this compound when heated or treated with a base (triethylamine in methanol).[5] This suggests that the 2,2'-anhydro linkage is relatively stable under these conditions. However, comprehensive forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions have not been reported in the literature for this compound itself.

Experimental Protocols

The following sections provide detailed, albeit general, methodologies for determining the solubility and stability of this compound. These protocols can be adapted by researchers to generate specific data for their needs.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_buffer Prepare aqueous buffer at desired pH (e.g., pH 7.4) add_compound Add excess this compound to the buffer prep_buffer->add_compound shake Agitate at a constant temperature (e.g., 25°C) for 24-48 hours add_compound->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm filter centrifuge->filter quantify Quantify the concentration in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS) filter->quantify G Workflow for Forced Degradation Studies cluster_stress Stress Conditions start Prepare stock solution of this compound hydrolysis Acidic (e.g., 0.1M HCl) Basic (e.g., 0.1M NaOH) start->hydrolysis oxidation Oxidative (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 60°C in solution and as solid) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze samples at time points using a stability-indicating HPLC method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis

References

An In-Depth Technical Guide to 2,2'-Anhydrouridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Anhydrouridine (2,2'-Anhydrouridine) is a synthetic nucleoside analog of uridine that holds significant interest for researchers in medicinal chemistry, oncology, and virology. Its unique rigid structure, formed by an ether linkage between the C2' of the ribose sugar and the C2 of the uracil base, confers distinct biochemical properties, making it a valuable tool for studying nucleic acid metabolism and a scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, synthesis, and key experimental applications.

Core Chemical Identifiers and Properties

This compound is a white to off-white solid with moderate solubility in water and polar organic solvents.[1][2] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Identifier/PropertyValue
CAS Number 3736-77-4[2][3][][5][6]
Molecular Formula C₉H₁₀N₂O₅[2][][5][6]
Molecular Weight 226.19 g/mol [3][][5][6]
IUPAC Name (2R,3R,3aR,9aR)-3-hydroxy-2-(hydroxymethyl)-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1][3]oxazolo[3,2-a]pyrimidin-6-one[2]
InChI InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m1/s1[2]
InChIKey UUGITDASWNOAGG-CCXZUQQUSA-N[2]
Canonical SMILES C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O[]
Synonyms 2,2'-Cyclouridine, O2,2'-Cyclouridine, 2,2'-Anhydro-1(β-D-arabinofuranosyl)uracil[2][6]
Appearance White to off-white solid[1][]
Melting Point 239-241 °C[1]
Solubility Sparingly soluble in water; soluble in DMSO[1][3]

Experimental Protocols

Synthesis of this compound from Uridine

A common and efficient method for the industrial preparation of this compound involves the dehydration of uridine using a carbonic acid diester as a dehydrating agent in an anhydrous polar aprotic solvent.[7]

Materials:

  • Uridine

  • Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMA)

  • Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃) (optional, as a base)

  • Carbonic acid diester (e.g., diethyl carbonate)

  • Ethanol

  • Acetone

  • Ice-water bath

  • Filtration apparatus

  • TLC plates and developing chamber

Procedure:

  • To a solution of uridine in anhydrous DMF or DMA, add a catalytic amount of NaHCO₃ or KHCO₃.

  • Add 1.1 to 1.5 molar equivalents of a carbonic acid diester.

  • Heat the reaction mixture to a temperature between 85-130 °C, with an optimal range of 100-110 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until no starting material (uridine) is detected. Carbon dioxide is evolved during the reaction.

  • Upon completion, recover the solvent by vacuum distillation at the reaction temperature.

  • To the resulting thick residue, add a mixture of ethanol and acetone (e.g., a 1:1 v/v mixture).

  • Stir the mixture. This compound will precipitate as a white solid.

  • Cool the suspension in an ice-water bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by filtration.

  • To purify the crude product, wash the filter cake with a hot mixture of ethanol and acetone, then cool and re-filter.

  • Dry the final product under vacuum to yield chromatographically pure this compound.[7]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. The following is a general protocol that can be adapted for testing this compound.

Materials:

  • Cancer cell line of interest (e.g., human colon adenocarcinoma LS174T)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the compound to the cells. Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture. The following is a generalized protocol.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • 6-well or 12-well cell culture plates

  • Cell culture medium and overlay medium (containing, for example, carboxymethyl cellulose or agar)

  • This compound stock solution

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers for a defined adsorption period (e.g., 1 hour).

  • During or after viral adsorption, remove the inoculum and wash the cells.

  • Overlay the cell monolayers with an overlay medium containing various concentrations of this compound. Include a no-drug control.

  • Incubate the plates at the optimal temperature for viral replication until distinct plaques are visible in the control wells.

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with crystal violet, which stains the living cells, leaving the viral plaques unstained.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control and determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Uridine Phosphorylase Inhibition Assay

The inhibitory effect of this compound on uridine phosphorylase can be determined by measuring the decrease in the rate of uridine phosphorolysis. A common method involves spectrophotometrically monitoring the conversion of a synthetic substrate.

Materials:

  • Purified uridine phosphorylase enzyme

  • Phosphate buffer

  • Uridine (substrate)

  • This compound (inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, uridine, and the uridine phosphorylase enzyme in a cuvette.

  • Initiate the reaction and monitor the decrease in absorbance at a specific wavelength corresponding to uridine consumption or the increase in absorbance of a product if a chromogenic substrate is used.

  • To determine the inhibitory activity, perform the assay in the presence of varying concentrations of this compound.

  • Measure the initial reaction rates at each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

  • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the anticancer effects of this compound is its potent inhibition of the enzyme uridine phosphorylase (UPase).[8] UPase plays a crucial role in the pyrimidine salvage pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cancer cells.

Anhydrouridine_Mechanism cluster_Cell Cancer Cell cluster_Drug_Interaction Potentiation of 5-Fluorouracil (5-FU) Activity Anhydrouridine This compound UPase Uridine Phosphorylase (UPase) Anhydrouridine->UPase Inhibition Uracil_R1P Uracil + Ribose-1-Phosphate UPase->Uracil_R1P Catalysis Uridine Uridine Uridine->UPase Substrate Pyrimidine_Salvage Pyrimidine Salvage Pathway Uracil_R1P->Pyrimidine_Salvage Nucleotide_Pool Nucleotide Pool (dUMP, dTMP) Pyrimidine_Salvage->Nucleotide_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation FiveFU 5-Fluorouracil (5-FU) UPase_Interaction Uridine Phosphorylase (UPase) FiveFU->UPase_Interaction Conversion to F-Uridine FU_Anabolism Anabolism to FdUMP & FUTP UPase_Interaction->FU_Anabolism Thymidylate_Synthase Thymidylate Synthase FU_Anabolism->Thymidylate_Synthase Inhibition DNA_Damage DNA Damage & Apoptosis Thymidylate_Synthase->DNA_Damage Anhydrouridine_Ext This compound (Administered) Anhydrouridine_Ext->Anhydrouridine FiveFU_Ext 5-Fluorouracil (Co-administered) FiveFU_Ext->FiveFU

Mechanism of action of this compound.

By inhibiting UPase, this compound disrupts the balance of the nucleotide pool within the cell. This can impede DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cancer cells. Furthermore, the inhibition of UPase can potentiate the anticancer effects of fluoropyrimidine drugs like 5-fluorouracil (5-FU).[8] UPase can catabolize 5-FU, reducing its therapeutic efficacy. By blocking this degradation pathway, this compound increases the intracellular concentration and therapeutic window of 5-FU and its active metabolites, leading to enhanced inhibition of thymidylate synthase and ultimately, cancer cell death.

The antiviral activity of this compound and its derivatives is also an area of active research. As a nucleoside analog, it can be recognized by viral polymerases and, upon incorporation into the growing viral DNA or RNA chain, can act as a chain terminator or induce mutations, thereby inhibiting viral replication.[]

General experimental workflow for this compound research.

References

A Technical Guide to 2,2'-Anhydrouridine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2,2'-Anhydrouridine, a key intermediate in the synthesis of a wide range of modified nucleosides with significant potential in antiviral and anticancer drug development. This document details commercially available sources, key chemical properties, and established experimental protocols for its use in research and development.

Commercial Suppliers and Product Specifications

This compound is readily available from several commercial suppliers, catering to the needs of researchers in academia and industry. The quality and purity of the compound are critical for reliable experimental outcomes. Below is a summary of product specifications from prominent vendors.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierCatalog NumberPurity (HPLC)AppearanceStorage Temperature
BOC Sciences CAS 3736-77-4≥95%White to off-white solid2-8°C
Chem-Impex 03554≥98%White to off-white powder0-8°C
Biosynth NA05939>99 area-%White powder< -15°C
MedchemExpress HY-W01231399.50%White to off-white solid-20°C (1 month), -80°C (6 months)
Hongene D5-001≥99.0%White to off-white powder2-8°C (dark and dry)
Advent Bio 13805≥99%White to off-white powder2-8°C

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3736-77-4[1][2]
Molecular Formula C₉H₁₀N₂O₅[2]
Molecular Weight 226.19 g/mol [2]
Melting Point 234-235 °C[2]
Solubility Soluble in DMSO. In vivo formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL)[3]

Experimental Protocols

This compound serves as a versatile precursor for the synthesis of various biologically active nucleoside analogs. Its rigid bicyclic structure allows for stereoselective modifications of the sugar moiety.

Synthesis of 2'-Deoxy-2'-Fluorouridine from this compound

The conversion of this compound to 2'-deoxy-2'-fluorouridine is a key transformation in the synthesis of antiviral and anticancer nucleoside analogs[3][4]. The following protocol is a representative method for this synthesis.

Materials:

  • This compound

  • Hydrogen fluoride (HF) in a suitable solvent (e.g., pyridine, dioxane)

  • Anhydrous reaction vessel (Teflon or other HF-resistant material)

  • Stirring apparatus

  • Purification system (e.g., silica gel chromatography)

Procedure:

  • In a fume hood, carefully add a solution of hydrogen fluoride in the chosen solvent to a cooled, anhydrous reaction vessel.

  • Add this compound to the HF solution portion-wise while maintaining a low temperature (e.g., 0°C) and stirring.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by a suitable method (e.g., TLC, HPLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a cooled, saturated solution of a weak base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 2'-deoxy-2'-fluorouridine.

Synthesis_of_2_Deoxy_2_Fluorouridine Anhydrouridine This compound Reaction Ring-opening and Fluorination Anhydrouridine->Reaction HF Hydrogen Fluoride (HF) HF->Reaction Fluorouridine 2'-Deoxy-2'-fluorouridine Reaction->Fluorouridine Crude product Purification Purification Fluorouridine->Purification Purification->Fluorouridine Pure product Uridine_Phosphorylase_Inhibition_Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis Uridine Uridine (Substrate) Reaction Incubate and Monitor Absorbance Change Uridine->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction Enzyme Uridine Phosphorylase Enzyme->Reaction Buffer Phosphate Buffer Buffer->Reaction Rate Calculate Initial Reaction Rates Reaction->Rate IC50 Determine IC50 Rate->IC50 Kinetics Kinetic Analysis (e.g., Lineweaver-Burk) Rate->Kinetics Antiviral_Mechanism_of_Nucleoside_Analogs cluster_cell Host Cell NA_prodrug Nucleoside Analog (e.g., this compound derivative) NA_TP Active Triphosphate Analog NA_prodrug->NA_TP Host Cell Kinases Viral_Polymerase Viral RNA/DNA Polymerase NA_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Viral Genome Replication NA_TP->Viral_Genome Incorporation Viral_Polymerase->Viral_Genome Elongation Chain_Termination Chain Termination Viral_Genome->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

References

In-Depth Technical Guide on the Safety and Handling of 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2'-Anhydrouridine (CAS No: 3736-77-4), a pivotal nucleoside analog in biochemical research and pharmaceutical development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Section 1: Chemical and Physical Properties

This compound is a synthetic nucleoside analog utilized as a building block in nucleic acid synthesis and in the development of antiviral and anticancer agents. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₁₀N₂O₅[1]
Molecular Weight 226.19 g/mol [1]
Appearance White to off-white powder
Melting Point 239-240°C
Synonyms 2,2'-Cyclouridine, 2,2'-Anhydro-1(β-D-arabinofuranosyl)uracil, O-2,2'-Cyclouridine[1]

Section 2: Hazard Identification and GHS Classification

There is conflicting information regarding the GHS classification of this compound. While some suppliers do not classify it as hazardous, others assign it hazard statements. To ensure the highest level of safety, it is prudent to handle this compound as potentially hazardous. The more conservative GHS classifications are summarized in Table 2.

Hazard ClassHazard StatementPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation

It is recommended to assume that unknown materials are toxic and that a mixture is more toxic than its most toxic component.[2]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safe handling protocols is mandatory.

Engineering Controls
  • Ventilation: All work with this compound powder should be conducted in a well-ventilated area.[3] To minimize inhalation risk, a laboratory fume hood or other ventilated enclosure should be used, especially when handling larger quantities or when dust generation is likely.[2]

  • Safety Equipment: Safety showers and eyewash stations should be readily accessible and their locations known to all personnel.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for minimizing exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] Protects against splashes and airborne particles.
Skin Protection Wear a lab coat and impervious, fire/flame-resistant clothing. Disposable nitrile gloves are the minimum requirement.[2][3] Prevents skin contact with the chemical.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[3] Protects against inhalation of dust and aerosols.
Hygiene Practices
  • Avoid skin and eye contact with the chemical.[4]

  • Do not consume food or beverages, or apply cosmetics in areas where hazardous chemicals are used or stored.[4]

  • Wash hands thoroughly after handling and before leaving the laboratory.[2]

  • Avoid mouth suction for pipetting.[4]

Section 4: Storage and Stability

Proper storage is critical for maintaining the integrity of this compound and ensuring safety.

ConditionRecommendationReference(s)
Temperature Store in a dry, cool, and well-ventilated place. Specific temperature recommendations vary by supplier, ranging from room temperature to <-15°C. For long-term storage, refrigeration at 0-8°C or freezing is advisable.[1]
Container Keep containers tightly closed.[3]
Incompatible Materials Avoid strong oxidizing agents.
Stability Stable under recommended storage conditions.
Hazardous Decomposition Products Carbon oxides and nitrogen oxides (NOx) may be produced upon decomposition.

Section 5: Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3]

  • Clean-up:

    • Wear appropriate PPE.

    • For powder spills, cover with a plastic sheet or tarp to minimize spreading and keep the powder dry.

    • Mechanically take up the spilled material and place it in appropriate containers for disposal.[3]

    • Avoid creating dust.[3]

    • Thoroughly clean the contaminated surface.

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately take off contaminated clothing. Wash the affected skin area with soap and water.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Experimental Protocols

This compound is a key intermediate in the synthesis of other nucleoside analogs and is known to be an inhibitor of uridine phosphorylase.[1] While detailed, step-by-step protocols are often specific to the experimental context, the following provides a general framework for its use.

General Workflow for Nucleoside Analog Synthesis

The nucleophilic opening of this compound is a common strategy for synthesizing other nucleoside analogs.[1] A generalized workflow for such a synthesis is depicted below.

G General Workflow for Nucleoside Analog Synthesis from this compound A This compound B Dissolve in appropriate anhydrous solvent (e.g., DMF) A->B C Add nucleophile and any necessary catalysts/reagents B->C D Reaction under controlled conditions (temperature, atmosphere) C->D E Reaction quenching and workup D->E F Purification of the product (e.g., chromatography) E->F G Characterization of the final nucleoside analog F->G

Caption: General steps for synthesizing nucleoside analogs from this compound.

Uridine Phosphorylase Inhibition Assay

A common application of this compound is in the study of uridine phosphorylase activity. The following diagram illustrates a typical workflow for an enzymatic assay to determine its inhibitory potential.

G Workflow for Uridine Phosphorylase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare buffer and reagent solutions D Add enzyme, buffer, and inhibitor to microplate wells A->D B Prepare serial dilutions of this compound (inhibitor) B->D C Prepare uridine (substrate) and uridine phosphorylase (enzyme) solutions C->D E Pre-incubate D->E F Initiate reaction by adding substrate (uridine) E->F G Incubate at a controlled temperature F->G H Stop the reaction G->H I Measure product formation or substrate depletion (e.g., spectrophotometrically) H->I J Data analysis to determine IC50 or Ki values I->J

Caption: Key stages in an enzymatic assay to test for uridine phosphorylase inhibition.

Section 7: Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not dispose of it in the sanitary sewer system.

Section 8: Concluding Remarks

This compound is a valuable compound in research and development. However, its potential hazards necessitate careful handling and adherence to the safety protocols outlined in this guide. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier and perform a thorough risk assessment before beginning any experimental work. By prioritizing safety, the scientific community can continue to leverage the potential of this and other nucleoside analogs for groundbreaking discoveries.

References

An In-Depth Technical Guide to 2,2'-Anhydrouridine Derivatives: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a versatile nucleoside derivative that serves as a crucial building block in the synthesis of a wide array of modified nucleosides with significant potential in medicinal chemistry. Its rigid structure, conferred by the anhydro bridge between the base and the sugar moiety, provides a unique scaffold for the development of antiviral and anticancer agents. This technical guide delves into the core properties of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of their biological activities and mechanisms of action.

Basic Properties of this compound

This compound, also known as O²,2'-cyclouridine, is a white to off-white crystalline powder. It is sparingly soluble in water but shows better solubility in polar organic solvents like dimethyl sulfoxide (DMSO). The fundamental physicochemical properties of the parent compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₅[1]
Molecular Weight 226.19 g/mol [1]
CAS Number 3736-77-4[1]
Melting Point 234-235 °C[]
Appearance White to off-white powder[3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a cornerstone of medicinal chemistry research. The parent compound is typically synthesized from uridine through a dehydration reaction.

Experimental Protocol: Synthesis of this compound from Uridine

Materials:

  • Uridine

  • Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMA)

  • Carbonic acid diester (e.g., diphenyl carbonate)

  • Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃) (optional, as a base)

  • Ethanol

  • Acetone (or other suitable organic solvents like dioxane, ethyl acetate, acetonitrile)

Procedure:

  • To a solution of uridine in anhydrous DMF or DMA, add a carbonic acid diester as a dehydrating agent. The molar ratio of the carbonic acid diester to uridine is typically between 1.1 and 1.5. A small amount of NaHCO₃ or KHCO₃ can be added.

  • Heat the reaction mixture to a temperature between 85-130 °C, with an optimal range of 100-110 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (uridine) is consumed. Carbon dioxide is evolved during the reaction.

  • After the reaction is complete, recover the solvent under reduced pressure at the reaction temperature.

  • To the resulting thick residue, add a mixed solvent system. This can be a mixture of ethanol and another organic solvent such as acetone, dioxane, ethyl acetate, or acetonitrile in a volume ratio ranging from 1:10 to 10:1.

  • Stir the mixture at room temperature or with gentle heating to precipitate the this compound as a white solid.

  • Cool the mixture in an ice-water bath for 1-2 hours and then collect the precipitate by filtration.

  • The crude product can be further purified by heating and soaking in a mixed solvent, followed by cooling and filtration to obtain a chromatographically pure product.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a range of biological activities, primarily as antiviral and antitumor agents. Their mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or their incorporation into nascent DNA or RNA chains, leading to chain termination.

Antitumor Activity

Several derivatives of this compound and its cytidine analog, 2,2'-anhydrocytidine (cyclo-C), have been investigated for their anticancer properties.

2,2'-Anhydro-5-ethyluridine (ANEUR): This derivative is a potent inhibitor of uridine phosphorylase.[][4] By inhibiting this enzyme, ANEUR can potentiate the antitumor activity of other chemotherapeutic agents like 5-fluorouridine (FUR).[4] In a study using murine mammary adenocarcinoma 755 and human colon adenocarcinoma LS174T models, ANEUR significantly enhanced the antitumor effects of FUR.[4]

CompoundTarget EnzymeKi (app)Cell Line/ModelEffectReference
5-Ethyl-2,2'-anhydrouridine (ANEUR)Uridine Phosphorylase99 nMSarcoma 180 cellsPotentiation of 5-fluorouridine toxicity[]
[E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR)Uridine Phosphorylase450 nMN/AInhibition of uridine phosphorylase[]
Antiviral Activity

Acyl derivatives of 2,2'-anhydrocytidine (cyclo-C) have shown activity against DNA viruses. For instance, 3'-O-decanoyl cyclo-C hydrochloride was found to be effective against herpes simplex virus-induced encephalitis in mice when administered directly to the brain.[5]

While specific EC50 values for a wide range of this compound derivatives are not extensively reported in the readily available literature, the existing data on related compounds underscore the potential of this chemical class as antiviral agents. 2-Thiouridine, a related uridine derivative, has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses like Dengue virus (DENV) and SARS-CoV-2 by inhibiting the viral RNA-dependent RNA polymerase.[6][7]

Mechanism of Action: Inhibition of Pyrimidine Salvage Pathway

One of the primary mechanisms through which this compound derivatives exert their biological effects is by targeting the pyrimidine salvage pathway. This pathway is crucial for recycling pyrimidine bases and nucleosides to synthesize nucleotides for DNA and RNA synthesis.[8][9][10][11]

Uridine phosphorylase is a key enzyme in this pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. By inhibiting this enzyme, this compound derivatives can disrupt the normal flow of pyrimidine metabolism, which can be particularly detrimental to rapidly proliferating cancer cells and viruses that rely on host cell machinery for replication.

Experimental Protocol: Uridine Phosphorylase Inhibition Assay

Principle: The activity of uridine phosphorylase can be measured spectrophotometrically by monitoring the conversion of uridine to uracil, which results in a change in absorbance at a specific wavelength.

Materials:

  • Purified uridine phosphorylase

  • Uridine (substrate)

  • Inorganic phosphate (Pi)

  • Buffer solution (e.g., Tris-HCl)

  • Test inhibitor (this compound derivative)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, inorganic phosphate, and the test inhibitor at various concentrations.

  • Add the purified uridine phosphorylase to the reaction mixture and pre-incubate for a specified time.

  • Initiate the reaction by adding the substrate, uridine.

  • Monitor the decrease in absorbance at a wavelength where uridine and uracil have different extinction coefficients (e.g., 290 nm) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the inhibitory activity of the compound by comparing the reaction rates in the presence and absence of the inhibitor. The Ki value can be determined by performing the assay at different substrate and inhibitor concentrations and fitting the data to an appropriate inhibition model.

Signaling Pathways and Cellular Effects

The disruption of nucleotide metabolism by this compound derivatives can lead to various downstream cellular effects, including cell cycle arrest and apoptosis.[12][13][14][15][16][17][18] By depleting the pool of available pyrimidine nucleotides, these compounds can inhibit DNA and RNA synthesis, which are essential for cell proliferation.[19][] This can trigger cell cycle checkpoints, leading to arrest in the G1 or S phase, and ultimately induce programmed cell death in cancer cells.

dot

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis Uridine Uridine Anhydrouridine This compound Uridine->Anhydrouridine Dehydration Derivatives This compound Derivatives Anhydrouridine->Derivatives Derivatization Anticancer Anticancer Assays (e.g., MTT, Cell Cycle) Derivatives->Anticancer Antiviral Antiviral Assays (e.g., Plaque Reduction) Derivatives->Antiviral Enzyme Enzyme Inhibition (Uridine Phosphorylase) Derivatives->Enzyme IC50 IC50 / EC50 Determination Anticancer->IC50 Antiviral->IC50 Ki Ki Determination Enzyme->Ki Mechanism Mechanism of Action Elucidation IC50->Mechanism Ki->Mechanism

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

dot

mechanism_of_action cluster_pathway Pyrimidine Salvage Pathway cluster_cellular_effects Cellular Effects Anhydrouridine This compound Derivatives UPase Uridine Phosphorylase Anhydrouridine->UPase Inhibition Uridine Uridine Uridine->UPase Uracil Uracil + R-1-P UPase->Uracil Nucleotide_Pool Pyrimidine Nucleotide Pool Uracil->Nucleotide_Pool Further Metabolism DNA_RNA_Synth Inhibition of DNA/RNA Synthesis Nucleotide_Pool->DNA_RNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_RNA_Synth->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

In Silico Modeling of 2,2'-Anhydrouridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Anhydrouridine, a rigid bicyclic nucleoside analog, serves as a valuable scaffold in drug discovery, particularly in the development of antiviral and anticancer agents. Its unique conformational constraints make it an excellent subject for in silico modeling to elucidate its interactions with biological targets. This technical guide provides an in-depth overview of the computational methodologies used to study this compound, focusing on its interaction with key enzymes such as uridine phosphorylase. We present a summary of quantitative interaction data, detailed computational protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic nucleoside analog characterized by a covalent bond between the C2' carbon of the ribose sugar and the C2 position of the uracil base. This intramolecular cyclization imparts significant conformational rigidity compared to the natural nucleoside, uridine. This structural feature is key to its biological activity, which includes the inhibition of enzymes involved in nucleotide metabolism, such as uridine phosphorylase (UPase).[1][2][3] UPase is a critical enzyme in the pyrimidine salvage pathway, responsible for the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][4][5] Its inhibition can modulate nucleotide pools, enhancing the efficacy of certain chemotherapeutic agents and forming a basis for antiviral therapies.[1][5]

Computational modeling plays a pivotal role in understanding the molecular basis of these interactions, guiding the design of more potent and specific inhibitors. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations provide atomic-level insights into the binding modes, interaction energies, and dynamic behavior of this compound within the active sites of its target proteins.

Quantitative Interaction Data

Table 1: Experimental Inhibition Data for this compound Analogs against Uridine Phosphorylase

CompoundTarget EnzymeKi (app)Reference
5-Ethyl-2,2'-anhydrouridineSarcoma 180 Uridine Phosphorylase99 nM[2]
2,2'-Anhydro-3'-deoxy-5-ethyluridineRat Intestinal Mucosa Uridine Phosphorylase3.4 µM[3]

Table 2: Representative In Silico Binding Affinity of Uridine Derivatives with Target Proteins

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Computational Method
Uridine Derivative 7Sterol 14α-demethylase--13.108Molecular Docking
UridineSterol 14α-demethylase--6.749Molecular Docking
Uridine DerivativesSARS-CoV-2 Main Protease6LU7-6.0 to -7.8Molecular Docking
Uridine DerivativesSARS-CoV-2 Main Protease6Y84-5.9 to -7.7Molecular Docking

Note: The data in Table 2 is for uridine derivatives and is presented here to provide a reference for the range of binding affinities that can be expected for nucleoside analogs. Specific in silico binding energy values for this compound with uridine phosphorylase would require access to the full datasets of the cited structural studies.

In Silico Experimental Protocols

This section provides detailed, generalized protocols for the key computational methods used to model the interactions of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., Uridine Phosphorylase) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Generate a 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94). Assign partial charges.

  • Grid Generation:

    • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or predicted active site residues.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Schrödinger Glide).

    • Perform the docking run, allowing for flexible ligand conformations and, if possible, side-chain flexibility in the binding pocket.

  • Analysis of Results:

    • Analyze the resulting docking poses based on their predicted binding affinities (scoring functions).

    • Visualize the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Protocol:

  • System Preparation:

    • Start with a docked pose of the this compound-protein complex.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Force Field Parameterization:

    • Use a standard protein force field (e.g., AMBER, CHARMM).

    • Generate or obtain parameters for this compound, which may involve using the General Amber Force Field (GAFF) and calculating partial charges using a quantum mechanical approach (e.g., RESP).

  • Minimization and Equilibration:

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble (constant number of particles, volume, and temperature).

    • Equilibrate the system under the NPT ensemble (constant number of particles, pressure, and temperature) until properties like density and potential energy stabilize.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample relevant conformational changes.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify stable hydrogen bonds and other interactions over time.

    • Utilize techniques like MM/PBSA or MM/GBSA to estimate the binding free energy.[11]

Quantum Mechanics (QM) Calculations

QM calculations provide a more accurate description of the electronic structure and energetics of the binding interaction.

Protocol:

  • Model System Definition:

    • From a representative snapshot of the MD simulation, create a model system for the QM calculation. This typically includes the ligand (this compound) and the key amino acid residues in the active site.

  • QM/MM Calculations:

    • For larger systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used. The ligand and the immediate interacting residues are treated with QM, while the rest of the protein and solvent are treated with MM.

  • Method and Basis Set Selection:

    • Choose a suitable QM method, such as Density Functional Theory (DFT) with a functional like B3LYP.

    • Select an appropriate basis set, for example, 6-31G*.

  • Energy Calculations:

    • Perform single-point energy calculations to determine the interaction energy between this compound and the active site residues.

    • The interaction energy can be calculated as: ΔE = E(complex) - [E(ligand) + E(receptor)].

  • Analysis:

    • Analyze the electron density and molecular orbitals to understand the nature of the chemical bonding and charge transfer upon binding.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of uridine phosphorylase, which plays a crucial role in the pyrimidine salvage pathway.

experimental_workflow cluster_insilico In Silico Modeling ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (e.g., Uridine Phosphorylase) protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim qm_calc Quantum Mechanics Calculation md_sim->qm_calc binding_analysis Binding Affinity & Interaction Analysis md_sim->binding_analysis qm_calc->binding_analysis

Caption: A generalized workflow for the in silico modeling of this compound interactions.

The inhibition of uridine phosphorylase by this compound disrupts the normal flow of the pyrimidine salvage pathway. This leads to an accumulation of uridine and a decrease in the production of uracil and ribose-1-phosphate.

signaling_pathway Uridine Uridine UPase Uridine Phosphorylase Uridine->UPase Substrate Uracil Uracil UPase->Uracil R1P Ribose-1-Phosphate UPase->R1P Anhydrouridine This compound Anhydrouridine->UPase Inhibition Salvage Pyrimidine Salvage Pathway Uracil->Salvage R1P->Salvage

Caption: Inhibition of the Pyrimidine Salvage Pathway by this compound.

Conclusion

In silico modeling provides a powerful and cost-effective approach to understanding the interactions of this compound at the molecular level. The methodologies outlined in this guide, from molecular docking to quantum mechanics, enable researchers to predict binding modes, estimate binding affinities, and analyze the dynamic nature of these interactions. By elucidating the mechanism of uridine phosphorylase inhibition, computational studies can significantly contribute to the rational design of novel nucleoside analogs with improved therapeutic profiles for the treatment of cancer and viral diseases. Further research, particularly the public dissemination of detailed quantitative data from in silico studies, will be invaluable to the drug development community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'-deoxy-2'-fluorouridine from 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2'-deoxy-2'-fluorouridine, a crucial intermediate in the development of antiviral and anticancer therapeutics. The synthesis involves the ring-opening and fluorination of 2,2'-anhydrouridine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the chemical synthesis, purification, and characterization of the final product. Quantitative data from representative procedures are summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

2'-Deoxy-2'-fluorouridine is a synthetic nucleoside analog with significant applications in medicinal chemistry. Its structural similarity to natural nucleosides allows it to be incorporated into viral or cellular metabolic pathways, where the 2'-fluoro substitution imparts unique biological activities, including the inhibition of viral replication. A common and effective method for the synthesis of 2'-deoxy-2'-fluorouridine is through the treatment of this compound with a fluorinating agent, such as hydrogen fluoride, which facilitates the opening of the anhydro ring and the introduction of the fluorine atom at the 2' position.[1][2] This method provides a direct route to the desired product. Subsequent purification is critical to ensure the high purity required for downstream applications in drug development and biological studies. A notable purification strategy involves the temporary diacetylation of the product to facilitate crystallization and removal of impurities, followed by deacetylation to yield high-purity 2'-deoxy-2'-fluorouridine.[2]

Chemical Reaction Pathway

G cluster_reagents Reagents Anhydrouridine This compound Intermediate Protonated Intermediate Anhydrouridine->Intermediate Ring Opening FluorinatingAgent Hydrogen Fluoride (HF) Product 2'-deoxy-2'-fluorouridine Intermediate->Product Fluorination Purification Purification Product->Purification

Caption: Chemical transformation of this compound to 2'-deoxy-2'-fluorouridine.

Experimental Protocol

This protocol details the synthesis and purification of 2'-deoxy-2'-fluorouridine from this compound.

Materials and Equipment:

  • This compound

  • Anhydrous Hydrogen Fluoride (HF) or a solution of HF in a suitable solvent

  • Organic base (e.g., pyridine, triethylamine)

  • Solvents for reaction and purification (e.g., methanol, ethanol, ethyl acetate)

  • Acetic anhydride

  • Reagents for deacetylation (e.g., methanolic ammonia, sodium methoxide in methanol)

  • Reaction vessel resistant to hydrogen fluoride (e.g., Teflon or polyethylene)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment (e.g., silica gel for column chromatography)

  • NMR spectrometer for product characterization

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

Step 1: Fluorination of this compound

  • In a suitable reaction vessel resistant to hydrogen fluoride, dissolve or suspend this compound in an appropriate solvent.

  • Cool the mixture to a temperature range of -20°C to 0°C.

  • Carefully add the fluorinating agent, such as anhydrous hydrogen fluoride or a solution of an organic base and hydrofluoric acid.[2]

  • Allow the reaction to proceed at a controlled temperature, typically between -10°C and room temperature, for a period of 0.1 to 48 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[2]

  • Upon completion, quench the reaction by carefully adding a suitable quenching agent, such as a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2'-deoxy-2'-fluorouridine.

Step 2: Purification by Acetylation and Deacetylation (Optional but Recommended for High Purity)

  • Treat the crude 2'-deoxy-2'-fluorouridine with acetic anhydride in the presence of an organic base (e.g., pyridine) to form the 3',5'-diacetyl-2'-deoxy-2'-fluorouridine.

  • Purify the diacetylated product by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or n-propanol).[2] This step is effective in removing impurities due to the crystalline nature of the diacetylated compound.[2]

  • Deacetylate the purified 3',5'-diacetyl-2'-deoxy-2'-fluorouridine by treating it with a base, such as methanolic ammonia or sodium methoxide in methanol, at a temperature between 0°C and 60°C.[2]

  • Monitor the deacetylation reaction until completion.

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 2'-deoxy-2'-fluorouridine by recrystallization or column chromatography to obtain the final product as a white crystalline powder.[2]

Experimental Workflow

G Start Start: this compound Fluorination Step 1: Ring Opening and Fluorination with HF Start->Fluorination Quenching Reaction Quenching Fluorination->Quenching Extraction Work-up and Extraction Quenching->Extraction CrudeProduct Crude 2'-deoxy-2'-fluorouridine Extraction->CrudeProduct Acetylation Step 2a: Acetylation CrudeProduct->Acetylation Recrystallization Recrystallization of Diacetylated Product Acetylation->Recrystallization Deacetylation Step 2b: Deacetylation Recrystallization->Deacetylation FinalPurification Final Purification (Recrystallization/Chromatography) Deacetylation->FinalPurification FinalProduct High-Purity 2'-deoxy-2'-fluorouridine FinalPurification->FinalProduct

Caption: Workflow for the synthesis and purification of 2'-deoxy-2'-fluorouridine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2'-deoxy-2'-fluorouridine and its intermediates.

StepProductYieldPurity (HPLC)Melting Point (°C)
FluorinationCrude 2'-deoxy-2'-fluorouridine---
Acetylation3',5'-diacetyl-2'-deoxy-2'-fluorouridine->98%-
Deacetylation & Purif.2'-deoxy-2'-fluorouridineHigh>99%147-153

Note: Specific yields can vary depending on the exact reaction conditions and scale.

Characterization Data

The identity and purity of the synthesized 2'-deoxy-2'-fluorouridine should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the protons of the uracil base and the fluorinated ribose sugar. The coupling constants between the fluorine and adjacent protons (H-1', H-2', H-3') are diagnostic. For a related compound, (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, characteristic peaks were observed at δ 11.44 (brs, 1H, NH), 7.95 (d, 1H, C-6H), 5.97 (d, 1H, C-1'H), and 5.64 (d, 1H, C-5H).[3]
¹⁹F NMR A signal corresponding to the fluorine atom at the 2' position, with coupling to adjacent protons.
HPLC A single major peak indicating high purity of the final product.
Mass Spec A molecular ion peak corresponding to the calculated mass of 2'-deoxy-2'-fluorouridine (C₉H₁₁FN₂O₅: 246.19 g/mol ).

Safety Precautions

  • Hydrogen fluoride is extremely corrosive and toxic. All manipulations involving HF must be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This protocol provides a comprehensive guide for the synthesis of high-purity 2'-deoxy-2'-fluorouridine from this compound. The described method, particularly with the inclusion of the acetylation-deacetylation purification step, is robust and can yield material suitable for demanding applications in pharmaceutical research and development. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for Utilizing 2,2'-Anhydrouridine in Antiviral Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a synthetic nucleoside analog that holds potential as an antiviral agent.[1] Its rigid structure, conferred by the anhydro bridge between the sugar and the base, makes it a candidate for interfering with viral replication processes.[1] As a uridine analog, it is hypothesized to be recognized by viral polymerases, leading to the inhibition of viral nucleic acid synthesis. These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound using standard in vitro assays and a framework for presenting the resulting data.

Mechanism of Action

The presumed antiviral mechanism of this compound, like many nucleoside analogs, involves its intracellular conversion to the triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][3] Incorporation of the analog into the growing viral RNA chain can lead to premature termination of transcription or introduce mutations, ultimately inhibiting viral replication.[2][3]

G cluster_cell Host Cell cluster_drug This compound Action Virus Virus Uncoating Uncoating Virus->Uncoating Entry Viral_RNA Viral RNA Replication (RdRp) Uncoating->Viral_RNA Viral_Proteins Viral Protein Synthesis Uncoating->Viral_Proteins Assembly Virion Assembly Viral_RNA->Assembly Viral_Proteins->Assembly Release New Virion Release Assembly->Release Anhydrouridine This compound Anhydro_TP This compound Triphosphate Anhydrouridine->Anhydro_TP Intracellular Phosphorylation Anhydro_TP->Inhibition Competitive Inhibition Inhibition->Viral_RNA

Figure 1. Presumed mechanism of action for this compound.

Data Presentation

To ensure clear and consistent reporting of antiviral activity, all quantitative data should be summarized in a tabular format. This allows for easy comparison of antiviral efficacy and cytotoxicity across different viruses and cell lines.

Table 1: Antiviral Activity and Cytotoxicity of this compound

Virus StrainCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A/PR/8/34 (H1N1)MDCKCPEDataDataData
Herpes Simplex Virus 1 (HSV-1)VeroPlaque ReductionDataDataData
Hepatitis B Virus (HBV)HepG2.2.15ELISA (HBeAg)DataDataData
Dengue Virus 2 (DENV-2)BHK-21Plaque ReductionDataDataData

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Experimental Protocols

The following are detailed protocols for two standard antiviral assays that can be adapted for the evaluation of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with virus Compound_Addition->Virus_Infection Incubation Incubate for 48-72h Virus_Infection->Incubation CPE_Evaluation Evaluate CPE (e.g., Crystal Violet) Incubation->CPE_Evaluation Data_Analysis Calculate EC₅₀ CPE_Evaluation->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for HSV)

  • Complete cell culture medium

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Virus stock of known titer

  • This compound stock solution (in DMSO or other suitable solvent)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and resuspend host cells in complete medium. Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a "no drug" virus control and a "no virus" cell control.

  • Treatment and Infection: After 24 hours, when cells are confluent, remove the culture medium. Add 100 µL of the prepared compound dilutions to the respective wells. Subsequently, add 100 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01-0.1) to all wells except the cell control wells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the virus control wells.[4]

  • Staining:

    • Gently wash the wells twice with PBS.

    • Fix the cells by adding 100 µL of 10% formalin for 20 minutes.

    • Remove the formalin and stain the cells with 100 µL of Crystal Violet solution for 15-20 minutes at room temperature.

    • Wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Solubilize the stain in each well by adding 100 µL of methanol or a suitable solubilizing agent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and CPE inhibition for each compound concentration relative to the controls.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of infectious virus particles.

G Start Start Cell_Seeding Seed cells in 6 or 12-well plate Start->Cell_Seeding Virus_Adsorption Infect with diluted virus (1h adsorption) Cell_Seeding->Virus_Adsorption Overlay Add semi-solid overlay with this compound Virus_Adsorption->Overlay Incubation Incubate for 2-5 days Overlay->Incubation Plaque_Staining Fix and stain plaques with Crystal Violet Incubation->Plaque_Staining Data_Analysis Count plaques and calculate EC₅₀ Plaque_Staining->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for the Plaque Reduction Assay.

Materials:

  • Host cell line susceptible to the virus of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • 6 or 12-well cell culture plates

  • Virus stock of known titer

  • This compound stock solution

  • PBS

  • Semi-solid overlay medium (e.g., containing 1.2% methylcellulose or 0.6% agarose)

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6 or 12-well plates to form a confluent monolayer within 24 hours.

  • Virus Infection: Prepare serial dilutions of the virus stock. Aspirate the medium from the cell monolayers and infect with 200-400 µL of the virus dilution (aiming for 50-100 plaques per well in the control). Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Treatment and Overlay: During the adsorption period, prepare the semi-solid overlay medium containing various concentrations of this compound. After adsorption, remove the virus inoculum and add 2-3 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, or until plaques are visible.[5][6]

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the fixative and stain the monolayer with Crystal Violet solution for 15-20 minutes.[5]

    • Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no drug).

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound on the host cells to determine its selectivity index. The MTT or MTS assay is a common method.

Procedure (brief):

  • Seed cells in a 96-well plate as described for the CPE assay.

  • Add serial dilutions of this compound to the cells (without virus).

  • Incubate for the same duration as the antiviral assay.

  • Add MTT or MTS reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance to determine cell viability.

  • Calculate the CC₅₀ value.

By following these detailed protocols and data presentation guidelines, researchers can effectively evaluate the antiviral potential of this compound and contribute to the development of novel antiviral therapeutics.

References

Application Notes and Protocols: Studying RNA Structure Using 2,2'-Anhydrouridine as a Conformational Lock

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the three-dimensional structure of RNA is crucial for deciphering its function in biological processes and for the rational design of RNA-targeted therapeutics. While various methods exist to probe RNA structure, this document focuses on a unique approach: the site-specific incorporation of 2,2'-Anhydrouridine into an RNA molecule.

This compound, also known as 2,2'-cyclouridine, is a modified nucleoside where a covalent bond exists between the C2' atom of the ribose sugar and the C2 atom of the uracil base. This intramolecular linkage makes the nucleoside conformationally rigid. By strategically placing this "conformational lock" within an RNA sequence, researchers can investigate the importance of local nucleotide flexibility and specific conformations for the overall structure and function of the molecule. This method does not use this compound as a reactive probe, but rather as a precisely placed structural constraint to study the impact of conformational dynamics.[1][]

Application Notes

Principle of the Method

The core principle is to compare the structural and functional properties of a wild-type RNA with an identical sequence containing one or more this compound substitutions. The anhydride bond locks the glycosidic bond angle and the sugar pucker conformation, which in a standard RNA nucleotide are flexible. By observing the resulting changes, one can infer the role of the original uridine's conformational freedom.

Key Applications:

  • Validating Structural Models: If a computational or experimental model predicts a specific sugar pucker or glycosidic angle for a particular uridine, replacing it with this compound can either support or challenge the model. If the substitution has minimal impact on the overall structure and function, it suggests the locked conformation is close to the native state.

  • Probing Conformational Dynamics: In dynamic RNA molecules like riboswitches or ribozymes, function often depends on conformational changes. Incorporating this compound can trap the RNA in a specific state, allowing researchers to study the structural requirements for different functional steps (e.g., ligand binding, catalysis).

  • Stabilizing RNA Structures: The rigid nature of this compound can enhance the thermal stability of RNA duplexes or tertiary structures.[1][] This property is valuable for structural studies like X-ray crystallography or for enhancing the in vivo stability of RNA-based therapeutics.

Data Presentation: Properties and Comparative Analysis

Quantitative data is essential for comparing the effects of the this compound modification. Key properties of the modifying agent and a template for presenting comparative structural data are provided below.

Table 1: Properties of this compound

Property Value Reference
Synonyms 2,2'-Cyclouridine, 2,2'-Anhydro-1(β-D-arabinofuranosyl)uracil [1]
CAS Number 3736-77-4 [1]
Molecular Formula C₉H₁₀N₂O₅ [1][3]
Molecular Weight 226.19 g/mol [][3]
Appearance White to off-white powder [1]
Melting Point 239-240°C [1]

| Storage Conditions | 0 - 8 °C |[1] |

Table 2: Example Comparative SHAPE Reactivity Data

This table illustrates how data from a Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) experiment could be presented to compare a wild-type (WT) RNA sequence with one containing a this compound modification at position U5 (U5*). A significant change in reactivity in regions flanking the modification can indicate a structural rearrangement.

Nucleotide PositionWT RNA SHAPE ReactivityU5* Modified RNA SHAPE ReactivityFold ChangeInterpretation
G10.150.161.07No significant change
C20.050.061.20No significant change
A30.850.881.04Flexible in both
U40.920.951.03Flexible in both
U5 0.90 0.02 -45.0 Position is now rigid
G60.200.753.75Destabilized by U5 lock
A70.180.683.78Destabilized by U5 lock
C80.040.051.25No significant change

Experimental Protocols

Protocol 1: Synthesis of RNA Containing this compound

Site-specific incorporation of this compound requires chemical solid-phase synthesis using a corresponding phosphoramidite building block.

Objective: To synthesize an RNA oligonucleotide with a this compound at a specific position.

Materials:

  • This compound phosphoramidite (custom synthesis or commercially available).

  • Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., 2'-O-TBDMS or 2'-O-TOM).[4]

  • Controlled pore glass (CPG) solid support.

  • Reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking agent).

  • Deprotection solutions (e.g., AMA - Ammonium hydroxide/40% Methylamine).

  • Desalting columns and HPLC purification system.

Methodology:

  • Phosphoramidite Preparation: Obtain or synthesize the 5'-DMT-2,2'-Anhydrouridine-3'-phosphoramidite. The synthesis starts from commercially available this compound.[4]

  • Automated Solid-Phase Synthesis: a. Assemble the RNA sequence on an automated synthesizer using standard phosphoramidite chemistry. b. At the desired incorporation site, perform a manual or automated coupling step using the this compound phosphoramidite. c. Resume and complete the synthesis of the remaining sequence.

  • Cleavage and Deprotection: a. Cleave the synthesized RNA from the CPG solid support using AMA solution at 65°C for 20-30 minutes. b. Remove 2'-hydroxyl protecting groups following the manufacturer's protocol (e.g., using triethylamine trihydrofluoride for TBDMS groups).

  • Purification: a. Desalt the crude RNA product using a desalting column. b. Purify the full-length product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Verification: Confirm the mass and purity of the final product using LC-ESI mass spectrometry.[4]

Protocol 2: Structural Analysis using SHAPE-MaP

This protocol details how to compare the structure of the modified RNA to the wild-type RNA using SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling).

Objective: To map the local nucleotide flexibility of both WT and this compound-modified RNA at single-nucleotide resolution.

Materials:

  • Purified WT and modified RNA.

  • Folding Buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂).

  • SHAPE reagent (e.g., 1-methyl-7-nitroisatoic anhydride, 1M7).

  • Quenching solution (e.g., DTT).

  • Reverse transcriptase (e.g., SuperScript II or III).

  • Reverse transcription primers specific to the RNA target.

  • dNTPs and MnCl₂.

  • Reagents for library preparation and next-generation sequencing.

Methodology:

  • RNA Folding: a. For each RNA (WT and modified), dilute to a final concentration of ~1 pmol in 50 µL of folding buffer. b. Denature the RNA by heating at 95°C for 2 minutes. c. Allow the RNA to fold by cooling to room temperature over 20 minutes.

  • SHAPE Modification: a. Prepare two reactions for each RNA: a (+) probe reaction and a (-) probe (DMSO control) reaction. b. To the (+) reaction, add the SHAPE reagent (e.g., 1M7) to a final concentration of 5-10 mM. c. To the (-) reaction, add an equivalent volume of DMSO. d. Incubate at 37°C for 5-15 minutes. e. Quench the reaction by adding DTT to a final concentration of 50 mM.

  • Mutational Profiling (Reverse Transcription): a. To the modified RNA, add a sequence-specific reverse primer and anneal. b. Perform reverse transcription using a reverse transcriptase in a buffer containing MnCl₂. The presence of Mn²⁺ enhances the rate at which the polymerase misincorporates a nucleotide opposite a SHAPE adduct.

  • Library Preparation and Sequencing: a. Generate cDNA libraries from the reverse transcription products. b. Sequence the libraries using a high-throughput sequencing platform.

  • Data Analysis: a. Align the sequencing reads to the reference RNA sequence. b. Calculate the mutation rate at each nucleotide position for both the (+) and (-) probe reactions. c. Subtract the background mutation rate from the (-) control to get the SHAPE reactivity for each nucleotide. d. Compare the reactivity profiles of the WT and modified RNA to identify regions where the structure has been altered due to the conformational lock.

Visualizations

Diagrams of Workflows and Concepts

G cluster_synthesis RNA Synthesis & Purification cluster_analysis Structural & Functional Analysis synth_wt Synthesize Wild-Type (WT) RNA purify HPLC or PAGE Purification synth_wt->purify synth_mod Synthesize RNA with this compound synth_mod->purify verify Mass Spectrometry Verification purify->verify shape SHAPE-MaP Analysis verify->shape nmr NMR Spectroscopy verify->nmr func FunctionalAssays(e.g., Binding, Catalysis) verify->func compare Compare Data & Model Structure shape->compare nmr->compare func->compare

Caption: Overall experimental workflow.

G cluster_wt Standard Uridine cluster_mod This compound wt_label Flexible Conformation wt_img arrow_node Incorporation into RNA probes structural importance of flexibility wt_img->arrow_node mod_label Locked Conformation mod_img arrow_node->mod_img

Caption: Conformational locking principle.

G start Folded RNA (WT or Modified) probe SHAPE Reagent Modification (+/- Probe) start->probe rt Reverse Transcription with Mn2+ probe->rt lib Library Preparation rt->lib seq Next-Gen Sequencing lib->seq analysis Data Analysis: Calculate Reactivity seq->analysis compare Compare WT vs. Modified Profiles analysis->compare

Caption: SHAPE-MaP experimental workflow.

References

Application Notes and Protocols: 2,2'-Anhydrouridine as a Potent Inhibitor in Uridine Phosphorylase Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] This enzyme plays a crucial role in maintaining cellular nucleoside pools and is a significant target in cancer chemotherapy. The modulation of UPase activity can impact the efficacy of fluoropyrimidine drugs such as 5-fluorouracil (5-FU).[1] Inhibitors of uridine phosphorylase are therefore of great interest as they can potentially enhance the therapeutic window of these anticancer agents. 2,2'-Anhydrouridine and its derivatives have emerged as a class of potent and selective competitive inhibitors of uridine phosphorylase. This document provides detailed application notes and protocols for the use of this compound in uridine phosphorylase kinetic assays.

Mechanism of Action

This compound acts as a competitive inhibitor of uridine phosphorylase. Its rigid structure, with the anhydro bridge between the 2' hydroxyl of the ribose and the 2-keto group of the uracil base, mimics the transition state of the substrate-enzyme complex. This allows it to bind with high affinity to the active site of the enzyme, thereby preventing the binding and subsequent cleavage of the natural substrate, uridine. The inhibition is specific to uridine phosphorylase, with no significant effect on thymidine phosphorylase.[2]

Quantitative Data: Inhibition of Uridine Phosphorylase by this compound and its Analogs

The inhibitory potency of this compound and its derivatives against uridine phosphorylase is typically quantified by the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for a selection of these compounds from various sources.

InhibitorEnzyme SourceKi Value (nM)Inhibition TypeReference
2,2'-Anhydro-5-ethyluridineNot Specified25Competitive[2]
5-Ethyl-2,2'-anhydrouridine (ANEUR)Sarcoma 180 cells99Apparent Ki
10y (3-propoxy)-5-benzyl-1-[(2-hydroxyethoxy)methyl]uracilMurine liver47IC50[3]
10dd (3-sec-butoxy)-5-benzyl-1-[(2-hydroxyethoxy)methyl]uracilMurine liver27IC50[3]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Uridine Phosphorylase Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of uridine phosphorylase and to evaluate the inhibitory activity of compounds like this compound. The assay is based on the change in absorbance that occurs upon the phosphorolysis of uridine to uracil.

Materials and Reagents:

  • Uridine Phosphorylase (from desired source, e.g., E. coli or mammalian tissue)

  • Uridine (Substrate)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • This compound or its analog (Inhibitor)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading in the UV range (e.g., 260 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of uridine in the assay buffer.

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO or water) and then dilute it in the assay buffer.

    • Prepare a solution of uridine phosphorylase in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL.

    • For Km determination: Vary the concentration of uridine while keeping the enzyme concentration constant.

    • For Ki determination: Use a fixed, non-saturating concentration of uridine (e.g., near the Km value) and vary the concentration of the inhibitor. Include a control with no inhibitor.

    • A typical reaction mixture contains:

      • X µL of assay buffer

      • Y µL of uridine solution (to achieve desired final concentration)

      • Z µL of inhibitor solution or vehicle control

      • Initiate the reaction by adding W µL of the enzyme solution.

  • Data Acquisition:

    • Immediately after adding the enzyme, place the plate/cuvette in the spectrophotometer.

    • Monitor the decrease in absorbance at a specific wavelength where the change between uridine and uracil is maximal (this should be determined empirically, but a common wavelength is around 260 nm).

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The velocity is the slope of this line.

    • For Km determination: Plot V₀ against the substrate (uridine) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[4]

    • For Ki determination: Plot V₀ against the inhibitor concentration. To determine the mechanism of inhibition and the Ki value, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) can be generated for different inhibitor concentrations.[4][5] For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km.

Visualizations

Signaling Pathway

Pyrimidine_Salvage_Pathway cluster_salvage Pyrimidine Salvage Pathway Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase UMP Uridine Monophosphate (UMP) Uridine->UMP Uridine Kinase Ribose_1_P Ribose-1-Phosphate Uracil->UMP Uracil Phosphoribosyltransferase UDP Uridine Diphosphate (UDP) UMP->UDP UMP-CMP Kinase UTP Uridine Triphosphate (UTP) UDP->UTP Nucleoside Diphosphate Kinase CTP Cytidine Triphosphate (CTP) UTP->CTP CTP Synthetase RNA RNA Synthesis UTP->RNA Inhibitor This compound Inhibitor->Uracil Inhibits

Caption: Pyrimidine Salvage Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow A Prepare Reagents: - Uridine (Substrate) - Uridine Phosphorylase (Enzyme) - this compound (Inhibitor) - Assay Buffer B Set up Reactions in 96-well plate: - Vary Substrate and/or Inhibitor Concentrations A->B C Initiate Reaction by adding Enzyme B->C D Continuous Spectrophotometric Reading (e.g., at 260 nm) C->D E Data Acquisition: Absorbance vs. Time D->E F Calculate Initial Velocities (V₀) E->F G Kinetic Analysis F->G H Determine Km and Vmax (Michaelis-Menten Plot) G->H I Determine Ki and Inhibition Mechanism (Lineweaver-Burk Plot) G->I

Caption: Workflow for Uridine Phosphorylase Kinetic Assay.

Logical Relationship

Logical_Relationship UPase Uridine Phosphorylase (UPase) Uracil Uracil + Ribose-1-P UPase->Uracil Catalyzes Uridine Uridine Uridine->UPase Substrate Inhibitor This compound Binding Competitive Binding to Active Site Inhibitor->Binding Binding->UPase Targets Inhibition Inhibition of Uridine Phosphorolysis Binding->Inhibition Leads to

Caption: Inhibition of Uridine Phosphorylase by this compound.

References

Application of 2,2'-Anhydrouridine in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a synthetic nucleoside analog that holds a significant position in the landscape of cancer research. While direct, extensive studies on its standalone cytotoxic effects against a broad spectrum of cancer cell lines are not widely available in public literature, its utility is well-established in two primary areas: as a versatile precursor for the synthesis of novel anticancer nucleoside analogs and as a potent inhibitor of uridine phosphorylase, an enzyme implicated in the metabolism of pyrimidine-based chemotherapeutic agents.[1] This document provides an overview of these applications, along with generalized protocols for the study of this compound and its derivatives in cancer cell line research.

Biochemical Properties and Applications in Cancer Research

The constrained conformation of this compound makes it a valuable tool in the design and synthesis of new anticancer drugs. Its rigid structure allows for stereoselective modifications, leading to the generation of novel nucleoside analogs with potentially enhanced biological activity. Furthermore, its ability to inhibit uridine phosphorylase presents a strategic advantage in combination therapies.

Property/ApplicationDescriptionReference
Synonyms 2,2'-Cyclouridine, 2,2'-Anhydro-1(β-D-arabinofuranosyl)uracil[1]
Molecular Formula C₉H₁₀N₂O₅[1]
Primary Role in Cancer Research A key building block for the synthesis of novel nucleoside analogs with potential antiviral and anticancer activities.[1]
Mechanism of Action (as a modulator) Potent and selective competitive inhibitor of uridine phosphorylase. This inhibition can enhance the antitumor activity of fluoropyrimidine drugs such as 5-fluorouracil (5-FU) by preventing their degradation.[2]

Application 1: A Versatile Precursor for Novel Anticancer Nucleoside Analogs

This compound serves as a pivotal starting material for the chemical synthesis of a variety of nucleoside analogs. The anhydro bridge between the C2 of the uracil base and the C2' of the arabinofuranose sugar locks the molecule in a fixed conformation. This structural rigidity facilitates stereoselective reactions at other positions of the sugar or base, allowing for the controlled introduction of different functional groups to explore structure-activity relationships. The nucleophilic opening of the anhydro ring is a key strategy to introduce modifications at the 2' position.

G Conceptual Synthetic Pathway of Novel Nucleoside Analogs from this compound Anhydrouridine This compound Nucleophilic_Attack Nucleophilic Attack (e.g., Azide, Halide, Thiol) Anhydrouridine->Nucleophilic_Attack Reagents Ring_Opening Anhydro Ring Opening Nucleophilic_Attack->Ring_Opening Intermediate 2'-Substituted Arabinonucleoside Intermediate Ring_Opening->Intermediate Further_Modification Further Modifications (e.g., at 3', 5' positions or on the base) Intermediate->Further_Modification Final_Analog Novel Nucleoside Analog Further_Modification->Final_Analog Screening Biological Screening (Cytotoxicity, Antiviral Activity, etc.) Final_Analog->Screening

Caption: Synthetic utility of this compound as a precursor.

Application 2: Potentiation of Chemotherapy through Uridine Phosphorylase Inhibition

Uridine phosphorylase is an enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. This enzyme also plays a role in the catabolism of several pyrimidine nucleoside analogs used in cancer therapy, such as 5-fluorouracil (5-FU). By inhibiting uridine phosphorylase, this compound and its derivatives can increase the bioavailability and cytotoxic efficacy of these chemotherapeutic agents. This synergistic interaction is a promising strategy to enhance the therapeutic index of existing anticancer drugs.

G Mechanism of Chemotherapy Potentiation by this compound cluster_0 Cellular Environment cluster_1 5-FU Pathway Anhydrouridine This compound UPase Uridine Phosphorylase (UPase) Anhydrouridine->UPase Inhibits FU_degradation Inactive Metabolites UPase->FU_degradation Catalyzes FU 5-Fluorouracil (5-FU) FU->FU_degradation FU_activation Active Metabolites (FdUMP, FUTP, FdUTP) FU->FU_activation DNA_RNA_synthesis DNA/RNA Synthesis FU_activation->DNA_RNA_synthesis Inhibits Cell_Death Cancer Cell Apoptosis DNA_RNA_synthesis->Cell_Death G Workflow for MTT Cytotoxicity Assay Start Start Step1 Seed cancer cells in a 96-well plate Start->Step1 Step2 Incubate for 24 hours to allow attachment Step1->Step2 Step3 Treat cells with serial dilutions of the test compound Step2->Step3 Step4 Incubate for 48-72 hours Step3->Step4 Step5 Add MTT reagent to each well Step4->Step5 Step6 Incubate for 2-4 hours (Formazan formation) Step5->Step6 Step7 Solubilize formazan crystals with DMSO or other solvent Step6->Step7 Step8 Read absorbance at 570 nm Step7->Step8 End Calculate IC50 value Step8->End G Workflow for a Drug Synergy Study Start Start Step1 Determine IC50 values for each drug individually (Drug A and Drug B) Start->Step1 Step2 Design a dose-response matrix with varying concentrations of Drug A and Drug B Step1->Step2 Step3 Seed cells in 96-well plates and treat with drug combinations Step2->Step3 Step4 Incubate for 48-72 hours Step3->Step4 Step5 Perform a cell viability assay (e.g., MTT, CellTiter-Glo) Step4->Step5 Step6 Analyze data using a synergy model (e.g., Chou-Talalay, Bliss Independence) Step5->Step6 End Determine Combination Index (CI) (CI < 1: Synergy) Step6->End

References

Potent Inhibition of Uridine Phosphorylase by 5-Substituted-2,2'-Anhydrouridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 5-substituted-2,2'-anhydrouridines as potent inhibitors of uridine phosphorylase (UPase). Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway and is a target for therapeutic intervention in cancer and viral diseases. The information presented here is intended to guide researchers in the development of novel UPase inhibitors based on the 2,2'-anhydrouridine scaffold.

Introduction

Uridine phosphorylase (UPase, EC 2.4.2.3) catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] This enzyme plays a crucial role in the activation of fluoropyrimidine nucleoside chemotherapeutic agents like 5-fluorouracil.[2] Consequently, inhibitors of UPase are of significant interest as they can modulate the therapeutic efficacy and toxicity of these anticancer drugs.[3] 5-Substituted-2,2'-anhydrouridines have emerged as a promising class of competitive inhibitors of UPase, demonstrating high potency and selectivity.[4] This document outlines the synthesis of these compounds, methods for assessing their inhibitory activity, and a summary of their quantitative structure-activity relationships.

Data Presentation

The inhibitory potency of various 5-substituted-2,2'-anhydrouridines against uridine phosphorylase is summarized in the table below. The data is presented as the apparent inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

5-SubstituentApparent Ki (nM)Reference
Ethyl25[4]
Ethyl99[5]

Experimental Protocols

I. General Synthesis of 5-Substituted-2,2'-Anhydrouridines

The synthesis of 5-substituted-2,2'-anhydrouridines can be achieved through a two-step process involving the initial synthesis of a 5-substituted uridine followed by cyclization to form the 2,2'-anhydro ring.

Step 1: Synthesis of 5-Substituted Uridines

A general method for the introduction of substituents at the 5-position of uridine is outlined below. This protocol can be adapted for the synthesis of 5-alkyl, 5-halo, and 5-aryl derivatives.

  • Materials:

    • Uridine

    • Appropriate electrophilic reagent for the desired substituent (e.g., alkyl halide, N-halosuccinimide, arylboronic acid)

    • Palladium catalyst (for cross-coupling reactions)

    • Base (e.g., triethylamine, sodium carbonate)

    • Solvent (e.g., dimethylformamide (DMF), acetonitrile)

    • Silica gel for column chromatography

    • Standard laboratory glassware and equipment

  • General Procedure for 5-Halogenation (as an example):

    • Dissolve uridine in a suitable solvent such as DMF.

    • Add N-halosuccinimide (e.g., N-bromosuccinimide for 5-bromouridine) in portions to the solution at room temperature.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 5-halouridine.

Step 2: Cyclization to 5-Substituted-2,2'-Anhydrouridines

The conversion of 5-substituted uridines to their corresponding 2,2'-anhydro derivatives can be accomplished using diphenyl carbonate.[6]

  • Materials:

    • 5-Substituted uridine (from Step 1)

    • Diphenyl carbonate

    • Sodium bicarbonate

    • Dimethylformamide (DMF)

    • Standard laboratory glassware and equipment

  • Procedure:

    • To a solution of the 5-substituted uridine in DMF, add diphenyl carbonate and sodium bicarbonate.

    • Heat the reaction mixture at an elevated temperature (e.g., 150 °C) for a specified time (e.g., 1 hour).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or silica gel column chromatography to yield the desired 5-substituted-2,2'-anhydrouridine.

II. Uridine Phosphorylase Inhibition Assay

The inhibitory activity of the synthesized compounds against uridine phosphorylase can be determined using a spectrophotometric assay that monitors the conversion of uridine to uracil.

  • Materials:

    • Purified uridine phosphorylase

    • Uridine (substrate)

    • Synthesized 5-substituted-2,2'-anhydrouridine (inhibitor)

    • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • Sodium hydroxide (NaOH) solution (e.g., 10 M)

    • UV-Vis spectrophotometer

    • 96-well microplate or quartz cuvettes

  • Assay Protocol:

    • Prepare a reaction mixture containing phosphate buffer, uridine at various concentrations, and the inhibitor at different concentrations in a total volume of 500 µL.

    • Initiate the enzymatic reaction by adding a known amount of uridine phosphorylase (e.g., 9-36 nM final concentration).[1]

    • Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

    • At specific time intervals, quench the reaction by adding an aliquot of 10 µL of 10 M NaOH. This step also deprotonates the uracil product, causing a significant shift in its UV absorbance.[1]

    • Measure the absorbance of the quenched reaction mixture at 290 nm, which corresponds to the formation of uracil.[1]

    • Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics with competitive inhibition).

Visualizations

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis of 5-Substituted-2,2'-Anhydrouridines cluster_evaluation Inhibitory Activity Evaluation Start Start with Uridine Substitution 5-Position Substitution (Alkylation, Halogenation, Arylation) Start->Substitution Purification1 Purification of 5-Substituted Uridine Substitution->Purification1 Cyclization Cyclization to This compound Purification1->Cyclization Purification2 Final Product Purification Cyclization->Purification2 Assay Uridine Phosphorylase Inhibition Assay Purification2->Assay Data_Analysis Data Analysis (Determination of Ki values) Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Workflow for the synthesis and evaluation of 5-substituted-2,2'-anhydrouridines.

Inhibition_Mechanism Enzyme Uridine Phosphorylase (UPase) Products Uracil + Ribose-1-Phosphate Enzyme->Products Catalyzes conversion Inhibited_Complex Enzyme-Inhibitor Complex Substrate Uridine Substrate->Enzyme Binds to active site Inhibitor 5-Substituted- This compound Inhibitor->Enzyme Competitively binds to active site

Caption: Competitive inhibition of Uridine Phosphorylase.

References

Application Notes and Protocols for the HPLC Purification of 2,2'-Anhydrouridine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Anhydrouridine is a key intermediate in the synthesis of various nucleoside analogues with potential therapeutic applications, including antiviral and anticancer agents.[1] Efficient purification of this compound and its derivatives is crucial for downstream applications, ensuring high purity and removal of reaction byproducts and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of these polar compounds. This document provides detailed application notes and protocols for the purification of this compound and its derivatives using two primary HPLC modes: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatographic Methods

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a widely used technique for the separation of polar and ionic compounds, such as nucleosides and nucleotides. This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on the reversed-phase column.

Principle of Separation:

The ion-pairing reagent, typically a quaternary ammonium salt like tetrabutylammonium, possesses a hydrophobic alkyl chain and a positive charge. The hydrophobic tail interacts with the stationary phase, while the positively charged head remains available to form an ion pair with the negatively charged phosphate groups of nucleotides or the partial negative charges on nucleosides. This dynamic coating of the stationary phase allows for the retention and separation of otherwise poorly retained polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode well-suited for the separation of highly polar compounds. It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer.

Principle of Separation:

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. The separation is primarily based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase. More polar analytes have a stronger affinity for the aqueous layer and are therefore more retained. Other interactions, such as hydrogen bonding and electrostatic interactions, also contribute to the separation mechanism.[2][3]

Data Presentation

The following tables summarize typical quantitative data obtained during the HPLC purification of this compound and a representative derivative. Please note that these values are illustrative and may vary depending on the specific instrumentation, column, and precise experimental conditions.

Table 1: Analytical HPLC Data for this compound

ParameterIon-Pair RP-HPLCHILIC
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer (pH 6.0) with 5 mM TBAHS*90:10 Acetonitrile/10 mM Ammonium Acetate
Mobile Phase B Acetonitrile10:90 Acetonitrile/10 mM Ammonium Acetate
Gradient 5-30% B over 20 min0-20% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 260 nm260 nm
Retention Time (min) 8.512.3
Purity (%) >99>99

*TBAHS: Tetrabutylammonium Hydrogen Sulfate

Table 2: Preparative HPLC Data for a this compound Derivative

ParameterIon-Pair RP-HPLCHILIC
Column C18, 21.2 x 250 mm, 10 µmAmide, 21.2 x 250 mm, 10 µm
Mobile Phase A 20 mM Phosphate Buffer (pH 6.0) with 5 mM TBAHS90:10 Acetonitrile/10 mM Ammonium Acetate
Mobile Phase B Acetonitrile10:90 Acetonitrile/10 mM Ammonium Acetate
Gradient 10-40% B over 30 min5-25% B over 30 min
Flow Rate 20 mL/min20 mL/min
Detection Wavelength 260 nm260 nm
Sample Loading 100 mg80 mg
Purity of Collected Fraction (%) >98>98
Recovery (%) ~90~85

Experimental Protocols

Protocol 1: Analytical Ion-Pair Reversed-Phase HPLC

1. Apparatus and Reagents:

  • HPLC system with a gradient pump, UV detector, and autosampler.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM potassium phosphate buffer (pH 6.0) containing 5 mM tetrabutylammonium hydrogen sulfate (TBAHS).

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • This compound standard and sample.

2. Sample Preparation:

  • Dissolve the crude or partially purified this compound sample in the sample diluent to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the prepared sample.

  • Run the following gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B (linear gradient)

    • 25-27 min: 30% to 5% B (linear gradient)

    • 27-35 min: 5% B (re-equilibration)

  • Monitor the elution profile at a wavelength of 260 nm.

Protocol 2: Preparative Ion-Pair Reversed-Phase HPLC

1. Apparatus and Reagents:

  • Preparative HPLC system with a high-pressure gradient pump, UV detector, and fraction collector.

  • C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 20 mM potassium phosphate buffer (pH 6.0) with 5 mM TBAHS.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: A minimal amount of a suitable solvent (e.g., DMSO) diluted with Mobile Phase A.

2. Sample Preparation:

  • Dissolve the crude product in the sample solvent to a high concentration (e.g., 50-100 mg/mL).

  • Filter the sample through a 0.45 µm filter.

3. HPLC Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 20 mL/min until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run a gradient optimized from the analytical scale (e.g., 10% to 40% B over 30 minutes).

  • Monitor the elution at 260 nm and collect fractions corresponding to the target peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 3: Analytical HILIC

1. Apparatus and Reagents:

  • HPLC system as in Protocol 1.

  • HILIC column with an amide-bonded stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 90:10 (v/v) Acetonitrile/10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: 10:90 (v/v) Acetonitrile/10 mM Ammonium Acetate (pH 5.0).

  • Sample Diluent: 90:10 (v/v) Acetonitrile/Water.

2. Sample Preparation:

  • Dissolve the sample in the sample diluent to a concentration of approximately 1 mg/mL.

  • Filter through a 0.45 µm syringe filter.

3. HPLC Procedure:

  • Equilibrate the column with 100% Mobile Phase A for at least 20 minutes at a flow rate of 1.0 mL/min.

  • Inject 5 µL of the sample.

  • Run the following gradient:

    • 0-5 min: 0% B

    • 5-25 min: 0% to 20% B (linear gradient)

    • 25-27 min: 20% to 0% B (linear gradient)

    • 27-40 min: 0% B (re-equilibration)

  • Monitor the elution at 260 nm.

Mandatory Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis cluster_final Final Product crude_sample Crude this compound dissolution Dissolution in Appropriate Solvent crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system Preparative HPLC System filtration->hplc_system fraction_collection Fraction Collection hplc_system->fraction_collection purity_check Analytical HPLC for Purity Check fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Lyophilization) pooling->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: Experimental workflow for the HPLC purification of this compound.

Method_Selection_Logic cluster_rp Reversed-Phase Approach cluster_hilic Normal-Phase Approach start Analyte Properties (this compound & Derivatives) decision Method Selection Criteria: - Resolution - Peak Shape - Recovery start->decision ip_rp_hplc Ion-Pair RP-HPLC rp_conditions C18 Column Aqueous Buffer + Ion-Pair Agent + Acetonitrile Gradient ip_rp_hplc->rp_conditions ip_rp_hplc->rp_conditions hilic HILIC hilic_conditions Amide/Silica Column High Acetonitrile + Aqueous Buffer Gradient hilic->hilic_conditions hilic->hilic_conditions decision->ip_rp_hplc Good for a wide range of polarities decision->hilic Better for very polar derivatives

Caption: Logical relationship for selecting an appropriate HPLC method.

References

Application Notes and Protocols for In Vivo Studies of 2,2'-Anhydrouridine Analogs in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine and its derivatives are synthetic nucleoside analogs that have garnered interest in biomedical research, primarily for their role as inhibitors of key enzymes in nucleoside metabolism. A notable derivative, 5-Ethyl-2,2'-anhydrouridine (ANEUR), has been identified as a potent inhibitor of uridine phosphorylase (UPase).[1][2][] This enzyme plays a crucial role in the catabolism of uridine and the activation of certain fluoropyrimidine chemotherapeutic agents. By inhibiting UPase, ANEUR can modulate the therapeutic efficacy and toxicity of co-administered nucleoside analogs, such as 5-fluorouridine (FUR).[1][2][]

These application notes provide a detailed framework for the experimental setup of in vivo studies in mice to investigate the effects of this compound analogs, using the available data on ANEUR as a primary example. The protocols outlined below are intended to serve as a guide for researchers designing studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of these compounds in preclinical cancer models.

Data Presentation

Table 1: In Vivo Efficacy of 5-Ethyl-2,2'-anhydrouridine (ANEUR) in Combination with 5-Fluorouridine (FUR) in Mice
Mouse ModelTumor ModelTreatment GroupsOutcomeReference
BDF1 MiceMurine Mammary Adenocarcinoma 755- FUR (5 mg/kg/day, 3 days)- ANEUR (280 mg/kg/day, 3 days)- FUR + ANEURANEUR alone showed no significant antitumor effect. Co-administration with FUR resulted in a 91% reduction in mean tumor weight compared to untreated controls.[2]
Athymic Nude MiceHuman Colon Adenocarcinoma LS174T- FUR- ANEUR- FUR + ANEURANEUR markedly potentiated the antitumor activity of FUR.[1]
Table 2: Toxicity Data for the Combination of 5-Ethyl-2,2'-anhydrouridine (ANEUR) and 5-Fluorouridine (FUR)
Compound/CombinationLD50 (5 consecutive days)Animal ModelNotesReference
FUR alone9 mg/kgMice[2][]
FUR + ANEUR3 mg/kgMiceDemonstrates potentiation of FUR toxicity by ANEUR.[2][]

Experimental Protocols

Protocol 1: Evaluation of Antitumor Efficacy in a Syngeneic Mouse Tumor Model

Objective: To determine the in vivo antitumor efficacy of a this compound analog, alone and in combination with a chemotherapeutic agent (e.g., 5-Fluorouridine), in a murine cancer model.

Materials:

  • Animals: 6-8 week old female BDF1 mice.

  • Tumor Cells: Murine mammary adenocarcinoma 755 cells.

  • Test Compounds: this compound analog (e.g., 5-Ethyl-2,2'-anhydrouridine), 5-Fluorouridine.

  • Vehicle: Sterile saline or other appropriate vehicle.

  • Equipment: Calipers, animal balance, syringes, needles for injection.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant 1 x 10^6 murine mammary adenocarcinoma 755 cells into the flank of each BDF1 mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Dosing:

    • Randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control.

      • Group 2: 5-Fluorouridine (e.g., 5 mg/kg/day).

      • Group 3: this compound analog (e.g., 280 mg/kg/day).

      • Group 4: 5-Fluorouridine + this compound analog.

    • Administer treatments for a specified duration (e.g., 3-5 consecutive days). The route of administration should be consistent (e.g., intraperitoneal injection). Based on related compounds, absorption from the abdominal cavity after intraperitoneal (i.p.) administration may be slow.[]

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor and record the body weight of each mouse every 2-3 days as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint may be a specific tumor volume, a predetermined number of days post-implantation, or signs of significant toxicity.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Calculate the mean tumor weight and volume for each group.

    • Statistically analyze the differences in tumor growth between the treatment groups.

Protocol 2: Pharmacokinetic Study of a this compound Analog in Mice

Objective: To determine the pharmacokinetic profile of a this compound analog in mice.

Materials:

  • Animals: 6-8 week old male or female CD-1 mice.

  • Test Compound: this compound analog.

  • Vehicle: Appropriate sterile vehicle for the chosen route of administration.

  • Equipment: Syringes, needles, blood collection tubes (e.g., with anticoagulant), centrifuge, analytical instrumentation (e.g., LC-MS/MS).

Procedure:

  • Dosing:

    • Administer a single dose of the this compound analog to the mice via the intended clinical route (e.g., oral gavage, intravenous, or intraperitoneal injection).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Blood can be collected via retro-orbital sinus, saphenous vein, or terminal cardiac puncture.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the this compound analog in plasma.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

      • Area under the curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Mandatory Visualizations

G cluster_0 In Vivo Efficacy Study Workflow start Tumor Cell Implantation (e.g., Murine Mammary Adenocarcinoma 755) tumor_growth Tumor Growth to Palpable Size (50-100 mm³) start->tumor_growth randomization Animal Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., 3-5 days, i.p.) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring (every 2-3 days) treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Data Analysis (Tumor Weight/Volume Comparison) euthanasia->analysis end Conclusion on Efficacy analysis->end

Caption: Workflow for an in vivo efficacy study of a this compound analog in a mouse tumor model.

G cluster_1 Mechanism of Action: Uridine Phosphorylase Inhibition uridine_analog 5-Fluorouridine (FUR) (Active Drug) upase Uridine Phosphorylase (UPase) uridine_analog->upase Metabolized by therapeutic_effect Enhanced Antitumor Effect uridine_analog->therapeutic_effect Leads to degradation_product 5-Fluorouracil (5-FU) (Metabolite) upase->degradation_product Produces anhydrouridine_analog This compound Analog (e.g., ANEUR) inhibition_symbol X inhibition_symbol->upase Inhibits

Caption: Signaling pathway demonstrating the inhibition of uridine phosphorylase by a this compound analog.

References

Application Notes and Protocols for Radiolabeling 2,2'-Anhydrouridine and Its Use in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a synthetic nucleoside analog that serves as a valuable building block in the synthesis of various antiviral and anticancer agents.[1][2] Its structural rigidity and unique chemical properties make it a subject of interest for therapeutic development. Understanding the metabolic fate of this compound is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall suitability as a drug candidate. Radiolabeling provides a sensitive and specific method for tracing the molecule and its metabolites in biological systems.

These application notes provide detailed protocols for the radiolabeling of this compound with Carbon-14 ([¹⁴C]) and its subsequent use in in vitro metabolic stability assays using liver microsomes and hepatocytes.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from the metabolic stability assays described in this document.

Parameter[¹⁴C]-2,2'-Anhydrouridine
Radiolabeling
Radioisotope¹⁴C
Specific Activity50 mCi/mmol
Radiochemical Purity>98% (by HPLC)
Human Liver Microsome Stability
Microsome Concentration0.5 mg/mL
Initial Compound Concentration1 µM
% Remaining at 60 min (-NADPH)95 ± 5%
% Remaining at 60 min (+NADPH)85 ± 7%
Intrinsic Clearance (CLint)Low
Human Hepatocyte Stability
Hepatocyte Density1 x 10⁶ cells/mL
Initial Compound Concentration1 µM
% Remaining at 4 hours75 ± 8%
Major Metabolite(s) IdentifiedPutative Uridine and Uracil analogs

Experimental Protocols

Protocol 1: Synthesis of [2-¹⁴C]-2,2'-Anhydrouridine

This protocol is based on the method described by Giziewicz et al. (1985) for the synthesis of (2-¹⁴C)-2,2'-anhydrouridine.

Materials:

  • [2-¹⁴C]-Cyanamide

  • D(-)Arabinose

  • Methyl propiolate

  • Anhydrous solvents (e.g., pyridine, DMF)

  • Reagents for purification (e.g., silica gel for chromatography)

  • Scintillation counter and vials

  • High-Performance Liquid Chromatography (HPLC) system with a radiometric detector

Procedure:

  • Synthesis of the Oxazoline Intermediate:

    • React [2-¹⁴C]-cyanamide with D(-)arabinose in a suitable anhydrous solvent system (e.g., pyridine) to form the corresponding oxazoline intermediate.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the oxazoline intermediate using column chromatography.

  • Cyclization to form [2-¹⁴C]-2,2'-Anhydrouridine:

    • React the purified [¹⁴C]-oxazoline intermediate with methyl propiolate in an appropriate solvent (e.g., dimethylformamide - DMF).

    • This cyclization reaction yields [2-¹⁴C]-2,2'-anhydrouridine.

    • Monitor the reaction by TLC.

  • Purification of [2-¹⁴C]-2,2'-Anhydrouridine:

    • Following the completion of the reaction, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., chloroform-methanol).

    • Collect fractions and analyze for radioactivity using a scintillation counter.

  • Quality Control:

    • Pool the radioactive fractions containing the desired product.

    • Determine the radiochemical purity of the final product using radio-HPLC. The purity should be ≥98%.

    • Determine the specific activity of the [2-¹⁴C]-2,2'-anhydrouridine by measuring the radioactivity of a known mass of the compound.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the procedure to assess the phase I metabolic stability of [¹⁴C]-2,2'-Anhydrouridine.

Materials:

  • [¹⁴C]-2,2'-Anhydrouridine (stock solution in DMSO)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC system with radiometric and UV detectors

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare two sets of incubation mixtures in triplicate: one with the NADPH regenerating system (+NADPH) and one without (-NADPH) as a control.

    • In a microcentrifuge tube, add phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system (for the +NADPH set).

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding [¹⁴C]-2,2'-Anhydrouridine to each tube to a final concentration of 1 µM.

    • Vortex gently to mix.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant by radio-HPLC to separate the parent compound from its metabolites.

    • Quantify the amount of remaining [¹⁴C]-2,2'-Anhydrouridine at each time point by integrating the peak area from the radiometric detector.

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Protocol 3: In Vitro Metabolic Stability in Human Hepatocytes

This protocol is designed to evaluate the overall metabolic stability of [¹⁴C]-2,2'-Anhydrouridine in a more complete cellular system.

Materials:

  • [¹⁴C]-2,2'-Anhydrouridine (stock solution in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (for cell lysis and protein precipitation)

  • Centrifuge

  • HPLC system with radiometric and UV detectors

Procedure:

  • Cell Plating:

    • Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to attach and form a monolayer in the incubator.

  • Incubation with Radiolabeled Compound:

    • Prepare the dosing solution by diluting the [¹⁴C]-2,2'-Anhydrouridine stock solution in the hepatocyte incubation medium to a final concentration of 1 µM.

    • Remove the plating medium from the cells and add the dosing solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 0.5, 1, 2, and 4 hours), collect both the cells and the incubation medium from triplicate wells.

    • For the 0-hour time point, add the quenching solution (acetonitrile) immediately after adding the dosing solution.

  • Sample Processing:

    • To the collected samples, add ice-cold acetonitrile to lyse the cells and precipitate proteins.

    • Scrape the wells to ensure complete collection of cellular material.

    • Centrifuge the samples to pellet the cell debris and precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using radio-HPLC to separate and quantify the parent compound and any formed metabolites.

    • Calculate the percentage of [¹⁴C]-2,2'-Anhydrouridine remaining at each time point.

    • Identify and quantify the major radiolabeled metabolites.

Mandatory Visualizations

G cluster_radiolabeling Protocol 1: Radiolabeling cluster_metabolism Protocols 2 & 3: Metabolic Studies start_mat [2-14C]-Cyanamide + D(-)Arabinose oxazoline [14C]-Oxazoline Intermediate start_mat->oxazoline Synthesis anhydrouridine [2-14C]-2,2'-Anhydrouridine oxazoline->anhydrouridine Cyclization with Methyl Propiolate purification Purification (HPLC) anhydrouridine->purification qc Quality Control (Purity & Specific Activity) purification->qc radiolabeled_product [14C]-2,2'-Anhydrouridine microsomes Incubation with Liver Microsomes radiolabeled_product->microsomes hepatocytes Incubation with Hepatocytes radiolabeled_product->hepatocytes quenching Quenching & Protein Precipitation microsomes->quenching hepatocytes->quenching analysis HPLC-Radiometric Analysis quenching->analysis data Data Analysis (% Remaining, CLint) analysis->data

Caption: Experimental workflow for radiolabeling and metabolic studies.

G anhydrouridine This compound uridine_analog Uridine Analog anhydrouridine->uridine_analog Hydrolysis uracil_analog Uracil Analog uridine_analog->uracil_analog Uridine Phosphorylase (Inhibited by parent) phosphorylated_analog Phosphorylated Metabolites uridine_analog->phosphorylated_analog Uridine-Cytidine Kinase

Caption: Putative metabolic pathway of this compound.

References

Application Notes and Protocols for Testing 2,2'-Anhydrouridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a synthetic nucleoside analog with a rigid structure due to the anhydro linkage between the sugar and the base.[1][2] Such analogs are a cornerstone in the development of antiviral and anticancer therapies, primarily functioning by interfering with nucleic acid synthesis or function.[3] this compound is known to inhibit uridine phosphorylase, an enzyme involved in pyrimidine salvage pathways, and serves as a precursor for other modified nucleosides.[1][] Assessing the cytotoxic potential of this compound is a critical step in evaluating its therapeutic promise and understanding its mechanism of action.

These application notes provide detailed protocols for determining the in vitro cytotoxicity of this compound using common cell-based assays. The described methods are applicable to a range of cancer and normal cell lines, allowing for the determination of compound potency and selectivity.

Data Presentation

The following table summarizes typical quantitative data obtained from cytotoxicity testing of a nucleoside analog like this compound. Note that these values are illustrative and will vary depending on the cell line and specific experimental conditions.

ParameterCell LineValueUnit
Optimal Seeding Density A549 (Lung Carcinoma)8,000cells/well
PC-3 (Prostate Cancer)10,000cells/well
HEK 293 (Normal Kidney)12,000cells/well
This compound Concentration Range All0.1 - 100µM
Incubation Time All48 - 72hours
IC50 (50% Inhibitory Concentration) A54915.5µM
PC-325.2µM
HEK 293>100µM
Positive Control (Doxorubicin) IC50 A5490.5µM
PC-30.8µM
HEK 2932.1µM

Experimental Protocols

Cell Culture and Maintenance

A variety of human cell lines can be utilized to assess the cytotoxicity of this compound, including cancer cell lines such as A549 (lung carcinoma) and PC-3 (prostate cancer), and a non-cancerous cell line like HEK 293 (human embryonic kidney) to evaluate selectivity.[5][6][7]

  • Materials:

    • Selected cell lines (e.g., A549, PC-3, HEK 293)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks and plates

    • Humidified incubator (37°C, 5% CO₂)

  • Protocol:

    • Culture cells in T-75 flasks with complete growth medium.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them into new flasks at the appropriate density.

Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active dehydrogenases reduce the yellow MTT to purple formazan crystals.[8]

  • Materials:

    • Cultured cells

    • 96-well flat-bottom plates

    • This compound stock solution (dissolved in DMSO or PBS)

    • Complete growth medium

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Positive control (e.g., Doxorubicin)

    • Microplate reader

  • Protocol:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete growth medium.[9]

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete growth medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank), cells with medium containing the solvent (vehicle control), and cells with a positive control.

    • Incubate the plate for 48 to 72 hours.[7]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

To determine if cytotoxicity is mediated by apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).

  • Materials:

    • Cultured cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, PC-3, HEK 293) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with this compound (48-72h Incubation) seeding->treatment drug_prep Prepare this compound Serial Dilutions drug_prep->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay readout Measure Absorbance (570 nm) mtt_assay->readout flow Flow Cytometry Analysis apoptosis_assay->flow calculation Calculate % Viability and IC50 readout->calculation apoptosis_quant Quantify Apoptotic vs. Necrotic Cells flow->apoptosis_quant

Caption: Workflow for assessing this compound cytotoxicity.

Putative Signaling Pathway for Nucleoside Analog-Induced Apoptosis

Nucleoside analogs like this compound can induce cytotoxicity by being incorporated into DNA, leading to DNA damage and cell cycle arrest. This can trigger the intrinsic apoptosis pathway.[10]

G Putative Signaling Pathway for this compound cluster_cell Cell cluster_mito Mitochondrion anhydrouridine This compound phosphorylation Cellular Kinases (Phosphorylation) anhydrouridine->phosphorylation Enters Cell triphosphate Anhydrouridine Triphosphate phosphorylation->triphosphate dna_incorp Incorporation into DNA triphosphate->dna_incorp dna_damage DNA Damage & Replication Stress dna_incorp->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by a nucleoside analog.

References

Application Notes and Protocols for Evaluating 2,2'-Anhydrouridine Derivatives using Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine and its derivatives represent a class of nucleoside analogs with significant potential in drug development, particularly as antiviral and anticancer agents. Their mechanism of action often involves the modulation of key enzymes in nucleoside metabolism, such as uridine phosphorylase (UP) and cytidine deaminase (CDA). Accurate and robust enzymatic assays are therefore crucial for characterizing the inhibitory activity of these compounds, understanding their structure-activity relationships (SAR), and guiding further drug design.

This document provides detailed application notes and experimental protocols for the enzymatic evaluation of this compound derivatives against uridine phosphorylase and cytidine deaminase.

Target Enzymes and Signaling Pathways

Uridine Phosphorylase (UP) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibition of UP can potentiate the therapeutic effect of other nucleoside analogs, such as 5-fluorouracil (5-FU), by preventing their degradation. Several 5-substituted-2,2'-anhydrouridines have been identified as potent and selective inhibitors of uridine phosphorylase.[1]

Cytidine Deaminase (CDA) catalyzes the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. This enzyme is also responsible for the deactivation of several clinically important nucleoside analog drugs, such as cytarabine and gemcitabine. While specific inhibitory data for this compound derivatives against CDA is limited in the public domain, evaluating their potential off-target effects on this enzyme is a critical step in their development.

The following diagram illustrates the central role of uridine phosphorylase and cytidine deaminase in the metabolism of nucleoside analogs.

Nucleoside_Analog_Metabolism Metabolic Pathway of Nucleoside Analogs cluster_0 Pyrimidine Salvage Pathway cluster_2 Inhibitor Action Uridine Uridine Uracil Uracil Uridine->Uracil Phosphorolysis Ribose1P Ribose-1-Phosphate UP Uridine Phosphorylase Uridine->UP Uracil->Uridine UP->Uracil Cytidine_Analog Cytidine Analog (e.g., Ara-C, Gemcitabine) Uridine_Analog_Inactive Inactive Uridine Analog Cytidine_Analog->Uridine_Analog_Inactive Deamination CDA Cytidine Deaminase Cytidine_Analog->CDA CDA->Uridine_Analog_Inactive Anhydrouridine This compound Derivatives Anhydrouridine->UP Inhibition Anhydrouridine->CDA Potential Inhibition

Fig. 1: Role of UP and CDA in nucleoside analog metabolism.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound derivatives against uridine phosphorylase has been documented. The following table summarizes the reported Ki values for several analogs.

CompoundEnzyme SourceKi (nM)Inhibition TypeReference
2,2'-Anhydro-5-ethyluridineSarcoma 180 cells99Apparent Ki
2,2'-Anhydro-5-ethyluridineNot specified25Competitive[1]
[E]-5-(2-bromovinyl)-2,2'-anhydrouridineNot specified450Competitive

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound derivatives against uridine phosphorylase and cytidine deaminase.

Uridine Phosphorylase Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods that monitor the phosphorolytic cleavage of uridine.

Principle: Uridine phosphorylase catalyzes the conversion of uridine to uracil and ribose-1-phosphate. The consumption of uridine can be monitored by the decrease in absorbance at 262 nm.

Workflow Diagram:

UP_Inhibition_Assay_Workflow Workflow for Uridine Phosphorylase Inhibition Assay prep Prepare Reagents: - Assay Buffer - Uridine (Substrate) - Uridine Phosphorylase (Enzyme) - this compound Derivatives (Inhibitors) mix Prepare Reaction Mixtures in a 96-well UV-transparent plate: - Buffer - Inhibitor (varying concentrations) - Enzyme prep->mix preincubate Pre-incubate at 37°C for 5 minutes mix->preincubate initiate Initiate reaction by adding Uridine preincubate->initiate measure Measure absorbance at 262 nm in kinetic mode for 15-30 minutes initiate->measure analyze Analyze data: - Calculate initial reaction velocities - Determine IC50 and/or Ki values measure->analyze

Fig. 2: Uridine Phosphorylase inhibition assay workflow.

Materials:

  • Uridine Phosphorylase (from E. coli or other sources)

  • Uridine

  • Potassium Phosphate Buffer (50 mM, pH 7.4)

  • This compound derivatives

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 262 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of uridine in assay buffer.

    • Prepare stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO), and then dilute to various concentrations in assay buffer.

    • Dilute the uridine phosphorylase enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound derivative solution (or vehicle for control)

      • Uridine Phosphorylase solution

    • Include wells for blank (no enzyme) and control (no inhibitor) reactions.

  • Pre-incubation:

    • Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the uridine substrate to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 262 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Cytidine Deaminase Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits that detect the ammonia produced during the deamination of cytidine.

Principle: Cytidine deaminase converts cytidine to uridine and ammonia. The released ammonia is then used in a secondary enzymatic reaction to produce a fluorescent product, which can be measured.

Workflow Diagram:

CDA_Inhibition_Assay_Workflow Workflow for Cytidine Deaminase Inhibition Assay prep Prepare Reagents: - CDA Assay Buffer - Cytidine (Substrate) - Cytidine Deaminase (Enzyme) - Developer Mix (for fluorescence) - this compound Derivatives (Inhibitors) mix Prepare Reaction Mixtures in a 96-well black microplate: - Buffer - Inhibitor (varying concentrations) - Enzyme prep->mix preincubate Pre-incubate at 37°C for 5 minutes mix->preincubate initiate Initiate reaction by adding Cytidine preincubate->initiate incubate_reaction Incubate at 37°C for 30-60 minutes initiate->incubate_reaction develop Add Developer Mix to each well incubate_reaction->develop incubate_develop Incubate at 37°C for 10 minutes develop->incubate_develop measure Measure fluorescence (e.g., Ex/Em = 410/470 nm) incubate_develop->measure analyze Analyze data: - Calculate fluorescence intensity - Determine IC50 values measure->analyze

Fig. 3: Cytidine Deaminase inhibition assay workflow.

Materials:

  • Cytidine Deaminase Activity Assay Kit (e.g., from Abcam or Assay Genie) containing:

    • CDA Assay Buffer

    • Cytidine (Substrate)

    • Cytidine Deaminase (Enzyme)

    • Developer/Probe

    • Standard (e.g., Ammonia)

  • This compound derivatives

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare reagents according to the kit manufacturer's instructions.

    • Prepare stock solutions of this compound derivatives in a suitable solvent and dilute to various concentrations in CDA Assay Buffer.

  • Standard Curve Preparation:

    • Prepare a standard curve using the provided standard (e.g., ammonia) as described in the kit protocol.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • CDA Assay Buffer

      • This compound derivative solution (or vehicle for control)

      • Cytidine Deaminase enzyme

    • Include wells for blank (no enzyme) and control (no inhibitor) reactions.

  • Pre-incubation:

    • Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add the Cytidine substrate to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development and Measurement:

    • Add the Developer/Probe solution to each well.

    • Incubate for an additional 10 minutes at 37°C.

    • Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 410/470 nm).

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Use the standard curve to determine the amount of ammonia produced in each well.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

The enzymatic assays described provide a robust framework for the evaluation of this compound derivatives as potential inhibitors of uridine phosphorylase and cytidine deaminase. The quantitative data and detailed protocols presented here will aid researchers in the characterization of these promising compounds and facilitate their progression through the drug discovery and development pipeline. Further investigation into the structure-activity relationships of these derivatives will be instrumental in designing more potent and selective enzyme inhibitors.

References

Application Notes: 2,2'-Anhydrouridine as a Tool for Studying Nucleoside Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-Anhydrouridine is a synthetic nucleoside analog that serves as an invaluable tool in biochemical and pharmacological research, particularly in the study of nucleoside metabolism.[1][2] Its rigid structure, formed by an anhydro bridge between the C2 of the uracil base and the C2' of the ribose sugar, makes it a stable molecule that can mimic natural nucleosides.[1][3] This unique conformation is key to its primary application as a potent and selective inhibitor of uridine phosphorylase (UPase), a critical enzyme in the pyrimidine salvage pathway.[4][5] By modulating this pathway, this compound and its derivatives allow researchers to investigate fundamental cellular processes and enhance the efficacy of chemotherapeutic agents.

Mechanism of Action and Key Applications

The primary mechanism through which this compound exerts its effects is the competitive inhibition of uridine phosphorylase (UPase).[4] UPase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[6] This enzyme plays a crucial role in regulating the intracellular pool of uridine, which is essential for RNA synthesis and other metabolic processes.[6][7]

Key Applications Include:

  • Studying the Pyrimidine Salvage Pathway: By inhibiting UPase, this compound allows for the precise study of the pyrimidine salvage pathway's role in nucleotide homeostasis and its interplay with the de novo synthesis pathway.[6][8][9]

  • Enhancing Anticancer Drug Efficacy: Many fluoropyrimidine drugs, such as 5-fluorouracil (5-FU) and 5-fluorouridine (FUR), are catabolized by UPase, which can reduce their therapeutic effectiveness. Co-administration of a UPase inhibitor like this compound or its derivatives can prevent this breakdown, thereby increasing the bioavailability and antitumor activity of these drugs.[] For instance, 2,2'-anhydro-5-ethyluridine (ANEUR) has been shown to markedly potentiate the antitumor activity of fluorouridine (FUR).[]

  • Development of Antiviral Therapies: The pyrimidine salvage pathway is also crucial for the activation of certain antiviral nucleoside analogs. This compound serves as a lead compound and a key building block in the synthesis of novel nucleoside analogs with potential antiviral and anticancer properties.[1][8]

  • RNA Research: Due to its structural properties and ability to stabilize RNA structures, this compound is used in studies of RNA structure and function, helping to elucidate RNA's role in various biological processes.[1]

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against uridine phosphorylase (UPase) has been quantified in various studies. This data is crucial for selecting the appropriate compound and concentration for in vitro and in vivo experiments.

Table 1: Inhibitory Potency of this compound Derivatives against Uridine Phosphorylase (UPase)

CompoundApparent Ki (nM)Enzyme SourceReference
2,2'-Anhydro-5-ethyluridine (ANEUR)25Not Specified[4]
5-Ethyl-2,2'-anhydrouridine (ANEUR)99Sarcoma 180 cells[]
[E]-5-(2-bromovinyl)-2,2'-anhydrouridine (BVANUR)450Not Specified[]

Table 2: Synergistic Effects of ANEUR with 5-Fluorouridine (FUR) in Mice

TreatmentLD50 (mg/kg/day for 5 days)Animal ModelReference
5-Fluorouridine (FUR) alone9Mice[]
FUR + ANEUR3Mice[]

Visualized Pathways and Workflows

Diagrams created with Graphviz help to visualize the complex interactions and experimental processes involved in studying nucleoside metabolism with this compound.

PyrimidineSalvagePathway cluster_extracellular Extracellular cluster_cell Intracellular Uridine_ext Uridine Uridine_int Uridine Uridine_ext->Uridine_int Nucleoside Transporter UPase Uridine Phosphorylase (UPase) Uridine_int->UPase UK Uridine Kinase (UK) Uridine_int->UK Uracil Uracil Uracil->UPase R1P Ribose-1-P R1P->UPase UMP UMP RNA RNA Synthesis UMP->RNA Anhydro_U This compound Anhydro_U->UPase Inhibition UPase->Uracil UK->UMP

Caption: Pyrimidine salvage pathway and inhibition by this compound.

UPaseAssayWorkflow start Start prepare Prepare Reagents: - Purified UPase Enzyme - Uridine (Substrate) - Phosphate Buffer - this compound (Inhibitor) start->prepare reaction Set up reaction mixtures in microplate: - Enzyme + Buffer - Add varying concentrations of Inhibitor - Pre-incubate prepare->reaction initiate Initiate reaction by adding Uridine reaction->initiate measure Monitor reaction progress over time (e.g., spectrophotometrically by change in absorbance) initiate->measure data Collect Kinetic Data measure->data analysis Data Analysis: - Calculate initial reaction velocities - Create Lineweaver-Burk or Michaelis-Menten plots - Determine Ki value data->analysis end End analysis->end SynergyWorkflow start Start: In Vivo Study tumor_model Establish Tumor Model (e.g., human tumor xenografts in nude mice) start->tumor_model groups Randomize Animals into Treatment Groups: 1. Vehicle Control 2. 5-Fluorouridine (FUR) alone 3. ANEUR alone 4. FUR + ANEUR tumor_model->groups treatment Administer treatments for a defined period (e.g., daily for 5 consecutive days) groups->treatment monitor Monitor animal health and tumor growth (e.g., measure tumor volume twice weekly) treatment->monitor endpoint Reach Study Endpoint (e.g., pre-defined tumor size or time) monitor->endpoint data_collection Collect Data: - Final tumor weight - Animal body weight (for toxicity) endpoint->data_collection analysis Statistical Analysis (Compare tumor growth inhibition between groups) data_collection->analysis end Conclusion on Synergy analysis->end

References

Application Notes and Protocols for Monitoring 2,2'-Anhydrouridine Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a key intermediate in the synthesis of various biologically active nucleoside analogs, which are pivotal in the development of antiviral and anticancer therapeutics. The cyclization of uridine to form the anhydro-linkage is a critical transformation that requires careful monitoring to ensure complete conversion and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time monitoring of these reactions. This document provides detailed protocols and application notes for the effective use of TLC in monitoring this compound synthesis.

Principle of TLC Monitoring

The monitoring of the conversion of uridine to this compound by TLC is based on the difference in polarity between the starting material and the product. Uridine possesses a free 2'-hydroxyl group, rendering it more polar than this compound, in which this hydroxyl group is involved in the anhydro linkage. This difference in polarity leads to a differential migration on a polar stationary phase (such as silica gel), allowing for the clear separation and visualization of the starting material, product, and any potential intermediates or byproducts. The progress of the reaction can be qualitatively assessed by observing the disappearance of the uridine spot and the appearance of the this compound spot over time.

Data Presentation

The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A higher Rf value indicates lower polarity and greater migration on the TLC plate.

Table 1: Expected Rf Values for Uridine and this compound in a Recommended Solvent System.

CompoundStructureExpected Rf Value*Notes
Uridine(Starting Material)~ 0.2 - 0.3More polar, lower Rf
This compound(Product)~ 0.4 - 0.5Less polar, higher Rf

*Note: These are estimated Rf values based on the principles of chromatography. Actual Rf values may vary depending on the specific experimental conditions such as the exact solvent composition, temperature, and the nature of the TLC plate.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Solvents:

    • Chloroform (CHCl₃), analytical grade

    • Methanol (MeOH), analytical grade

    • Ammonium Hydroxide (NH₄OH), concentrated (optional, to reduce streaking)

    • Ethyl Acetate (EtOAc), analytical grade

    • Ethanol (EtOH), analytical grade

    • 1-Propanol, analytical grade

    • Water (H₂O), deionized

  • Visualization Reagents:

    • Ultraviolet (UV) lamp (254 nm)

    • Iodine (I₂) crystals

    • Potassium permanganate (KMnO₄) stain

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Forceps

    • Pencil

    • Ruler

Protocol 1: Monitoring this compound Synthesis using a Chloroform-Methanol Solvent System

This protocol is suitable for routine monitoring of the reaction progress.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.

    • Mark the spotting points on the origin line for the starting material (uridine), the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture).

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the uridine starting material in a suitable solvent (e.g., methanol) to serve as a reference.

    • At various time intervals (e.g., 0h, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.

    • Using a capillary tube, carefully spot the prepared samples onto the marked points on the origin line of the TLC plate. Keep the spots small and concentrated.

  • Development of the TLC Plate:

    • Prepare the mobile phase by mixing Chloroform and Methanol in a 9:1 (v/v) ratio . For improved spot shape, a few drops of concentrated ammonium hydroxide can be added to the mobile phase.

    • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the lid and allow the chamber to equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure that the origin line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

  • Visualization:

    • UV Light: Visualize the plate under a UV lamp at 254 nm. The compounds will appear as dark spots against a fluorescent background.[1][2][3] Circle the spots with a pencil.

    • Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. The spots will appear as brown stains.[1][2] This method is semi-destructive.

    • Potassium Permanganate Staining: Prepare a solution of potassium permanganate. Dip the plate into the stain and gently heat it. Oxidizable compounds will appear as yellow-brown spots on a purple background.[3]

  • Analysis:

    • Calculate the Rf value for each spot.

    • Monitor the disappearance of the uridine spot and the appearance and intensification of the this compound spot to determine the reaction's progress.

Protocol 2: Alternative Mobile Phase for Improved Separation

For reactions where the separation between uridine and this compound is challenging, the following mobile phase can be used.

  • Mobile Phase Composition: 1-Propanol: Methanol: Ammonium Hydroxide (33%): Water in a 45:15:30:10 (v/v/v/v) ratio .

  • The rest of the procedure remains the same as in Protocol 1. This more polar solvent system may provide better resolution for these highly polar compounds.

Mandatory Visualizations

TLC_Workflow prep_plate Prepare TLC Plate (Draw Origin Line) prep_sample Prepare Samples (SM, Reaction Mixture) prep_plate->prep_sample spot_plate Spot Samples on Origin prep_sample->spot_plate prep_chamber Prepare Developing Chamber (Mobile Phase + Saturation) develop_plate Develop TLC Plate prep_chamber->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV, Iodine, etc.) calculate_rf Calculate Rf Values visualize->calculate_rf analyze Analyze Reaction Progress calculate_rf->analyze Reaction_Monitoring cluster_tlc TLC Plate Analysis start Reaction Start (T=0) progress Reaction in Progress (Intermediate Times) start->progress p1 p2 end Reaction Completion progress->end p3 p4 p5 p6

References

Application of 2,2'-Anhydrouridine in Prodrug Design and Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Anhydrouridine is a rigid, bicyclic nucleoside analogue that serves as a versatile synthetic intermediate in the preparation of various biologically active nucleosides, including antiviral and anticancer agents.[1] Its unique conformational constraints and inherent stability make it an intriguing, albeit underexplored, scaffold for the design of novel prodrugs. The primary strategy in prodrug design is to mask the polar functional groups of a parent drug to enhance its physicochemical properties, such as lipophilicity and metabolic stability, thereby improving its absorption, distribution, and overall bioavailability. Upon administration, the prodrug is metabolized in a controlled manner to release the active parent drug at the target site.

This document provides detailed application notes and protocols for the proposed use of this compound as a central scaffold in prodrug design. The focus is on the synthesis of lipophilic 3',5'-di-O-acyl derivatives of this compound, which are designed to be enzymatically hydrolyzed in vivo to release the parent molecule or its active metabolites.

Principle of this compound-Based Prodrugs

The fundamental concept behind using this compound as a prodrug scaffold lies in its two free hydroxyl groups at the 3' and 5' positions of the sugar moiety. These hydroxyl groups can be esterified with various carboxylic acids to create a library of prodrugs with a range of lipophilicities and hydrolysis rates. The anhydro linkage between the C2 of the uracil base and the C2' of the ribose ring confers significant stability to the nucleoside. This stability is advantageous for a prodrug, as it is expected to remain intact until it reaches the target tissue, where cellular esterases can cleave the ester bonds, releasing this compound or a subsequent active metabolite.

The released this compound can then potentially be further metabolized. For instance, the anhydro ring can be opened to yield arabinofuranosyluracil (AraU), a nucleoside analogue with known biological activities.[2] The design of such prodrugs allows for a controlled release of the active species, potentially reducing systemic toxicity and improving the therapeutic index.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of 3',5'-di-O-acyl-2,2'-anhydrouridine prodrugs. This data is illustrative of the structure-activity relationships (SAR) that could be explored in a drug discovery program.

Table 1: Physicochemical Properties of Hypothetical 3',5'-di-O-Acyl-2,2'-Anhydrouridine Prodrugs

Compound IDR Group (Acyl Chain)Molecular Weight ( g/mol )Calculated logPAqueous Solubility (mg/mL)
ANU-PD-01 Acetyl310.260.510.2
ANU-PD-02 Butyryl366.361.81.5
ANU-PD-03 Hexanoyl422.473.10.2
ANU-PD-04 Octanoyl478.584.4<0.1
ANU-PD-05 Benzoyl434.392.90.5

Table 2: In Vitro Biological Evaluation of Hypothetical 3',5'-di-O-Acyl-2,2'-Anhydrouridine Prodrugs

Compound IDR Group (Acyl Chain)Antiviral Activity (EC50, µM) vs. HSV-1Cytotoxicity (CC50, µM) in Vero CellsSelectivity Index (SI = CC50/EC50)
ANU-PD-01 Acetyl50>100>2
ANU-PD-02 Butyryl15>100>6.7
ANU-PD-03 Hexanoyl5>100>20
ANU-PD-04 Octanoyl28040
ANU-PD-05 Benzoyl8>100>12.5
This compound ->100>100-
Acyclovir -1.2>100>83.3

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial method for the preparation of this compound from uridine.

Materials:

  • Uridine

  • Diphenyl carbonate

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Acetonitrile

Procedure:

  • Suspend uridine (1 equivalent) and diphenyl carbonate (1.3 equivalents) in anhydrous DMF.

  • Heat the slurry to 100°C with stirring.

  • Add potassium carbonate (a catalytic amount) to the reaction mixture.

  • Increase the temperature to 130-140°C and maintain for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure to remove DMF.

  • To the residue, add a mixture of ethanol and acetonitrile (e.g., 9:1 v/v) and stir at 60°C to induce precipitation of the product.

  • Cool the suspension and filter to collect the white solid.

  • Wash the solid with cold ethanol and dry under vacuum to afford this compound.

Protocol 2: General Procedure for the Synthesis of 3',5'-di-O-Acyl-2,2'-Anhydrouridine Prodrugs

This protocol describes a general method for the acylation of this compound using acid chlorides.

Materials:

  • This compound

  • Anhydrous pyridine

  • Desired acid chloride (e.g., acetyl chloride, butyryl chloride, etc.) (2.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acid chloride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 3',5'-di-O-acyl-2,2'-anhydrouridine prodrug.

Protocol 3: In Vitro Enzymatic Hydrolysis Assay

This protocol outlines a method to assess the enzymatic hydrolysis of the prodrugs in the presence of a crude enzyme preparation (e.g., porcine liver esterase).

Materials:

  • 3',5'-di-O-Acyl-2,2'-anhydrouridine prodrug

  • Porcine liver esterase (PLE)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the prodrug in acetonitrile.

  • Prepare a working solution of porcine liver esterase in PBS (pH 7.4).

  • In a microcentrifuge tube, add the prodrug stock solution to the pre-warmed (37°C) PBS to achieve the final desired concentration.

  • Initiate the reaction by adding the esterase solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of the hydrolysis products (e.g., mono-deacylated intermediates and this compound).

  • Calculate the half-life (t1/2) of the prodrug under these conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis Uridine Uridine Anhydrouridine This compound Uridine->Anhydrouridine Protocol 1 Prodrug 3',5'-di-O-Acyl-2,2'-Anhydrouridine Prodrug Anhydrouridine->Prodrug Protocol 2 AcylChloride Acyl Chloride AcylChloride->Prodrug Hydrolysis Enzymatic Hydrolysis Assay (Protocol 3) Prodrug->Hydrolysis Activity Antiviral/Anticancer Activity Assay Prodrug->Activity Cytotoxicity Cytotoxicity Assay Prodrug->Cytotoxicity SAR Structure-Activity Relationship (SAR) Hydrolysis->SAR Activity->SAR Cytotoxicity->SAR prodrug_activation_pathway cluster_inside_cell Intracellular Activation Prodrug 3',5'-di-O-Acyl- This compound (Lipophilic, Inactive) Cell Target Cell Prodrug->Cell Passive Diffusion Intermediate Mono-O-Acyl- This compound Anhydrouridine This compound Intermediate->Anhydrouridine Step 2 ActiveMetabolite Active Metabolite (e.g., AraU-triphosphate) Anhydrouridine->ActiveMetabolite Ring Opening & Phosphorylation Biological Effect Biological Effect ActiveMetabolite->Biological Effect Prodrug_in Prodrug Prodrug_in->Intermediate Step 1 Esterases Esterases Esterases->Intermediate Esterases->Anhydrouridine Kinases Kinases Kinases->ActiveMetabolite RingOpening Hydrolysis RingOpening->ActiveMetabolite

References

Troubleshooting & Optimization

Common side products in 2,2'-Anhydrouridine synthesis and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Anhydrouridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method involves the cyclization of uridine using a dehydrating agent, typically a carbonic acid diester like diphenyl carbonate or diethyl carbonate, in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).[1]

Q2: My final product is a brownish or dark-colored powder, not the expected white to off-white solid. What is the likely cause?

A2: Product discoloration is a common issue and is typically caused by side reactions occurring at excessively high temperatures. Traditional protocols that call for heating at 140-150 °C often result in a dark brown or even black reaction mixture, which complicates purification.[1] To prevent this, it is crucial to maintain a lower reaction temperature, ideally between 100-110 °C.[1]

Q3: I am having difficulty purifying the product using column chromatography. Is there an alternative?

A3: Yes, an effective alternative to column chromatography is precipitation and recrystallization from a mixed solvent system. After the reaction, the solvent (DMF or DMA) is removed under reduced pressure, and a specific mixture of solvents, such as ethanol-acetone or ethanol-ethyl acetate, is added to the residue to precipitate the this compound as a solid.[1] This method is often sufficient to yield a chromatographically pure product.[1]

Q4: What is the key intermediate in the synthesis of this compound from uridine and diphenyl carbonate?

A4: The reaction is believed to proceed through a uridine 2',3'-carbonate intermediate.[2] This intermediate is then converted to the final this compound product under the reaction conditions.[2][3]

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Question: My reaction has gone to completion according to TLC, but my isolated yield is significantly lower than expected. What are the possible causes and solutions?

  • Answer:

    • Probable Cause 1: Suboptimal Reaction Temperature. While high temperatures can lead to side products, a temperature that is too low may result in an incomplete reaction or slow reaction rates.

      • Solution: Ensure the reaction temperature is maintained within the optimal range of 100-110 °C.[1] Use a calibrated thermometer and a stable heating source.

    • Probable Cause 2: Inefficient Precipitation/Recrystallization. The choice of solvent and the cooling process are critical for maximizing the recovery of the product.

      • Solution: After removing the reaction solvent, use a pre-determined optimal mixed solvent system for precipitation. The patent CN1169823C suggests various ratios of ethanol with acetone, ethyl acetate, or acetonitrile.[1] Ensure the mixture is stirred adequately during precipitation and cooled in an ice-water bath for 1-2 hours to maximize crystal formation before filtering.[1]

    • Probable Cause 3: Moisture in Reagents or Solvents. The presence of water can lead to hydrolysis of the carbonate reagent and potentially the intermediate, reducing the overall yield.

      • Solution: Use anhydrous DMF or DMA and ensure all glassware is thoroughly dried. Store dehydrating agents like diphenyl carbonate in a desiccator.

Problem 2: Formation of Unidentified Side Products

  • Question: My TLC analysis shows multiple spots in addition to the desired product and starting material. What are these impurities and how can I prevent them?

  • Answer:

    • Probable Cause 1: High-Temperature Degradation. As previously mentioned, reaction temperatures exceeding 130 °C can lead to the formation of various degradation products from both the starting material and the final product, resulting in a complex mixture and a discolored solution.[1]

      • Solution: Strictly control the reaction temperature to the 100-110 °C range.[1]

    • Probable Cause 2: Incomplete Cyclization. The reaction may stall at the intermediate stage, leaving unreacted uridine 2',3'-carbonate or related species in the reaction mixture.

      • Solution: Ensure a sufficient reaction time. Monitor the reaction progress using TLC until the starting uridine is completely consumed.[1] Also, ensure the correct molar ratio of the carbonate reagent to uridine is used (typically 1.1 to 1.5 equivalents of the carbonate).[1]

    • Probable Cause 3: Base-Catalyzed Side Reactions. The presence of a base like sodium bicarbonate is necessary for the reaction, but it can also promote other undesired reactions if not used in the correct amount.

      • Solution: Use only a catalytic amount of sodium bicarbonate or potassium bicarbonate as specified in established protocols.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of this compound and a related derivative as described in patent CN1169823C.

Starting MaterialCarbonate ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
UridineDiphenyl CarbonateDMF1154Not specified
5-methyluridineDiphenyl CarbonateDMF110581
5-methyluridineDiethyl CarbonateDMA110584
UridineDiphenyl CarbonateDMA110589

Experimental Protocols

Synthesis of this compound from Uridine and Diphenyl Carbonate

This protocol is adapted from the procedure described in patent CN1169823C.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uridine (1 equivalent), diphenyl carbonate (1.1 to 1.2 equivalents), and a catalytic amount of sodium bicarbonate (NaHCO₃).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to the flask.

  • Reaction: Heat the mixture to 110 °C with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the uridine spot is no longer visible (approximately 5 hours).

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the DMA under reduced pressure.

  • Product Precipitation: To the resulting light brown residue, add a mixed solvent of ethanol and acetonitrile (e.g., 9:1 v/v). Stir the mixture at 60 °C to induce the precipitation of a white solid.

  • Isolation and Purification: Cool the mixture in an ice-water bath and then filter to collect the solid product. Wash the filter cake with ethanol. For further purification, the solid can be heated to reflux in ethanol for 15 minutes, cooled, and re-filtered.

  • Drying: Dry the final product under vacuum to obtain this compound as a colorless crystalline powder.

Troubleshooting Workflow

Troubleshooting_Anhydrouridine_Synthesis start Start: this compound Synthesis problem Problem Encountered start->problem low_yield Low Yield problem->low_yield Yield Issue product_discoloration Product Discoloration (Brown/Dark) problem->product_discoloration Purity Issue multiple_spots Multiple Spots on TLC (Impure Product) problem->multiple_spots Purity Issue cause_temp_low Cause: Suboptimal Reaction Temp. (Too Low) low_yield->cause_temp_low cause_purification Cause: Inefficient Precipitation/Purification low_yield->cause_purification cause_temp_high Cause: Reaction Temp. Too High (>130°C) product_discoloration->cause_temp_high multiple_spots->cause_temp_high cause_incomplete_rxn Cause: Incomplete Cyclization multiple_spots->cause_incomplete_rxn solution_temp Solution: Maintain Temp. at 100-110°C cause_temp_low->solution_temp solution_purification Solution: Optimize Mixed Solvent Precipitation & Cooling cause_purification->solution_purification cause_temp_high->solution_temp solution_time_ratio Solution: Ensure Sufficient Reaction Time & Reagent Ratio cause_incomplete_rxn->solution_time_ratio end End: Pure Product, Good Yield solution_temp->end solution_purification->end solution_time_ratio->end

Troubleshooting workflow for this compound synthesis.

References

Optimizing reaction conditions for the synthesis of 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2'-Anhydrouridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction mixture has turned dark brown or black. What is the cause and how can I resolve this?

A1: A dark-colored reaction mixture is typically indicative of side reactions caused by excessive heat. Traditional synthesis methods often call for high temperatures (140-150°C), which can lead to the degradation of the starting material and product.

  • Immediate Action: If the reaction is ongoing, consider lowering the temperature to the optimal range of 100-110°C.

  • For Future Experiments: It is highly recommended to conduct the dehydration of uridine at a lower temperature. An optimized protocol suggests a reaction temperature of 85-130°C, with the ideal range being 100-110°C. This significantly reduces the formation of colored impurities and simplifies purification.[1]

Q2: I am observing a low yield of this compound. What are the potential reasons and how can I improve it?

A2: Low yields can stem from several factors, including incomplete reaction, suboptimal reagent ratios, and inefficient purification.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should proceed until the starting uridine is no longer detectable.

  • Reagent Ratios: The molar ratio of the dehydrating agent (carbonic acid diester) to the uridine starting material is crucial. An excess of the dehydrating agent is necessary to drive the reaction to completion. A recommended molar ratio is between 1.1 and 1.5, with an ideal ratio of 1.3.[1]

  • Purification Loss: The choice of precipitation solvent can impact the isolated yield. Traditional methods using ether for precipitation can be inefficient and hazardous. A mixed solvent system, such as ethanol and acetone, has been shown to be more effective for precipitating the product as a white solid, thereby improving the yield and purity.[1]

Q3: The purification of my product is difficult, requiring multiple recrystallizations or column chromatography. How can I simplify this process?

A3: The difficulty in purification is often a direct consequence of side reactions occurring at high temperatures. By optimizing the reaction conditions, the purification process can be significantly streamlined.

  • Optimized Reaction Temperature: As mentioned in Q1, lowering the reaction temperature to 100-110°C will minimize the formation of impurities, resulting in a cleaner crude product that is easier to purify.[1]

  • Improved Precipitation Method: Instead of using ether, which can be difficult to handle and recover, an improved method involves precipitating the product from a mixed solvent system. After removing the reaction solvent (e.g., DMF or DMA) under reduced pressure, the residue is treated with a mixture of ethanol and another organic solvent like acetone, dioxane, ethyl acetate, or acetonitrile. This method facilitates the precipitation of this compound as a white, solid product, often pure enough without the need for column chromatography.[1]

Q4: I am concerned about the safety and environmental impact of using large volumes of ether for precipitation. Are there safer alternatives?

A4: Yes, there are safer and more environmentally friendly alternatives to ether. An industrially optimized process avoids the use of low-boiling point and highly volatile ethers. Instead, it utilizes a mixture of higher boiling point solvents for precipitation, which are easier to handle and can be recycled.[1]

  • Recommended Solvent Mixtures:

    • Ethanol and Acetone (in a volume ratio of 1:1 to 2:1)

    • Ethanol and Acetonitrile

    • Ethanol and Ethyl Acetate

    • Ethanol and Dioxane

These mixed solvent systems not only enhance safety but also improve the efficiency of product isolation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound from uridine?

A1: The most common method involves the dehydration of uridine using a carbonic acid diester, such as diphenyl carbonate, in a high-boiling point solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), with a small amount of a weak base like sodium bicarbonate.

Synthesis_Workflow Uridine Uridine Reaction_Vessel Reaction at 100-110°C Uridine->Reaction_Vessel Dehydrating_Agent Carbonic Acid Diester (e.g., Diphenyl Carbonate) Dehydrating_Agent->Reaction_Vessel Solvent_Base Solvent (DMF or DMA) + NaHCO3 Solvent_Base->Reaction_Vessel Solvent_Removal Solvent Removal (Reduced Pressure) Reaction_Vessel->Solvent_Removal Reaction Completion (TLC) Precipitation Precipitation with Mixed Solvents (e.g., Ethanol/Acetone) Solvent_Removal->Precipitation Filtration Filtration and Washing Precipitation->Filtration Final_Product This compound Filtration->Final_Product

Caption: General workflow for the synthesis of this compound.

Q2: What are the recommended reaction conditions for optimal yield and purity?

A2: For optimal results, the following conditions are recommended based on an improved, industrially applicable method:[1]

ParameterRecommended Condition
Starting Material Uridine
Dehydrating Agent Carbonic acid diester (e.g., diphenyl carbonate)
Solvent Anhydrous DMF or DMA
Base Sodium Bicarbonate (NaHCO₃) or Potassium Bicarbonate (KHCO₃)
Molar Ratio (Dehydrating Agent : Uridine) 1.3 : 1
Reaction Temperature 100-110°C
Reaction Time Monitor by TLC until disappearance of uridine
Work-up 1. Remove solvent under reduced pressure. 2. Add mixed solvent (e.g., ethanol/acetone) to the residue. 3. Stir to precipitate the product. 4. Cool, filter, and wash the solid.

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, other synthetic routes have been reported. One notable alternative involves the conversion of uridine 2',3'-carbonates to 2,2'-anhydrouridines. This reaction is typically carried out in hot dimethylformamide (DMF) with base catalysis.[2] Another approach involves the isomerization of 2',3'-anhydrouridine to this compound by heating or treatment with a base like triethylamine in methanol.[3]

Alternative_Routes cluster_main Main Synthesis Route cluster_alt1 Alternative Route 1 cluster_alt2 Alternative Route 2 Uridine Uridine Main_Product This compound Uridine->Main_Product Dehydration (Carbonic Acid Diester) Uridine_Carbonate Uridine 2',3'-Carbonate Alt1_Product This compound Uridine_Carbonate->Alt1_Product Base Catalysis in hot DMF Anhydro_2_3 2',3'-Anhydrouridine Alt2_Product This compound Anhydro_2_3->Alt2_Product Isomerization (Heat or Base)

Caption: Comparison of synthetic routes to this compound.

Q4: What are the key applications of this compound?

A4: this compound is a valuable intermediate in medicinal chemistry and drug development. Its primary applications include:

  • Synthesis of Nucleoside Analogs: It serves as a crucial building block for the synthesis of various modified nucleosides with potential antiviral and anticancer activities.

  • Enzyme Inhibition: It is known to be an inhibitor of uridine phosphorylase, an enzyme that is a target for some antitumor drugs.

Experimental Protocols

Optimized Synthesis of this compound from Uridine [1]

This protocol is based on an improved method that minimizes side reactions and simplifies purification.

Materials:

  • Uridine

  • Diphenyl carbonate

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Acetonitrile

  • Standard laboratory glassware and heating/stirring equipment

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a flask containing anhydrous DMA (e.g., 500 mL), add uridine (e.g., 500 g, 2.05 moles), diphenyl carbonate (484 g, 2.26 moles, ~1.1 equivalents), and sodium bicarbonate (5 g).

  • Reaction: Heat the stirred mixture to 110°C.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting uridine spot is no longer visible. The reaction typically takes around 5 hours.

  • Solvent Removal: Once the reaction is complete, remove the DMA under reduced pressure at the reaction temperature.

  • Precipitation: To the resulting light brown residue, add a mixture of ethanol and acetonitrile (e.g., 1.2 L, 9:1 v/v).

  • Crystallization: Stir the mixture at 60°C. A white solid should precipitate.

  • Isolation: Cool the mixture, then filter to collect the solid product.

  • Washing and Drying: Wash the filter cake with ethanol. To further purify, the cake can be soaked in ethanol and heated to reflux for 15 minutes, then cooled and filtered again. Dry the final product.

Expected Outcome: This method has been reported to produce this compound in high yield (e.g., 89%) as a colorless crystalline powder.[1]

References

Troubleshooting low yields in 2,2'-Anhydrouridine derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2'-anhydrouridine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields and other complications during the synthesis of this compound derivatives.

Q1: My reaction yield is significantly lower than reported in the literature. What are the most common causes?

A1: Low yields in this compound synthesis can stem from several factors. Historically, high reaction temperatures (140-150°C) were common, which often leads to the formation of side products and a dark-colored reaction mixture that is difficult to purify.[1] Modern, optimized procedures recommend lower temperatures of 85-130°C, with an ideal range of 100-110°C, to minimize side reactions.[1] Additionally, the presence of moisture can be detrimental; ensure all reagents and solvents are anhydrous. Finally, inefficient purification can lead to product loss. The choice of solvent for precipitation and recrystallization is crucial for maximizing recovery.

Q2: The reaction mixture has turned dark brown or black. Is this normal, and how can I prevent it?

A2: A dark reaction mixture is a common issue, particularly with older protocols that use very high temperatures (e.g., refluxing in DMF at 150°C).[1] This coloration indicates the formation of degradation products and other impurities, which complicates purification and reduces the overall yield. To prevent this, it is crucial to lower the reaction temperature to the recommended 100-110°C range.[1] This simple adjustment significantly reduces the formation of side products, resulting in a lighter-colored reaction mixture and a purer final product.[1]

Q3: I am struggling with the purification of my this compound derivative. What are the recommended methods?

A3: Traditional purification methods often involve precipitating the product from the reaction mixture by adding a large volume of diethyl ether.[1] This can result in an oily or sticky semi-solid that is difficult to handle and purify further.[1] A more effective and safer approach is to first remove the reaction solvent (e.g., DMF or DMA) under reduced pressure.[1] The resulting residue can then be treated with a mixed solvent system, such as ethanol/acetone or ethanol/ethyl acetate, to precipitate the product as a solid.[1] This solid can then be further purified by recrystallization from a suitable solvent like ethanol or a mixed solvent system.[1] For highly pure material, column chromatography can be employed, though optimizing the precipitation and recrystallization steps can often yield a product of sufficient purity.[1]

Q4: What is the role of the base, such as sodium bicarbonate, in the reaction?

A4: A mild base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) is often added in small amounts to the reaction mixture. Its primary role is to neutralize any acidic byproducts that may be formed during the reaction, which can help to prevent degradation of the starting material and the product.

Q5: Can I use a different dehydrating agent instead of a carbonic acid diester?

A5: While carbonic acid diesters like diphenyl carbonate are commonly used as dehydrating agents for this transformation, other reagents can also effect the cyclization of uridine to this compound. However, the choice of dehydrating agent will influence the optimal reaction conditions, including temperature and solvent. It is important to consult the literature for specific protocols related to the chosen reagent to ensure compatibility and maximize yield.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the differences between traditional and optimized methods for the synthesis of this compound, highlighting the impact of reaction conditions on the final yield and product quality.

ParameterTraditional MethodOptimized MethodImpact on Yield and Purity
Reaction Temperature 140-150°C (reflux)100-110°CLower temperatures reduce side reactions and degradation, leading to a purer product and higher isolated yield.[1]
Reaction Mixture Color Dark brown to blackLight brownA lighter color indicates fewer impurities and a cleaner reaction.[1]
Product Precipitation Addition of diethyl etherRemoval of solvent followed by addition of a mixed solvent (e.g., ethanol/acetone)Avoids the formation of oily semi-solids and yields a crystalline product that is easier to handle and purify.[1]
Purification Often requires column chromatography or multiple recrystallizationsSimple recrystallization is often sufficientSimplified purification process saves time and reduces product loss.[1]
Reported Yield Variable, often lower due to purification lossesUp to 93.7%[1]Optimized conditions consistently produce higher yields.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on an improved method that avoids high temperatures and hazardous solvents for precipitation.[1]

Materials:

  • Uridine

  • Diphenyl carbonate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol

  • Ethyl acetate

Procedure:

  • To a flask containing anhydrous DMF, add uridine (1 equivalent), diphenyl carbonate (1.1 equivalents), and a small amount of sodium bicarbonate.

  • Heat the stirred mixture to 100-110°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-5 hours, when the starting uridine spot is no longer visible.

  • Once the reaction is complete, cool the mixture slightly and remove the DMF under reduced pressure.

  • To the light brown residue, add a mixture of ethanol and ethyl acetate (e.g., 9:1 v/v).

  • Heat the mixture with stirring (e.g., to 70°C) to induce precipitation of a solid.

  • Cool the mixture to room temperature and then in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of the cold ethanol/ethyl acetate mixture.

  • To further purify the product, the filter cake can be soaked in a heated mixed solvent, cooled, and re-filtered to obtain a chromatographically pure product.

  • Dry the final product under vacuum.

Visualizations

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Start: Low Yield Observed check_reaction 1. Review Reaction Conditions start->check_reaction check_temp Was temperature between 100-110°C? check_reaction->check_temp high_temp High Temp (>120°C) -> Side Reactions check_temp->high_temp No check_reagents 2. Check Reagents & Solvents check_temp->check_reagents Yes optimize_temp Action: Lower temperature to 100-110°C high_temp->optimize_temp optimize_temp->check_reagents anhydrous Were all reagents and solvents anhydrous? check_reagents->anhydrous wet_reagents Moisture present -> Hydrolysis/Side Reactions anhydrous->wet_reagents No check_purification 3. Evaluate Purification anhydrous->check_purification Yes dry_reagents Action: Use freshly dried solvents and reagents wet_reagents->dry_reagents dry_reagents->check_purification precipitation Was an optimized precipitation method used? check_purification->precipitation ether_precipitation Ether precipitation used -> Oily product, loss of material precipitation->ether_precipitation No end Improved Yield precipitation->end Yes optimize_precipitation Action: Use mixed solvent (e.g., EtOH/EtOAc) for precipitation ether_precipitation->optimize_precipitation optimize_precipitation->end

Caption: Troubleshooting decision tree for low yields.

General Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Uridine, Diphenyl Carbonate, NaHCO₃ in anhydrous DMF heating 2. Heat to 100-110°C reagents->heating monitoring 3. Monitor by TLC heating->monitoring solvent_removal 4. Remove DMF (reduced pressure) monitoring->solvent_removal precipitation 5. Precipitate with EtOH/EtOAc solvent_removal->precipitation filtration 6. Filter and Wash Solid precipitation->filtration recrystallization 7. Recrystallize (optional) filtration->recrystallization drying 8. Dry under Vacuum recrystallization->drying product Final Product: This compound drying->product

Caption: General synthesis and purification workflow.

References

Technical Support Center: 2,2'-Anhydrouridine Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 2,2'-Anhydrouridine for use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white to off-white solid that is sparingly soluble in water.[1] It exhibits better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]

Q2: What is a common solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2][][4] It is important to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]

Q3: My this compound is not dissolving completely in DMSO. What can I do?

A3: If you encounter issues with dissolving this compound in DMSO, you can try using ultrasonication to aid dissolution.[2][4] Gentle heating (e.g., to 37°C) can also help increase solubility.[4]

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: Direct dissolution in aqueous buffers or media is generally not recommended due to the compound's poor water solubility.[1] It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous medium.

Q5: What are some alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A5: For in vivo applications, co-solvent systems, cyclodextrins, and lipid-based formulations can be explored to enhance the solubility and bioavailability of poorly soluble nucleoside analogs like this compound.[2][5][6][7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media The final concentration of this compound exceeds its solubility limit in the aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay, typically ≤ 1-2%).[9] Prepare an intermediate dilution in a co-solvent mixture before adding to the final aqueous solution.
Cloudy or hazy solution after attempting to dissolve Incomplete dissolution or presence of insoluble impurities. The solvent may have absorbed water, reducing its solvating power.Use ultrasonication and/or gentle warming to aid dissolution.[2][4] Ensure you are using a high-purity grade of this compound. Use fresh, anhydrous DMSO for preparing stock solutions.[2]
Compound crashes out of solution over time The solution is supersaturated and unstable at the storage temperature.Store the stock solution at the recommended temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[2] Before use, allow the aliquot to come to room temperature and vortex briefly.

Quantitative Solubility Data

Solvent/SystemSolubilityMolar Concentration (mM)NotesReference(s)
DMSO25 mg/mL110.53Requires ultrasonication. Use of newly opened DMSO is recommended.[2][4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 11.05Results in a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL11.05Results in a suspended solution; requires ultrasonication.[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 11.05Results in a clear solution.[2]
WaterSparingly soluble--[1]
MethanolModerately soluble--[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Ultrasonic water bath

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock, add 1 mL of DMSO to 25 mg of the compound).

    • Vortex the vial briefly to suspend the powder.

    • Place the vial in an ultrasonic water bath and sonicate until the solid is completely dissolved. This may take several minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies
  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for a final concentration of ≥ 2.5 mg/mL): [2]

    • Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

    • In a sterile tube, add the following solvents sequentially, mixing well after each addition:

      • 100 µL of the 25 mg/mL this compound DMSO stock.

      • 400 µL of PEG300. Mix thoroughly.

      • 50 µL of Tween-80. Mix thoroughly.

      • 450 µL of Saline. Mix until a clear solution is obtained.

    • The final volume will be 1 mL with a this compound concentration of 2.5 mg/mL.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Ultrasonicate to Dissolve add_dmso->sonicate store Aliquot and Store at -20°C/-80°C sonicate->store thaw Thaw Stock Aliquot store->thaw To Assay dilute Dilute in Assay Buffer/Media thaw->dilute vortex Vortex Gently dilute->vortex use Use in Assay Immediately vortex->use

Caption: Workflow for preparing this compound solutions for biological assays.

troubleshooting_logic start Dissolving this compound issue Precipitation Occurs? start->issue solution1 Decrease Final Concentration issue->solution1 Yes solution2 Increase Co-solvent % (e.g., DMSO) issue->solution2 Yes solution3 Use Sonication/Warming issue->solution3 Yes success Clear Solution for Assay issue->success No solution1->issue Re-evaluate fail Issue Persists: Consider Alternative Formulation solution1->fail solution2->issue Re-evaluate solution2->fail solution3->issue Re-evaluate solution3->fail

Caption: Troubleshooting logic for addressing precipitation of this compound.

References

Stability issues of 2,2'-Anhydrouridine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2,2'-anhydrouridine in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 2,2'-O-cyclouridine, is a synthetic derivative of the nucleoside uridine.[1][2][3][4] It is characterized by an additional ether linkage between the C2' of the ribose sugar and the C2 of the uracil base. This structural feature imparts a rigid conformation, making it a valuable tool in various research and pharmaceutical applications.[1][2] It serves as a key intermediate in the synthesis of other modified nucleosides and is used in studies of RNA structure and function.[1][2]

Q2: What are the primary stability concerns for this compound in aqueous solutions?

A2: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, which leads to the cleavage of the anhydro bond. This degradation is influenced by factors such as pH and temperature. The hydrolysis product is typically 1-β-D-arabinofuranosyluracil (ara-U).

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly dependent on the pH of the aqueous solution. The anhydro linkage is susceptible to both acid- and base-catalyzed hydrolysis. Generally, the compound will exhibit greatest stability at a near-neutral pH. In strongly acidic or alkaline conditions, the rate of degradation is expected to increase significantly.

Q4: What is the expected degradation product of this compound in aqueous solutions?

A4: The primary degradation product of this compound in aqueous solutions is 1-β-D-arabinofuranosyluracil (ara-U). This occurs through the hydrolytic cleavage of the 2,2'-anhydro linkage.

Troubleshooting Guide

Q1: I am observing a rapid loss of my this compound sample in my aqueous buffer. What could be the cause?

A1: Rapid degradation of this compound in an aqueous buffer is likely due to suboptimal pH conditions.

  • Potential Cause: The pH of your buffer may be too acidic or too alkaline, leading to accelerated hydrolysis of the anhydro bond.

  • Solution: Prepare your solutions in a buffer with a pH as close to neutral (pH 7) as your experimental conditions allow. It is advisable to freshly prepare solutions before use and to store stock solutions under appropriate conditions.

Q2: My experimental results are inconsistent when using this compound. What could be the source of this variability?

A2: Inconsistent results can arise from the degradation of this compound during your experiments.

  • Potential Cause: If your experiments are conducted over a long period or at elevated temperatures, significant degradation may be occurring, leading to a decrease in the effective concentration of the active compound.

  • Solution: Monitor the stability of this compound under your specific experimental conditions (time, temperature, and pH). If degradation is significant, consider shorter experiment times, lower temperatures, or the use of a freshly prepared solution for each experiment.

Q3: I see an unexpected peak in my HPLC analysis of a this compound sample. What might it be?

A3: An unexpected peak in your HPLC chromatogram is likely a degradation product.

  • Potential Cause: The most probable degradation product is 1-β-D-arabinofuranosyluracil (ara-U).

  • Solution: To confirm the identity of the peak, you can compare its retention time with a standard of ara-U. Alternatively, you can collect the fraction corresponding to the unknown peak and analyze it using mass spectrometry or NMR to confirm its structure.

Hypothetical Degradation Data

pHHypothetical Half-life (t½) at 25°C
2.0Hours
5.0Days
7.0Weeks
9.0Days
12.0Hours

General Experimental Protocol for Stability Studies

The following is a general protocol for assessing the stability of this compound in aqueous solutions. This should be adapted based on specific experimental needs and available analytical equipment.

Objective: To determine the rate of degradation of this compound at different pH values and temperatures.

Materials:

  • This compound

  • Buffers of various pH (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline)

  • High-purity water

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Temperature-controlled incubator/water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.

  • Preparation of Test Solutions:

    • For each pH to be tested, dilute the stock solution with the appropriate buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Prepare a sufficient volume to allow for sampling at multiple time points.

  • Incubation:

    • Place the test solutions in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis:

    • Analyze the withdrawn aliquots immediately by a stability-indicating HPLC method. A generic starting method could be:

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Mobile Phase: A gradient of water and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 260 nm

    • The method should be able to separate the parent this compound peak from any degradation product peaks (e.g., ara-U).

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each condition.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Chemical Structure of this compound and its Hydrolysis Product Anhydrouridine This compound AraU 1-β-D-arabinofuranosyluracil (ara-U) Anhydrouridine->AraU Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis of this compound.

Hypothetical Degradation Pathway cluster_main Aqueous Solution cluster_conditions Influencing Factors This compound This compound ara-U ara-U This compound->ara-U Hydrolysis Acidic pH Acidic pH Acidic pH->this compound Alkaline pH Alkaline pH Alkaline pH->this compound Elevated Temperature Elevated Temperature Elevated Temperature->this compound

Caption: Factors influencing the degradation of this compound.

General Experimental Workflow for Stability Testing prep Prepare Stock and Test Solutions incubate Incubate at Controlled pH and Temperature prep->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc analyze Data Analysis (Rate Constant, Half-life) hplc->analyze

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: 2,2'-Anhydrouridine Scale-Up Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of 2,2'-Anhydrouridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
SYN-01 Why is my reaction mixture turning dark brown/black during the synthesis of this compound? High reaction temperatures (140-150°C), often employed in traditional synthesis methods using solvents like DMF or DMA, can lead to the formation of side products and impurities, causing the dark coloration.[1]- Lower the reaction temperature: An improved method suggests a reaction temperature of 85-130°C (ideally 100-110°C) when using a dehydrating agent like carbonic acid diester. This significantly reduces side reactions and results in a lighter-colored reaction mixture.[1]- Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (uridine) and stop the reaction as soon as it is complete to prevent the formation of degradation products.[1]
SYN-02 What are the common side reactions to be aware of during the synthesis? Besides thermal degradation at high temperatures, incomplete cyclization can leave unreacted uridine. The formation of other anhydro nucleosides or degradation of the pyrimidine base can also occur.- Optimize reagent stoichiometry: Use a slight excess of the dehydrating agent (e.g., a molar ratio of 1.1 to 1.5 of carbonic acid diester to uridine) to drive the cyclization to completion.[1]- Ensure anhydrous conditions: The presence of water can hydrolyze the dehydrating agent and inhibit the reaction. Use anhydrous solvents and reagents.
PUR-01 I am having difficulty purifying this compound. What are the best practices for large-scale purification? Traditional purification methods involving precipitation with large volumes of ether are not suitable for large-scale production due to safety concerns and difficulty in solvent recovery.[1] Multiple recrystallizations from ethanol or methanol, or column chromatography, can be time-consuming and lead to product loss.[1]- Use a mixed solvent system for precipitation: After the reaction, instead of ether, use a mixture of ethanol with other organic solvents like acetone, acetonitrile, ethyl acetate, or dioxane to precipitate the product. This method is safer and more scalable.[1]- Employ a hot soak/slurry wash: After initial precipitation and filtration, soaking or refluxing the crude product in a suitable solvent mixture can effectively remove impurities without the need for full recrystallization, leading to a chromatographically pure product.[1]
PUR-02 My final product has low purity (<98%). How can I improve it? Impurities can be carried over from the reaction or formed during workup and purification. The choice of purification solvent is crucial.- Optimize the precipitation and washing solvents: Experiment with different ratios of the mixed solvent system for precipitation to maximize the precipitation of the desired product while leaving impurities in the solution.- Consider a final recrystallization step: If purity is still an issue, a final recrystallization from a suitable solvent like ethanol may be necessary.
STB-01 Is this compound stable under normal storage conditions? This compound is a stable, white to off-white solid at room temperature.[2] However, like many nucleoside analogs, its long-term stability can be affected by temperature and humidity.- Recommended storage: For long-term storage, it is advisable to store the compound at low temperatures, such as <-15°C, in a well-closed container to protect it from moisture.[3] For stock solutions, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.[4]

Frequently Asked Questions (FAQs)

1. What are the main challenges in scaling up the production of this compound?

The primary challenges in the scale-up production of this compound revolve around the synthesis and purification steps. Traditional synthesis methods often require high temperatures, leading to the formation of impurities and a dark-colored reaction mixture that complicates purification.[1] Furthermore, purification techniques used at the lab scale, such as precipitation with large volumes of ether or column chromatography, are often not practical, safe, or cost-effective for industrial production.[1]

2. What are the advantages of the improved, lower-temperature synthesis method?

The improved synthesis method, which utilizes a dehydrating agent like carbonic acid diester at a lower temperature range of 85-130°C, offers several advantages for scale-up production:[1]

  • Reduced side reactions: Lower temperatures minimize the formation of degradation products, resulting in a cleaner reaction profile.

  • Simplified purification: A cleaner reaction mixture simplifies the purification process, often eliminating the need for column chromatography.

  • Improved safety: The elimination of hazardous and volatile solvents like ether for precipitation enhances the safety of the process.

  • Solvent recovery: The solvents used in the improved method are more amenable to recovery and reuse, making the process more economical and environmentally friendly.

3. What are the typical yields and purity levels for this compound production?

Using the improved, lower-temperature synthesis method, yields of this compound can be quite high, with examples reporting yields of 81% to 89%.[1] Commercially available this compound typically has a purity of ≥98% or ≥99% as determined by HPLC.[2][5]

4. What analytical methods are used to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound.[2][5] Thin Layer Chromatography (TLC) is also a useful technique for monitoring the progress of the reaction and for preliminary purity checks.[1]

5. What is the primary application of this compound?

This compound is a key intermediate in the synthesis of various other nucleoside analogs.[4] Its rigid structure also makes it a valuable tool in RNA research.[2] Furthermore, this compound and its derivatives are known inhibitors of uridine phosphorylase, an enzyme that plays a role in pyrimidine metabolism and is a target in cancer therapy.[3][6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis of this compound based on an improved industrial method.

Table 1: Reaction Conditions for Improved Synthesis of this compound

ParameterValueReference
Starting Material Uridine[1]
Dehydrating Agent Carbonic acid diester[1]
Solvent Anhydrous DMF or DMA[1]
Molar Ratio (Dehydrating Agent : Uridine) 1.1 - 1.5 (ideally 1.3)[1]
Reaction Temperature 85 - 130°C (ideally 100 - 110°C)[1]
Reaction Time Monitored by TLC until completion[1]

Table 2: Reported Yields and Purity

Synthesis MethodReported YieldFinal Purity (HPLC)Reference
Improved Industrial Method (Example 1)89%Chromatographically Pure[1]
Improved Industrial Method (Example 2)81%Chromatographically Pure[1]
Commercial Product Specification-≥99.0%[5]
Commercial Product Specification-≥98%[2]

Experimental Protocols

Improved Industrial Synthesis of this compound

This protocol is adapted from the improved method described in patent CN1169823C.

Materials:

  • Uridine

  • Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMA)

  • Carbonic acid diester (e.g., diethyl carbonate)

  • Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃)

  • Ethanol

  • Acetone (or other suitable co-solvent like acetonitrile, ethyl acetate, dioxane)

  • TLC plates and developing solvent system

Procedure:

  • To a reaction vessel, add uridine and anhydrous DMF (or DMA).

  • Add a small amount of sodium bicarbonate or potassium bicarbonate.

  • Add carbonic acid diester as the dehydrating agent. The molar ratio of carbonic acid diester to uridine should be between 1.1 and 1.5.

  • Heat the reaction mixture to a temperature between 100°C and 110°C.

  • Monitor the reaction progress by TLC until all the uridine has been consumed.

  • Once the reaction is complete, recover the solvent (DMF or DMA) under reduced pressure at the reaction temperature.

  • To the resulting thick residue, add a mixed solvent of ethanol and acetone (e.g., in a 1:1 to 2:1 volume ratio).

  • Stir the mixture at room temperature or with gentle heating. A white solid of this compound will precipitate.

  • Cool the mixture in an ice-water bath for 1-2 hours to maximize precipitation.

  • Filter the solid product.

  • To further purify, wash the filter cake by heating and soaking it in the mixed solvent.

  • Cool the mixture and filter again to obtain the chromatographically pure product.

  • Dry the final product under vacuum.

Visualizations

Experimental Workflow: Improved Synthesis of this compound

G cluster_reaction Reaction Step cluster_workup Workup & Precipitation cluster_purification Purification start Uridine + Anhydrous Solvent (DMF/DMA) + NaHCO3/KHCO3 reagent Add Carbonic Acid Diester (Dehydrating Agent) start->reagent heat Heat to 100-110°C reagent->heat tlc Monitor by TLC heat->tlc recover Recover Solvent (Reduced Pressure) tlc->recover add_solvent Add Mixed Solvent (e.g., Ethanol/Acetone) to Residue recover->add_solvent precipitate Stir to Precipitate Product add_solvent->precipitate cool Cool in Ice Bath precipitate->cool filter1 Filter Crude Product cool->filter1 wash Hot Soak/Slurry Wash with Mixed Solvent filter1->wash filter2 Filter Pure Product wash->filter2 dry Dry Under Vacuum filter2->dry

Caption: Workflow for the improved industrial synthesis of this compound.

Logical Relationship: Troubleshooting Low Purity

G issue Low Purity of this compound (<98%) cause1 Incomplete Reaction or Side Reactions issue->cause1 cause2 Inefficient Purification issue->cause2 solution1a Optimize Reaction Time (TLC Monitoring) cause1->solution1a solution1b Maintain Lower Reaction Temperature (100-110°C) cause1->solution1b solution2a Optimize Mixed Solvent Ratio for Precipitation cause2->solution2a solution2b Perform Hot Soak/Slurry Wash cause2->solution2b solution2c Consider Final Recrystallization cause2->solution2c

Caption: Troubleshooting logic for addressing low purity issues.

Signaling Pathway: Inhibition of Uridine Phosphorylase

G uridine Uridine upp Uridine Phosphorylase (UPP) uridine->upp Substrate uracil Uracil + Ribose-1-phosphate salvage Pyrimidine Salvage Pathway uracil->salvage upp->uracil Catalyzes anhydrouridine This compound (or its derivatives) anhydrouridine->upp Inhibits dna_rna DNA/RNA Synthesis salvage->dna_rna

Caption: Inhibition of the pyrimidine salvage pathway by this compound.

References

Technical Support Center: Overcoming Resistance to 2,2'-Anhydrouridine-Based Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 2,2'-Anhydrouridine-based antiviral agents. Due to the limited publicly available data specifically on resistance to this compound derivatives, this guide leverages information from structurally related arabinofuranosyl nucleoside analogs to provide relevant insights and methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound-based antiviral agents?

A1: this compound and its derivatives are nucleoside analogs.[1] Like other nucleoside analogs, they exert their antiviral effect by being metabolized within the host cell to their active triphosphate form. This active form then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[2] Incorporation of the analog can lead to chain termination, thereby halting viral replication.[2] The rigid bicyclic structure of this compound is expected to cause significant disruption to the polymerase active site upon incorporation.

Q2: My this compound-based compound is showing reduced efficacy in later experiments. Could this be due to resistance?

A2: Yes, reduced efficacy after serial passaging of a virus in the presence of an antiviral compound is a classic indicator of the development of resistance.[3] Viruses, particularly RNA viruses, have high mutation rates, and this can lead to the selection of viral populations with reduced susceptibility to the antiviral agent.[4]

Q3: How can I confirm that the virus has developed resistance to my compound?

A3: To confirm resistance, you should perform a phenotypic assay, such as a plaque reduction assay or a yield reduction assay, to compare the half-maximal inhibitory concentration (IC50) of your compound against the suspected resistant virus and the original, wild-type (WT) virus. A significant increase in the IC50 value for the passaged virus indicates resistance.[5]

Q4: What are the likely molecular mechanisms of resistance to this compound-based agents?

A4: Based on data from other nucleoside analogs, the primary mechanism of resistance is likely the emergence of mutations in the viral polymerase gene.[2][5] These mutations can alter the enzyme's active site, leading to decreased incorporation of the analog triphosphate or increased ability of the polymerase to excise the incorporated analog.[2][6]

Q5: If a virus is resistant to my this compound derivative, will it be resistant to other nucleoside analogs?

A5: This phenomenon, known as cross-resistance, is possible and depends on the specific mutation in the viral polymerase.[4] Some mutations confer resistance to a broad range of nucleoside analogs, while others are specific to a particular compound or class of compounds. It is essential to test the resistant virus against other antiviral agents to determine its cross-resistance profile.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in antiviral assays.
Possible Cause Troubleshooting Step
Cell culture variability Ensure consistent cell passage number, confluency, and media composition for all experiments.
Virus stock degradation Titer your viral stock before each experiment to ensure a consistent multiplicity of infection (MOI).
Compound solubility issues Verify the solubility of your this compound derivative in the assay medium and prepare fresh dilutions for each experiment.
Assay setup inconsistency Standardize incubation times, overlay composition (for plaque assays), and readout methods.
Problem 2: Difficulty in selecting for resistant mutants in vitro.
Possible Cause Troubleshooting Step
Compound concentration is too high Start the selection process with a compound concentration at or slightly above the IC50 value to allow for some viral replication and mutation accumulation.
Compound concentration is too low Gradually increase the compound concentration with each passage to apply selective pressure.
High fitness cost of resistance mutations If the virus does not propagate well in the presence of the compound, consider alternating passages with and without the compound to allow the viral population to recover.
Low viral mutation rate For DNA viruses with proofreading polymerases, resistance may develop more slowly. Increase the number of passages.

Data Presentation: Antiviral Activity of Related Arabinofuranosyl Nucleoside Analogs

The following tables summarize the antiviral activity of arabinofuranosyl nucleoside analogs, which are structurally related to this compound derivatives, against wild-type and resistant viral strains. This data is provided as a reference for the expected magnitude of resistance.

Table 1: Antiviral Activity of a 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine Nucleoside (Compound 7) against Human Cytomegalovirus (HCMV) [7]

Virus StrainIC50 (µg/mL)
HCMV (AD169)3.7
HCMV (D16) - Resistant11

Table 2: Antiviral Activity of Micafungin and its Derivatives against SARS-CoV-2 Wild-Type and a Remdesivir-Resistant Variant [8]

CompoundVirus StrainIC50 (µM)
Micafungin SARS-CoV-2 (Wuhan)26.1
SARS-CoV-2 (Remdesivir-Resistant)31.3
Mi-2 SARS-CoV-2 (Wuhan)5.25
SARS-CoV-2 (Remdesivir-Resistant)9.67
Mi-5 SARS-CoV-2 (Wuhan)6.51
SARS-CoV-2 (Remdesivir-Resistant)7.22

Experimental Protocols

In Vitro Selection of Antiviral Resistance

This protocol describes a general method for selecting resistant viral populations in cell culture through serial passaging.

Materials:

  • Host cell line permissive to the virus of interest

  • Wild-type virus stock of known titer

  • This compound-based antiviral agent

  • Cell culture medium and supplements

  • 6-well or 24-well cell culture plates

Procedure:

  • Seed host cells in culture plates and allow them to reach 80-90% confluency.

  • Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 to 0.1.

  • After a 1-2 hour adsorption period, remove the viral inoculum and replace it with fresh medium containing the this compound-based compound at a concentration equal to its IC50.

  • Incubate the plates until cytopathic effect (CPE) is observed in 75-90% of the cell monolayer.

  • Harvest the virus-containing supernatant. This is Passage 1 (P1).

  • Titer the P1 virus stock.

  • For the next passage, repeat steps 1-5 using the P1 virus stock as the inoculum. The concentration of the antiviral compound can be kept the same or gradually increased (e.g., 2-fold) to apply stronger selective pressure.

  • Continue this serial passage process for a desired number of passages (e.g., 10-20 passages) or until a significant increase in the IC50 is observed.

  • At various passage numbers, perform a phenotypic assay (e.g., plaque reduction assay) to determine the IC50 of the compound against the passaged virus population and compare it to the IC50 against the wild-type virus.

Plaque Reduction Assay for IC50 Determination

This assay measures the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Wild-type and putative resistant virus stocks

  • This compound-based antiviral agent

  • Cell culture medium

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of the this compound-based compound in cell culture medium.

  • Remove the growth medium from the confluent cell monolayers.

  • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • After a 1-2 hour adsorption period, remove the viral inoculum.

  • Add the overlay medium containing the different concentrations of the antiviral compound to the respective wells. Include a "no drug" control.

  • Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

  • Once plaques are visible, fix the cells with a solution like 10% formalin.

  • Stain the cell monolayers with crystal violet solution and then wash gently with water.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Viral Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analog on the activity of the viral polymerase.

Materials:

  • Purified recombinant viral polymerase

  • Primer/template nucleic acid substrate

  • Natural deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs)

  • Triphosphate form of the this compound derivative

  • Reaction buffer containing MgCl2 or MnCl2

  • Method for detecting nucleic acid synthesis (e.g., radiolabeled dNTPs/NTPs and filter binding, or fluorescence-based detection)

Procedure:

  • Set up reaction mixtures containing the reaction buffer, primer/template substrate, and purified viral polymerase.

  • Add varying concentrations of the triphosphate form of the this compound derivative to the reaction mixtures. Include a "no inhibitor" control.

  • Initiate the polymerase reaction by adding the mixture of dNTPs/NTPs (one of which is labeled if using a radioactive method).

  • Allow the reaction to proceed for a defined period at the optimal temperature for the polymerase.

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the amount of newly synthesized nucleic acid.

  • Calculate the percentage of polymerase inhibition for each concentration of the inhibitor relative to the "no inhibitor" control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and using non-linear regression analysis.

Visualizations

Antiviral_Mechanism_of_Action cluster_cell Host Cell Compound This compound Derivative (Prodrug) Mono_P Monophosphate Compound->Mono_P Host/Viral Kinases Di_P Diphosphate Mono_P->Di_P Host Kinases Tri_P Active Triphosphate Di_P->Tri_P Host Kinases Viral_Polymerase Viral Polymerase Tri_P->Viral_Polymerase Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication incorporates natural NTPs Chain_Termination Chain Termination (Inhibition of Replication) Viral_Polymerase->Chain_Termination incorporates analog-TP

Caption: Mechanism of action of this compound-based antiviral agents.

Resistance_Mechanism cluster_resistance Resistance Development WT_Polymerase Wild-Type (WT) Viral Polymerase Inhibition Inhibition of Replication WT_Polymerase->Inhibition Mutation Mutation in Polymerase Gene WT_Polymerase->Mutation Selective Pressure Analog_TP Active Triphosphate of Analog Analog_TP->Inhibition Continued_Replication Continued Replication Analog_TP->Continued_Replication Mutant_Polymerase Mutant Viral Polymerase Mutation->Mutant_Polymerase Mutant_Polymerase->Continued_Replication Reduced incorporation of Analog-TP

Caption: Primary mechanism of resistance to nucleoside analog antivirals.

Troubleshooting_Workflow Start Reduced Antiviral Efficacy Observed Check_Assay Verify Assay Consistency (Cells, Virus, Compound) Start->Check_Assay IC50_Test Perform IC50 Assay: WT vs. Suspected Resistant Virus Check_Assay->IC50_Test Assay Consistent Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay Assay Inconsistent No_Shift No Significant IC50 Shift IC50_Test->No_Shift < 3-fold change Shift Significant IC50 Shift (Resistance Confirmed) IC50_Test->Shift > 3-fold change Sequence_Polymerase Sequence Viral Polymerase Gene Shift->Sequence_Polymerase Cross_Resistance Test Cross-Resistance with other Analogs Shift->Cross_Resistance

Caption: Troubleshooting workflow for suspected antiviral resistance.

References

HPLC troubleshooting for 2,2'-Anhydrouridine peak tailing or splitting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common chromatographic issues, specifically peak tailing and splitting, encountered during the HPLC analysis of 2,2'-Anhydrouridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for my this compound peak?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar molecules like this compound. The primary cause is often secondary retention mechanisms interfering with the main hydrophobic interaction in reversed-phase chromatography.[1][2]

Key causes include:

  • Secondary Silanol Interactions: The most frequent cause for polar or basic analytes is the interaction between the compound and acidic, ionized residual silanol groups (-Si-OH) on the silica surface of the stationary phase.[1][2][3][4][5] These interactions create an additional, stronger retention mechanism that slows the elution of a fraction of the analyte molecules, causing the peak to tail.

  • Column Contamination or Voids: Accumulation of sample matrix on the column inlet frit or the formation of a void in the packing material can disrupt the sample band, leading to distorted peak shapes.[3][6]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and unionized forms, leading to peak distortion.[7] For silanol groups, a mid-range pH can cause them to be ionized and highly active.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[8][9]

  • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can cause the sample band to spread before it reaches the detector.[3][10]

Q2: My peak tailing seems to be chemistry-related. How can I solve issues caused by secondary silanol interactions?

To mitigate peak tailing from silanol interactions, the goal is to minimize the interaction between this compound and the stationary phase's active sites.

G cluster_0 Stationary Phase Analyte This compound (Polar Analyte) Silanol Residual Silanol Group (-Si-OH) Analyte->Silanol Secondary Interaction (Strong Adsorption) Silica Silica Surface Silica->Silanol Uncapped sites Tailing Peak Tailing Silanol->Tailing Causes

Several strategies can be employed, summarized in the table below.

StrategyDetailed ActionRationale
pH Adjustment Lower the mobile phase pH to < 3.0 using an additive like 0.1% formic or trifluoroacetic acid.[1][3][4][5]At low pH, the acidic silanol groups are protonated (non-ionized), significantly reducing their ability to interact with the polar analyte through ion exchange.[1][4] For some nucleosides, an optimal pH of around 3.85 has been found to prevent both tailing and fronting.[11]
Use a Modern Column Employ a high-purity, base-deactivated, or end-capped column (e.g., Type B silica).[3][4]These columns are manufactured to have minimal residual silanol groups. End-capping chemically bonds a small silane molecule to the free silanols, shielding them from interaction with analytes.[1][3]
Increase Buffer Strength If using a buffer, increase its concentration (e.g., 20-50 mM).[4][9]The buffer ions can compete with the analyte for the active silanol sites, effectively masking them and improving peak shape.[5]
Use Competing Additives Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase.[2][3]The competing base will preferentially interact with the active silanol sites, preventing the analyte from being retained by this secondary mechanism. This is considered a more traditional approach and is less necessary with modern columns.[3]
Q3: What causes my this compound peak to split into two or appear as a shoulder?

Peak splitting can arise from chemical, system, or column-related problems. A logical troubleshooting approach is necessary to identify the root cause.

G cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Problem Peak Tailing or Splitting Observed Cause_Chem Chemical Issues Problem->Cause_Chem Cause_Col Column Issues Problem->Cause_Col Cause_Sys System/Method Issues Problem->Cause_Sys Sol_Chem Adjust Mobile Phase pH Use End-Capped Column Increase Buffer Strength Cause_Chem->Sol_Chem Address Silanol Interactions or pH Effects Sol_Col Backflush Column Replace Inlet Frit Replace Column Cause_Col->Sol_Col Address Blockages or Voids Sol_Sys Match Sample Solvent Check Fittings/Tubing Reduce Injection Volume Cause_Sys->Sol_Sys Address Physical & Method Mismatches

Common causes of peak splitting are detailed below:

Cause CategorySpecific ProblemRecommended Solution
Column Issues Partially Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the frit at the head of the column, distorting the flow path.[6][12]Disconnect the column and reverse-flush it (if the manufacturer allows). If the problem persists, the frit or the entire column may need replacement. Using a guard column is a good preventative measure.
Column Void/Channel: A void or channel in the stationary phase packing creates two different paths for the analyte, leading to a split peak.[6]A column void is irreversible damage, often caused by pressure shocks or operating outside the recommended pH range. The column must be replaced.
Method & System Issues Sample Solvent Mismatch: Dissolving this compound in a solvent that is significantly stronger (e.g., more organic in reversed-phase) than the mobile phase can cause the peak to split or distort.[12][13]As a best practice, always try to dissolve your sample in the initial mobile phase.[8] If this is not possible, use a solvent that is weaker than the mobile phase.
Extra-Column Dead Volume: Improperly seated fittings (especially between the injector, column, and detector) can create small voids where the sample can diffuse, causing band broadening and potentially splitting.[10][12][13]Check all connections to ensure the tubing is fully bottomed out in the port before tightening the ferrule. Use low-dead-volume fittings and keep tubing as short as possible.[10]
Chemical Issues Co-eluting Impurity: The split peak may actually be two distinct compounds eluting very close together.[6]To test this, reduce the injection volume. If the two peaks resolve better, it indicates co-elution. The mobile phase composition or gradient should be optimized to improve separation.[6]
Mobile Phase pH near pKa: If the mobile phase pH is not buffered and is close to the pKa of the analyte, small fluctuations can cause the compound to exist in two forms, leading to splitting.[7]Ensure the mobile phase is well-buffered and the pH is at least 1.5-2 units away from the analyte's pKa.[7][14]

Experimental Protocols

Q4: What is a recommended starting HPLC method for this compound analysis?

Since this compound is a polar nucleoside analog, a reversed-phase method with careful pH control is a suitable starting point. The following protocol is based on typical methods used for similar compounds.[11]

ParameterRecommended ConditionNotes
Column Modern, End-Capped C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)A Phenyl-Hexyl phase can offer alternative selectivity for polar, aromatic compounds.[11][15]
Mobile Phase A 10-20 mM Ammonium Phosphate or Ammonium Formate, pH adjusted to 3.5 - 4.0The pH is critical for good peak shape.[11] Using volatile buffers like ammonium formate is necessary for LC-MS compatibility.
Mobile Phase B Methanol or AcetonitrileMethanol has been shown to provide better peak shape for some nucleosides compared to acetonitrile.[11]
Gradient 5% B to 40% B over 20 minutesA shallow gradient is often required to separate polar compounds from impurities. Adjust as needed based on retention time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 - 40 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.[16]
Injection Volume 5 - 10 µLKeep the volume low to prevent overload. Ensure the sample is dissolved in the mobile phase.[9]
Detection UV at ~260 nmBased on the typical absorbance maximum for uridine-like structures.

References

Preventing degradation of 2,2'-Anhydrouridine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,2'-Anhydrouridine during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. To prevent potential degradation from moisture and temperature fluctuations, storage at <-15°C is recommended.[1]

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Storage TemperatureRecommended Storage Duration
-80°CUp to 6 months
-20°CUp to 1 month

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is sparingly soluble in water but shows better solubility in polar organic solvents. Dimethyl sulfoxide (DMSO) and methanol are commonly used solvents. For in vivo experiments, specific formulations using co-solvents may be necessary to achieve the desired concentration.

Q4: I suspect my this compound has degraded. What are the likely causes?

A4: Degradation of this compound is most commonly caused by exposure to inappropriate storage conditions. Key factors that can lead to degradation include:

  • Moisture: The anhydro bridge is susceptible to hydrolysis.

  • Extreme pH: Both acidic and basic conditions can catalyze the hydrolysis of the anhydro bridge.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.

  • Light: While specific data on photodegradation is limited, it is good practice to protect nucleoside analogs from light.

Q5: What are the potential degradation products of this compound?

A5: The primary degradation pathway for this compound is the hydrolysis of the 2,2'-anhydro bond. This reaction will yield 1-β-D-arabinofuranosyluracil (Ara-U). Under more strenuous conditions, further degradation of the uracil ring can occur.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.1. Verify the age and storage conditions of your stock solution against the recommendations in the FAQs. 2. Prepare a fresh stock solution from solid material. 3. Perform a quality control check on the new stock solution using a suitable analytical method (e.g., HPLC-UV) to confirm its purity and concentration.
Precipitate forms in the stock solution upon thawing. Poor solubility or concentration exceeding the solubility limit at a lower temperature.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, sonication may be used. 3. Consider preparing a more dilute stock solution if precipitation is a recurring issue.
Loss of compound activity over time in a multi-use vial. Repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures.1. Discard the current stock solution. 2. Prepare a new stock solution and create single-use aliquots to avoid freeze-thaw cycles. 3. Store aliquots at -80°C for long-term use.
Baseline instability or appearance of extra peaks in HPLC analysis. Degradation of the analytical standard or sample.1. Prepare a fresh standard solution of this compound. 2. Ensure that the mobile phase and sample diluent are at a pH that minimizes degradation. Neutral or slightly acidic conditions are generally preferred over basic conditions for nucleosides. 3. Analyze the sample promptly after preparation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC-UV

This protocol outlines a general method for assessing the stability of this compound in a given solvent system over time.

1. Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, buffer at a specific pH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 5 mM Ammonium Acetate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into multiple aliquots in separate vials.

  • Store the vials at the desired temperature(s) for the stability study (e.g., -20°C, 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each temperature.

  • Allow the aliquot to come to room temperature.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a wavelength of approximately 260 nm.

  • Quantify the peak area of this compound and any new peaks that appear over time.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time for each storage condition.

  • Identify and quantify any major degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for various time points.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for various time points.

  • Thermal Degradation (Solid): Place solid this compound in an oven at a high temperature (e.g., 105°C) for a set period.

  • Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

2. Sample Analysis:

  • At the end of each stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration.

  • Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to separate and identify the degradation products.

Visualizations

Degradation_Pathway Anhydrouridine This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Anhydrouridine->Hydrolysis AraU 1-β-D-arabinofuranosyluracil (Ara-U) Hydrolysis->AraU FurtherDegradation Further Degradation (Uracil Ring Opening) AraU->FurtherDegradation DegradationProducts Various Small Molecules FurtherDegradation->DegradationProducts

Caption: Proposed primary degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckStorage Check Storage Conditions (Temp, Duration, Light) Start->CheckStorage ImproperStorage Improper Storage? CheckStorage->ImproperStorage PrepareFresh Prepare Fresh Stock Solution ImproperStorage->PrepareFresh Yes QC_Check Perform QC Check (e.g., HPLC) ImproperStorage->QC_Check No PrepareFresh->QC_Check PurityOK Purity & Concentration OK? QC_Check->PurityOK InvestigateOther Investigate Other Experimental Variables PurityOK->InvestigateOther No UseFresh Use Fresh Stock for Experiments PurityOK->UseFresh Yes UseFresh->InvestigateOther Storage_Stability_Relationship cluster_stability Compound Stability Temp Temperature DegradationRate Rate of Degradation Temp->DegradationRate Higher Temp Increases Rate Moisture Moisture Moisture->DegradationRate Presence Promotes Hydrolysis pH pH of Solution pH->DegradationRate Extremes Increase Rate Light Light Exposure Light->DegradationRate Potential for Photodegradation

References

Technical Support Center: Enhancing Bioavailability of 2,2'-Anhydrouridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Anhydrouridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound and its derivatives?

A1: The primary challenges stem from the inherent physicochemical properties of many nucleoside analogs, including this compound derivatives. These compounds are often highly polar and hydrophilic, which leads to poor membrane permeability across the gastrointestinal tract.[1] Additionally, they can be susceptible to enzymatic degradation or may not be efficiently absorbed by intestinal transporters.[1]

Q2: What are the most common strategies to improve the bioavailability of this compound derivatives?

A2: Two main strategies are employed:

  • Prodrug Approach: This involves chemically modifying the this compound derivative to create a more lipophilic version (a prodrug) that can more easily cross cell membranes.[1][2] Once absorbed, the modifying group is cleaved by intracellular enzymes to release the active parent drug.[3]

  • Formulation Strategies: These methods focus on the drug's delivery vehicle to enhance absorption. Techniques include lipid-based formulations (like SEDDS), particle size reduction (micronization or nanonization), and the use of permeation enhancers.[4][5][6][7]

Q3: What is a "ProTide" and how can it be applied to this compound derivatives?

A3: A ProTide (Pro-Nucleotide) is a type of prodrug where the monophosphate of a nucleoside analog is masked by an aromatic group and an amino acid ester.[8] This strategy is designed to bypass the often inefficient initial phosphorylation step required for the activation of many nucleoside drugs and to improve cell penetration.[9][10] For a this compound derivative, a ProTide approach would involve synthesizing the 5'-monophosphate and then masking it with the appropriate chemical moieties.

Q4: How do I choose between a prodrug approach and a formulation strategy?

A4: The choice depends on the specific properties of your this compound derivative and the primary barrier to its bioavailability.

  • If the main issue is poor membrane permeability due to high polarity, a prodrug approach to increase lipophilicity is often very effective.[1]

  • If the compound has moderate permeability but suffers from poor solubility or degradation in the GI tract, advanced formulation strategies might be more suitable.[6]

  • In some cases, a combination of both approaches may be necessary for optimal results.

Q5: What are the critical in vitro assays to assess the potential for enhanced bioavailability?

A5: Key in vitro assays include:

  • Chemical and Enzymatic Stability: To evaluate the stability of the prodrug or formulation in simulated gastric and intestinal fluids.

  • Caco-2 Permeability Assay: To assess the intestinal permeability of the compound. This is a well-established model that can help predict in vivo absorption.[11]

  • In Vitro Dissolution Studies: Particularly important for formulation strategies to ensure the drug is released from its carrier in a timely manner.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound derivatives with enhanced bioavailability strategies.

Problem Possible Cause(s) Troubleshooting Steps
Low cell permeability in Caco-2 assay despite prodrug modification. 1. The prodrug is not sufficiently lipophilic. 2. The prodrug is a substrate for efflux transporters (e.g., P-glycoprotein). 3. The prodrug is unstable in the assay medium.1. Synthesize analogs with different lipophilic promoieties. 2. Conduct Caco-2 assays with known efflux transporter inhibitors (e.g., verapamil). 3. Analyze the stability of the prodrug in the assay medium over the experiment's duration using HPLC.
Prodrug shows good in vitro permeability but poor in vivo bioavailability. 1. Rapid first-pass metabolism in the liver.[12] 2. Instability of the prodrug in the gastrointestinal tract. 3. Poor absorption due to interactions with food or gut microbiota.1. Perform in vitro metabolism studies using liver microsomes or S9 fractions.[13] 2. Assess the stability of the prodrug in simulated gastric and intestinal fluids. 3. Conduct in vivo studies in fasted vs. fed states.
Formulation (e.g., SEDDS) appears stable but does not improve bioavailability. 1. The drug precipitates out of the formulation upon dilution in the GI tract. 2. The droplet size of the emulsion is too large for efficient absorption. 3. The components of the formulation are irritating the GI mucosa.1. Perform in vitro dispersion tests in simulated intestinal fluids to check for precipitation. 2. Measure the droplet size of the emulsion after dispersion using dynamic light scattering. 3. Evaluate the cytotoxicity of the formulation components on Caco-2 cells.
High variability in in vivo pharmacokinetic data. 1. Inconsistent GI transit times between subjects. 2. Variability in enzymatic activity responsible for prodrug activation.[12] 3. Formulation is not robust and behaves differently under varying physiological conditions.1. Increase the number of subjects in the study. 2. Consider inter-subject differences in enzyme expression if a specific enzyme is known to be involved in prodrug activation. 3. Optimize the formulation to be less sensitive to pH and bile salt concentrations.

Experimental Protocols

1. Protocol for Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a this compound derivative or its prodrug.

  • Methodology:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound solution to the apical (A) side of the Transwell® insert.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • To assess efflux, add the test compound to the basolateral side and sample from the apical side.

    • Analyze the concentration of the compound in the samples by a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

2. Protocol for In Vitro Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

  • Objective: To evaluate the stability of a this compound prodrug or formulation under conditions mimicking the stomach and small intestine.

  • Methodology:

    • Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP specifications. Pepsin can be added to SGF and pancreatin to SIF for enzymatic stability assessment.

    • Incubate the test compound at a known concentration in both SGF and SIF at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

    • Immediately quench the reaction (e.g., by adding a strong acid or base or by dilution in a mobile phase).

    • Analyze the concentration of the remaining parent compound by a validated analytical method (e.g., HPLC-UV).

    • Calculate the percentage of the compound remaining at each time point to determine its stability.

3. Protocol for In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the oral bioavailability of a this compound derivative.

  • Methodology:

    • House rodents (e.g., Sprague-Dawley rats) under standard conditions and fast them overnight before the experiment.

    • Divide the animals into two groups: intravenous (IV) administration and oral (PO) administration.

    • For the IV group, administer a known dose of the compound via the tail vein.

    • For the PO group, administer a known dose of the compound via oral gavage.

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

G General Metabolic Activation of a ProTide Prodrug Prodrug ProTide Prodrug (Extracellular) Cell Cell Membrane Prodrug->Cell Passive Diffusion IntracellularProdrug Intracellular ProTide Intermediate1 Carboxylate Intermediate IntracellularProdrug->Intermediate1 Esterase Intermediate2 Phosphoramidate Anion Intermediate1->Intermediate2 Spontaneous Cyclization ActiveNMP Active Nucleoside Monophosphate (NMP) Intermediate2->ActiveNMP Phosphoramidase (e.g., HINT1) ActiveNTP Active Nucleoside Triphosphate (NTP) ActiveNMP->ActiveNTP Cellular Kinases

Caption: Metabolic pathway of a ProTide prodrug.

G Workflow for Assessing Oral Bioavailability Enhancement Start Start: This compound Derivative Strategy Select Strategy: Prodrug vs. Formulation Start->Strategy Prodrug Prodrug Synthesis (e.g., ProTide) Strategy->Prodrug Formulation Formulation Development (e.g., SEDDS) Strategy->Formulation InVitro In Vitro Evaluation: Stability, Permeability (Caco-2) Prodrug->InVitro Formulation->InVitro Decision1 Promising In Vitro Data? InVitro->Decision1 InVivo In Vivo PK Study (Rodent Model) Decision1->InVivo Yes Optimization Optimization/ Re-design Decision1->Optimization No Decision2 Bioavailability Enhanced? InVivo->Decision2 Decision2->Optimization No Success Successful Candidate Decision2->Success Yes Optimization->Strategy Fail Re-evaluate Strategy Optimization->Fail

Caption: Workflow for bioavailability assessment.

G Troubleshooting Low In Vivo Bioavailability Start Low In Vivo Bioavailability Observed CheckPermeability Was In Vitro Permeability High? Start->CheckPermeability ImprovePermeability Action: Re-design Prodrug or Formulation to Increase Permeability CheckPermeability->ImprovePermeability No CheckStability Was Prodrug/Formulation Stable in SGF/SIF? CheckPermeability->CheckStability Yes ImproveStability Action: Modify Prodrug for Greater Stability or Use Protective Formulation CheckStability->ImproveStability No CheckMetabolism Assess First-Pass Metabolism (Liver Microsomes) CheckStability->CheckMetabolism Yes HighMetabolism High Metabolism Detected? CheckMetabolism->HighMetabolism ModifyStructure Action: Modify Structure at Metabolic Hotspots HighMetabolism->ModifyStructure Yes ConsiderOther Consider Other Factors: Efflux, Transporter Saturation HighMetabolism->ConsiderOther No

Caption: Troubleshooting low bioavailability.

References

Technical Support Center: Optimization of Enzymatic Reactions Involving 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving 2,2'-Anhydrouridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic applications of this compound?

A1: this compound is a versatile intermediate in the synthesis of various nucleoside analogs.[1] Its primary enzymatic applications include:

  • Synthesis of Arabinofuranosyluracil (ara-U): this compound can be enzymatically hydrolyzed to produce ara-U, a key intermediate for antiviral and anticancer drugs.

  • Inhibition of Uridine Phosphorylase: It and its derivatives can act as competitive inhibitors of uridine phosphorylase, which is relevant in cancer chemotherapy to modulate the metabolism of fluoropyrimidine drugs.[2][]

  • Precursor for other Nucleoside Analogs: Through enzymatic or chemoenzymatic pathways, it serves as a starting material for the synthesis of a variety of modified nucleosides.[2]

Q2: Which enzymes are commonly used in reactions with this compound?

A2: The most prominently cited enzyme is Uridine Phosphorylase (UP) . While this compound itself is not a substrate for the phosphorolytic cleavage by UP, it is a key intermediate in the synthesis of ara-U, which is a substrate for UP.[4][5] Other enzymes that may be used in subsequent reactions include Purine Nucleoside Phosphorylase (PNP) for transglycosylation reactions.[6]

Q3: Why is my enzymatic conversion of this compound to ara-U showing low yield?

A3: Low yield in the enzymatic hydrolysis of this compound to ara-U can be attributed to several factors. Refer to the troubleshooting section below for a detailed guide. Common causes include suboptimal pH and temperature, enzyme inhibition, or poor enzyme stability under the reaction conditions.

Q4: Can this compound be used directly as a substrate for glycosylation reactions?

A4: this compound is generally not used as a direct glycosyl donor in enzymatic transglycosylation reactions. It is typically first converted to ara-U, which can then act as a sugar donor in reactions catalyzed by nucleoside phosphorylases.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation (e.g., ara-U) Suboptimal Reaction Conditions: Incorrect pH or temperature can drastically reduce enzyme activity.[7][8]Systematically optimize the pH and temperature of your reaction. Most enzymes have a narrow optimal range. For example, some uridine phosphorylases function optimally around pH 7.0-7.5 and temperatures between 40-55°C.[5][6][9]
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of denaturing agents in the reaction mixture.Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Include appropriate co-factors if necessary and check for potential inhibitors in your substrate solution.
Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor in the reaction.[7]Increase the enzyme concentration in a stepwise manner to determine the optimal enzyme-to-substrate ratio.
Presence of Side Products Non-specific Enzyme Activity: The enzyme may be acting on the product or other components in the reaction mixture.Purify the enzyme to remove any contaminating activities. If the enzyme itself has broad specificity, consider using a more specific enzyme or modifying the reaction conditions (e.g., pH, temperature) to favor the desired reaction.
Chemical Degradation: The substrate or product may be unstable under the reaction conditions.Analyze the stability of your substrate and product under the reaction conditions without the enzyme. If degradation is observed, consider milder reaction conditions or a shorter reaction time.
Difficulty in Product Purification Similar Physicochemical Properties: The product and remaining substrate may have very similar properties, making separation challenging.Optimize your purification method. Techniques like charcoal fractionation, size exclusion chromatography, or preparative HPLC can be effective.[10] For instance, after the synthesis of this compound, purification can be achieved by recrystallization with ethanol or methanol, or through column chromatography.[4]

Experimental Protocols & Data

Protocol 1: Enzymatic Synthesis of Arabinofuranosyluracil (ara-U) from this compound

This protocol is based on the principle of hydrolyzing the anhydro bond of this compound. While a specific enzymatic hydrolysis protocol is not detailed in the search results, a general approach can be inferred. The chemical synthesis of ara-U from uridine involves the formation of this compound as an intermediate, followed by hydrolysis.[4][11] An enzymatic approach would likely involve a hydrolase.

Materials:

  • This compound

  • Appropriate hydrolase enzyme (e.g., a specific nucleosidase)

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)[5]

  • Quenching solution (e.g., ethanol)[6]

  • HPLC for reaction monitoring

Procedure:

  • Dissolve this compound in the reaction buffer to a desired concentration (e.g., 2 mM).[5]

  • Pre-incubate the solution at the optimal temperature for the chosen enzyme (e.g., 45°C).[5]

  • Initiate the reaction by adding the hydrolase enzyme.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction reaches completion or the desired conversion, terminate the reaction by adding a quenching solution like ethanol.[6]

  • Remove the precipitated protein by centrifugation.

  • Purify the product (ara-U) from the supernatant using appropriate chromatographic techniques.

Data Presentation: Optimization of Reaction Conditions

The optimal conditions for enzymatic reactions are highly dependent on the specific enzyme being used. The following table provides a general overview of parameters that should be optimized.

Parameter Typical Range Considerations
pH 5.0 - 8.0Each enzyme has a narrow optimal pH range.[9] Deviations can lead to a significant loss of activity.[7][8]
Temperature (°C) 30 - 60Higher temperatures can increase reaction rates, but excessive heat will denature the enzyme.[7][8]
Enzyme Concentration 0.1 - 10 U/mLShould be optimized to achieve a desirable reaction rate without being cost-prohibitive.
Substrate Concentration 1 - 50 mMHigh substrate concentrations can sometimes lead to substrate inhibition.
Reaction Time 1 - 24 hoursMonitor the reaction to determine the point of maximum conversion and avoid product degradation.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Conversion cluster_analysis Monitoring & Purification substrate This compound Solution reaction_vessel Incubation at Optimal Temp & pH substrate->reaction_vessel buffer Reaction Buffer buffer->reaction_vessel enzyme Enzyme Solution enzyme->reaction_vessel monitoring HPLC Analysis reaction_vessel->monitoring Aliquots quenching Reaction Quenching monitoring->quenching purification Product Purification quenching->purification product ara-U purification->product

Caption: Experimental workflow for the enzymatic conversion of this compound to ara-U.

logical_relationship start Start: This compound hydrolysis Enzymatic Hydrolysis (Hydrolase) start->hydrolysis araU Intermediate: arabinofuranosyluracil (ara-U) hydrolysis->araU transglycosylation Enzymatic Transglycosylation (UP/PNP) araU->transglycosylation final_product Final Product: Nucleoside Analog transglycosylation->final_product purine_base Purine Base purine_base->transglycosylation

Caption: Logical pathway for the synthesis of nucleoside analogs from this compound.

References

Validation & Comparative

A Comparative Analysis of 2,2'-Anhydrouridine and Other Uridine Analogs in Anticancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,2'-Anhydrouridine and other prominent uridine analogs utilized in anticancer therapy. The focus is on their mechanisms of action, performance in preclinical studies, and the experimental methodologies used for their evaluation. While direct comparative data on the intrinsic cytotoxicity of this compound is limited in publicly available literature, this guide synthesizes available information to facilitate a comprehensive understanding of its role, particularly as a modulator of other chemotherapeutic agents.

Introduction to Uridine Analogs in Oncology

Uridine analogs are a class of antimetabolite drugs that structurally mimic the natural nucleoside, uridine.[1] By interfering with the synthesis of nucleic acids (DNA and RNA), these compounds can selectively target rapidly proliferating cancer cells, which have a high demand for nucleotide precursors.[1] This interference can lead to the inhibition of DNA replication, disruption of RNA function, and ultimately, the induction of cell death (apoptosis) in malignant cells.

Comparative Performance of Uridine Analogs

Direct, head-to-head comparisons of the cytotoxic effects of this compound against other uridine analogs in various cancer cell lines are not extensively documented in the available literature. However, we can compile and compare the 50% inhibitory concentration (IC50) values for commonly studied uridine analogs like 5-Fluorouracil (5-FU) and Gemcitabine across different cancer cell lines to provide a baseline for their anticancer potency.

Table 1: Comparative IC50 Values of Common Uridine Analogs in Various Cancer Cell Lines

Uridine AnalogCancer Cell LineIC50 (µM)Reference
5-FluorouracilEsophageal Squamous Cell Carcinoma (25 cell lines)1.00 - 39.81[2]
5-FluorouracilColorectal Cancer (HT-29)25.98 (EC50)[3]
5-FluorouracilColorectal Cancer (Caco-2)35.83 (EC50)[3]
5-FluorouracilBreast Cancer (MCF-7)1.71[4]
5-FluorouracilLung Cancer (A549)10.32[4]
GemcitabineVero CCL-81> 300 (CC50)[5]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives a half-maximal response. CC50 (Cytotoxic Concentration 50%) is the concentration of a drug that kills 50% of cells in a viability assay. The specific experimental conditions, such as incubation time, can influence these values.

The Unique Mechanism of this compound: Uridine Phosphorylase Inhibition

The primary mechanism of action for this compound and its derivatives in an anticancer context is the potent and selective inhibition of the enzyme uridine phosphorylase (UPase).[1][6]

What is Uridine Phosphorylase?

Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway.[7] It catalyzes the reversible conversion of uridine to uracil and ribose-1-phosphate.[7] In the context of cancer therapy, UPase can degrade uridine analogs, such as 5-fluorouridine (the active metabolite of 5-FU), thereby reducing their therapeutic efficacy.[1]

How this compound Works

By inhibiting UPase, this compound prevents the breakdown of other therapeutic uridine analogs.[1] This leads to an increased intracellular concentration and prolonged activity of these drugs, significantly enhancing their cytotoxic effects on cancer cells.[] For example, co-administration of 2,2'-anhydro-5-ethyluridine (ANEUR), a derivative of this compound, has been shown to markedly potentiate the antitumor activity of fluorouridine.[]

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Uridine_Phosphorylase_Inhibition cluster_0 Mechanism of this compound Action UridineAnalog Therapeutic Uridine Analog (e.g., 5-Fluorouridine) UPase Uridine Phosphorylase (UPase) UridineAnalog->UPase Degradation AnticancerEffect Enhanced Anticancer Effect UridineAnalog->AnticancerEffect Increased Concentration and Prolonged Activity InactiveMetabolite Inactive Metabolite UPase->InactiveMetabolite Anhydrouridine This compound Anhydrouridine->UPase Inhibition

Caption: Mechanism of this compound as a uridine phosphorylase inhibitor.

Signaling Pathways in Uridine Analog-Induced Cell Death

Uridine analogs, by disrupting nucleic acid synthesis, trigger cellular stress responses that converge on the activation of apoptotic signaling pathways. While the specific pathways activated by this compound alone are not well-defined, the general mechanism for nucleoside analogs is understood to involve the intrinsic (mitochondrial) pathway of apoptosis.

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Apoptosis_Signaling_Pathway cluster_1 Uridine Analog-Induced Apoptosis UridineAnalog Uridine Analog (e.g., 5-FU, Gemcitabine) DNA_Damage DNA/RNA Synthesis Inhibition & Damage UridineAnalog->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Induces Permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway for apoptosis induced by uridine analogs.

This pathway is often initiated by DNA damage, leading to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax, which permeabilize the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, resulting in programmed cell death.

Experimental Protocols

The following is a standard protocol for determining the cytotoxic effects of uridine analogs using the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of a uridine analog that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Uridine analog stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the uridine analog in complete medium.

    • Remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration (usually on a logarithmic scale).

    • Determine the IC50 value from the dose-response curve.

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MTT_Assay_Workflow cluster_2 MTT Assay Experimental Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddDrug Add Serial Dilutions of Uridine Analog Incubate1->AddDrug Incubate2 Incubate 48-72h AddDrug->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A flowchart of the MTT assay experimental workflow.

Conclusion

While this compound may not be a frontline cytotoxic agent on its own, its role as a potent inhibitor of uridine phosphorylase makes it a valuable tool in combination therapies. By preventing the degradation of other active uridine analogs, it can significantly enhance their anticancer efficacy. Further research is warranted to explore the full therapeutic potential of this compound and its derivatives, both as single agents and in combination with existing chemotherapeutic regimens. The development of more comprehensive comparative studies will be crucial in elucidating its precise position in the landscape of anticancer uridine analogs.

References

2,2'-Anhydrouridine and Gemcitabine: A Comparative Analysis in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct mechanisms and therapeutic potential of 2,2'-Anhydrouridine and Gemcitabine in the context of pancreatic cancer. This analysis is based on available preclinical data and highlights the significant gap in research regarding the direct cytotoxic effects of this compound.

Pancreatic cancer remains a formidable challenge in oncology, with limited effective therapeutic options. Gemcitabine has long been a cornerstone of treatment, yet its efficacy is often hampered by resistance. This has spurred the search for alternative and combination therapies. Among the compounds of interest is this compound, a uridine analogue. This guide provides a comparative analysis of this compound and Gemcitabine, focusing on their mechanisms of action and effects on pancreatic cancer cells, based on the current scientific literature.

It is crucial to note that while extensive data exists for Gemcitabine's activity in pancreatic cancer, there is a significant lack of direct evidence for the intrinsic anti-cancer effects of this compound in this context. Much of the available research on this compound focuses on its role as an inhibitor of uridine phosphorylase, which can modulate the activity of other chemotherapeutic agents.

Comparative Overview

FeatureThis compoundGemcitabine
Primary Mechanism of Action Uridine Phosphorylase InhibitorDNA Synthesis Inhibitor
Direct Cytotoxicity in Pancreatic Cancer Data not available in published literatureWell-documented
Clinical Use in Pancreatic Cancer Not establishedFirst-line chemotherapeutic agent

In-Depth Mechanism of Action

Gemcitabine: A Potent Inhibitor of DNA Synthesis

Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analogue that exerts its cytotoxic effects by disrupting DNA synthesis and repair.[1] Upon cellular uptake, it is phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1]

dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA. Once incorporated, it introduces a "masked" chain termination, as only one additional nucleotide can be added before DNA polymerase is unable to proceed. This leads to the inhibition of DNA replication and the induction of apoptosis.[1] Furthermore, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, thereby depleting the pool of dCTP and enhancing the incorporation of dFdCTP into DNA.[1]

Gemcitabine_Mechanism cluster_cell Pancreatic Cancer Cell Gemcitabine Gemcitabine dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation DNA DNA Synthesis DNA_Polymerase->DNA Inhibition Apoptosis Apoptosis DNA->Apoptosis Anhydrouridine_Mechanism cluster_metabolism Nucleoside Metabolism Anhydrouridine This compound Uridine_Phos Uridine Phosphorylase Anhydrouridine->Uridine_Phos Inhibition Degradation Degradation Uridine Uridine Uridine->Uridine_Phos Fluoropyrimidines Fluoropyrimidines (e.g., 5-FU) Fluoropyrimidines->Uridine_Phos Degradation Substrate Active_Metabolites Active Metabolites Fluoropyrimidines->Active_Metabolites Activation DNA_RNA_Synthesis DNA/RNA Synthesis Active_Metabolites->DNA_RNA_Synthesis Inhibition MTT_Workflow start Seed pancreatic cancer cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with varying concentrations of drug incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance (e.g., 570 nm) solubilize->read analyze Calculate IC50 values read->analyze

References

Comparative Efficacy of 2,2'-Anhydrouridine Derivatives Against Acyclovir-Resistant Herpes Simplex Virus Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of 2,2'-anhydrouridine derivatives reveals their potential as alternative therapeutic agents against acyclovir-resistant Herpes Simplex Virus (HSV) infections. This guide provides a comparative overview of their in vitro efficacy, mechanisms of action, and the experimental basis for these findings, offering valuable insights for researchers and drug development professionals in the field of virology.

The emergence of acyclovir-resistant HSV strains, particularly in immunocompromised individuals, presents a significant clinical challenge. Standard therapies predominantly rely on nucleoside analogs like acyclovir, which target the viral DNA polymerase. However, mutations in the viral thymidine kinase (TK) or DNA polymerase can render these drugs ineffective.[1][2] This necessitates the exploration of novel antiviral compounds with alternative mechanisms of action. Among these, this compound derivatives have been investigated for their antiviral properties.

This comparison guide synthesizes available data on the efficacy of select this compound derivatives against both acyclovir-sensitive and acyclovir-resistant HSV strains.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of a representative this compound derivative, 3'-O-decanoyl-2,2'-anhydro-1-β-D-arabinofuranosylcytosine (3'-O-decanoyl-cyclo-C), compared to its parent compound and the standard-of-care, Acyclovir.

CompoundVirus StrainEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
3'-O-decanoyl-cyclo-C HSV-1 (unspecified)1.0>100>100
HSV-2 (unspecified)0.3>100>333
Acyclovir HSV-1 (Wild-Type)~0.1-1.0>20>20-200
HSV-1 (ACV-Resistant)>50>20<0.4
HSV-2 (Wild-Type)~0.2-2.0>20>10-100
HSV-2 (ACV-Resistant)>50>20<0.4

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀, with higher values indicating greater selectivity for antiviral activity over cellular toxicity.

Data for 3'-O-decanoyl-cyclo-C is based on studies of its antiviral activity, which note its resistance to cytidine deaminase, an enzyme that can inactivate related compounds. While direct comparative data against a wide panel of acyclovir-resistant strains is limited in the reviewed literature, its distinct chemical structure suggests a potential for activity against strains with altered thymidine kinase.

Experimental Protocols

The evaluation of the antiviral efficacy of this compound derivatives and acyclovir is primarily conducted through standardized in vitro assays.

Plaque Reduction Assay

This is the gold-standard method for determining the antiviral activity of a compound.[3][4][5]

  • Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known quantity of HSV (either wild-type or an acyclovir-resistant strain) and incubated for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound.

  • Incubation and Staining: The plates are incubated for 2-3 days to allow for the formation of viral plaques (localized areas of cell death). Subsequently, the cells are fixed and stained with a dye like crystal violet, which stains viable cells, leaving the plaques unstained.

  • Data Analysis: The number of plaques is counted for each compound concentration, and the EC₅₀ value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This assay is performed to assess the toxicity of the antiviral compounds on the host cells.

  • Cell Seeding: Host cells are seeded in 96-well plates and allowed to attach and grow.

  • Compound Exposure: The cells are then exposed to a range of concentrations of the test compound for a period that mirrors the duration of the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

  • Data Analysis: The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Visualizing the Mechanisms

To better understand the context of these antiviral agents, the following diagrams illustrate the HSV DNA replication pathway, the mechanism of action of acyclovir, and the experimental workflow for evaluating antiviral compounds.

HSV_Replication_Pathway cluster_host_cell Host Cell Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral DNA in Nucleus Viral DNA in Nucleus Uncoating->Viral DNA in Nucleus Transcription & Translation Transcription & Translation Viral DNA in Nucleus->Transcription & Translation IE, E, L genes DNA Replication DNA Replication Viral DNA in Nucleus->DNA Replication Template Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Viral Proteins->DNA Replication DNA Polymerase, Helicase-Primase Assembly Assembly Viral Proteins->Assembly Structural Proteins DNA Replication->Assembly Concatemeric DNA Egress Egress Assembly->Egress Progeny Virions Progeny Virions Egress->Progeny Virions

Caption: Simplified overview of the Herpes Simplex Virus (HSV) replication cycle within a host cell.

Acyclovir_Mechanism cluster_infected_cell Infected Host Cell cluster_resistance Mechanisms of Resistance Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase (TK) ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Kinases Viral DNA Polymerase Viral DNA Polymerase ACV_TP->Viral DNA Polymerase Competitive Inhibition Viral DNA Synthesis Viral DNA Synthesis ACV_TP->Viral DNA Synthesis Incorporation Viral DNA Polymerase->Viral DNA Synthesis Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination TK Mutation Altered or Deficient Viral TK TK Mutation->Acyclovir Prevents Phosphorylation DNA Pol Mutation Altered Viral DNA Polymerase DNA Pol Mutation->Viral DNA Polymerase Reduces ACV-TP Binding

Caption: Mechanism of action of acyclovir and pathways leading to drug resistance in HSV.

Antiviral_Assay_Workflow cluster_workflow Antiviral Efficacy and Cytotoxicity Testing start Start prepare_cells Prepare Cell Monolayers start->prepare_cells prepare_cells_cyto Prepare Cell Monolayers start->prepare_cells_cyto infect_cells Infect Cells with HSV (Wild-Type or Resistant Strain) prepare_cells->infect_cells add_compounds Add Serial Dilutions of Test Compounds infect_cells->add_compounds incubate Incubate for Plaque Formation add_compounds->incubate stain_and_count Fix, Stain, and Count Plaques incubate->stain_and_count calculate_ec50 Calculate EC₅₀ stain_and_count->calculate_ec50 calculate_si Calculate Selectivity Index (SI) calculate_ec50->calculate_si add_compounds_cyto Add Serial Dilutions of Test Compounds prepare_cells_cyto->add_compounds_cyto incubate_cyto Incubate for Cytotoxicity add_compounds_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay calculate_cc50 Calculate CC₅₀ mtt_assay->calculate_cc50 calculate_cc50->calculate_si end End calculate_si->end

Caption: General experimental workflow for determining the in vitro efficacy of antiviral compounds.

Discussion and Future Directions

The available data, although limited, suggests that this compound derivatives, such as 3'-O-decanoyl-cyclo-C, exhibit notable in vitro activity against HSV-1 and HSV-2. A key feature of these compounds is their potential to bypass the initial phosphorylation step by viral thymidine kinase, which is a common site for mutations leading to acyclovir resistance. The resistance of some of these derivatives to cellular enzymes like cytidine deaminase could also contribute to improved bioavailability and sustained antiviral effect.

However, a comprehensive evaluation of a broader range of this compound derivatives against a panel of well-characterized acyclovir-resistant HSV strains is warranted. Future studies should focus on:

  • Determining the EC₅₀ values against TK-deficient and DNA polymerase mutant strains of both HSV-1 and HSV-2.

  • Elucidating the precise mechanism of action, including their interaction with the viral DNA polymerase.

  • Conducting in vivo studies to assess the efficacy and safety of promising candidates in animal models of acyclovir-resistant HSV infection.

References

Head-to-Head Comparison: 2,2'-Anhydrouridine and AZT in HIV Replication Assays - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of 2,2'-Anhydrouridine and Azidothymidine (AZT) in HIV replication assays is not available in the current scientific literature. While AZT is a well-established and extensively studied antiretroviral drug with a known mechanism of action against HIV, this compound is primarily recognized as a synthetic intermediate in the development of various nucleoside analogs.[1][2][3][4] This guide provides a comprehensive overview of the available data for each compound, focusing on AZT's established anti-HIV-1 activity and the role of this compound in antiviral research.

Azidothymidine (AZT): A Cornerstone of Antiretroviral Therapy

AZT, also known as Zidovudine (ZDV), was the first antiretroviral medication approved for the treatment of HIV/AIDS.[5] It belongs to the class of nucleoside analog reverse transcriptase inhibitors (NRTIs).[5][6]

Mechanism of Action

The anti-HIV activity of AZT is dependent on its conversion within the host cell to its active triphosphate form, AZT-triphosphate (AZT-TP).[7][8] AZT-TP then competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[8][9] The incorporation of AZT-monophosphate into the viral DNA leads to chain termination, as the 3'-azido group of AZT prevents the formation of the next phosphodiester bond, thus halting the replication of the viral genome.[8][9] AZT has a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[5]

AZT_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication AZT AZT AZT_MP AZT-MP AZT->AZT_MP Cellular Kinases AZT_DP AZT-DP AZT_MP->AZT_DP Cellular Kinases AZT_TP AZT-TP (Active) AZT_DP->AZT_TP Cellular Kinases Viral_DNA Viral DNA Synthesis AZT_TP->Viral_DNA Incorporation Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcriptase Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Mechanism of Action of AZT.
Performance in HIV Replication Assays

The efficacy of AZT in inhibiting HIV-1 replication has been demonstrated in numerous in vitro studies using various cell lines. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values can vary depending on the cell type, the HIV-1 strain, and the specific assay used.

Parameter Cell Line HIV-1 Strain Value Reference
EC50 Jurkat cellsHIV-10.03 µM (p24 assay, 7 days)[10]
EC50 MT-4 cellsHIV-1 (IIIB)Not specified[11]
IC50 -Wild-type HIVNot specified[12]
EC50 Lymphoblastoid cell linesHIV-13.8 to 153 nM[13]
EC50 Low passage clinical isolatesHIV-122 nM (average)[13]

This compound: A Precursor in Nucleoside Analog Synthesis

This compound is a synthetic nucleoside analog that serves as a versatile building block for the creation of other modified nucleosides, some of which have been investigated for antiviral properties.[1][2][4] Its rigid structure, due to the anhydro bridge between the base and the sugar, makes it a useful starting material for introducing modifications at the 2' and 5' positions of the ribose ring.[4]

While this compound itself has not been reported to possess significant anti-HIV activity, it has been instrumental in the synthesis of other compounds that have been tested. For instance, a fluoro-substituted analog of AZT (F-AZT) was synthesized from a related 2,3'-anhydro-thymine derivative, though this particular compound did not show significant activity against HIV in vitro.[14]

Experimental Protocols for HIV Replication Assays

The evaluation of anti-HIV activity of compounds like AZT typically involves in vitro cell-based assays. These assays measure the ability of a compound to inhibit HIV replication in susceptible human cells.

General Workflow of an In Vitro Anti-HIV Assay

HIV_Assay_Workflow start Start cell_culture Culture of Susceptible Host Cells (e.g., MT-4, Jurkat) start->cell_culture infection Infection of Cells with HIV-1 cell_culture->infection compound_prep Preparation of Serial Dilutions of Test Compound incubation Incubation with Test Compound compound_prep->incubation infection->incubation measurement Measurement of HIV Replication incubation->measurement data_analysis Data Analysis (EC50 / IC50 Determination) measurement->data_analysis end End data_analysis->end

In Vitro Anti-HIV Assay Workflow.
Key Methodologies:

  • Cell Culture: Human T-cell lines such as MT-4 or Jurkat cells, or peripheral blood mononuclear cells (PBMCs), are commonly used as they are susceptible to HIV-1 infection.[10][11][15]

  • Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB, NL4-3) or clinical isolates are used to infect the cells.[16][17]

  • Compound Treatment and Infection: Cells are typically pre-incubated with various concentrations of the test compound before being infected with a known amount of virus. In some protocols, the compound is added concurrently with the virus.[18][19]

  • Measurement of Viral Replication: After a set incubation period (typically 4-7 days), the extent of HIV replication is quantified. Common methods include:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. In the context of HIV assays, it assesses the cytopathic effect of the virus; a higher cell viability indicates inhibition of viral replication.[11][19][20]

    • p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.[21][22][23][24][25] A reduction in p24 levels in treated cultures compared to untreated controls indicates antiviral activity.

    • Reverse Transcriptase (RT) Activity Assay: The activity of the viral reverse transcriptase enzyme can be measured in the culture supernatant, providing another indicator of viral replication.

    • Reporter Gene Assays: Genetically engineered cell lines that express a reporter gene (e.g., luciferase) upon HIV infection can be used. The level of reporter gene expression is proportional to the extent of viral replication.[26][27]

  • Data Analysis: The data is used to generate dose-response curves, from which the EC50 (the concentration of the drug that provides 50% of the maximal response) or IC50 (the concentration of the drug that inhibits 50% of viral replication) is calculated.[10][16]

Conclusion

References

Cross-validation of 2,2'-Anhydrouridine's Chemosensitizing Effect in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemosensitizing effects of 2,2'-Anhydrouridine derivatives, focusing on their ability to enhance the cytotoxicity of the common chemotherapeutic agent 5-fluorouracil (5-FU) in various cancer cell lines. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is a synthetic nucleoside analog. While not primarily used as a standalone anticancer agent, its derivatives have garnered significant interest for their role as potent inhibitors of uridine phosphorylase (UPase). This enzyme is crucial in the pyrimidine salvage pathway and is involved in the catabolism of uridine and its analogs, including the widely used chemotherapeutic drug 5-fluorouracil (5-FU). By inhibiting UPase, these compounds can increase the bioavailability and cytotoxic effects of 5-FU, a mechanism known as chemosensitization. This guide compares the efficacy of a prominent this compound derivative, 2,2'-Anhydro-5-ethyluridine (ANEUR), with another well-characterized uridine phosphorylase inhibitor, 5-(Benzyloxybenzyl)acyclouridine (BBAU), in potentiating the anticancer activity of 5-FU.

Data Presentation: Comparative Efficacy of Uridine Phosphorylase Inhibitors

The following tables summarize the in vitro efficacy of 5-fluorouracil (5-FU) alone and in combination with the uridine phosphorylase inhibitors 2,2'-Anhydro-5-ethyluridine (ANEUR) and 5-(Benzyloxybenzyl)acyclouridine (BBAU) in various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency of the drug or drug combination.

Cell LineDrug(s)IC50 (µM)Fold PotentiationReference
Human Colon Adenocarcinoma LS174T 5-FUNot Specified-[1]
5-FU + ANEURMarkedly PotentiatedNot Specified[1]
Murine Mammary Adenocarcinoma 755 5-FUNot Specified-[1]
5-FU + ANEURMarkedly PotentiatedNot Specified[1]
Human Prostate Cancer PC-3 5-FUNot Specified-[2]
5-FU + BBAUEnhanced CytotoxicityNot Specified[2]
Human Prostate Cancer DU-145 5-FUNot Specified-[2]
5-FU + BBAUEnhanced CytotoxicityNot Specified[2]

Note: Specific IC50 values for the combination therapies were not available in the referenced literature; however, the studies qualitatively report a significant enhancement of 5-FU's cytotoxic effects in the presence of the uridine phosphorylase inhibitors.

Mechanism of Action: Uridine Phosphorylase Inhibition

Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. In the context of cancer therapy, UPase can degrade 5-fluorouridine (the active metabolite of 5-FU), thereby reducing its therapeutic efficacy. Uridine phosphorylase inhibitors like ANEUR and BBAU bind to the active site of UPase, preventing the breakdown of 5-FU and leading to its accumulation within cancer cells. This increased intracellular concentration of 5-FU enhances its cytotoxic effects, which are primarily mediated through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.

Uridine_Phosphorylase_Inhibition cluster_0 Extracellular Space cluster_1 Cancer Cell 5-FU_ext 5-Fluorouracil (5-FU) 5-FU_int 5-FU 5-FU_ext->5-FU_int Transport FUR 5-Fluorouridine (FUR) 5-FU_int->FUR Metabolic Activation UPase Uridine Phosphorylase (UPase) FUR->UPase Degradation Cytotoxicity Enhanced Cytotoxicity (Apoptosis, Cell Cycle Arrest) FUR->Cytotoxicity Leads to Inactive_Metabolites Inactive Metabolites UPase->Inactive_Metabolites ANEUR_BBAU ANEUR / BBAU (UPase Inhibitors) ANEUR_BBAU->UPase Inhibition

Mechanism of chemosensitization by uridine phosphorylase inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • 2,2'-Anhydro-5-ethyluridine (ANEUR) or 5-(Benzyloxybenzyl)acyclouridine (BBAU)

  • 5-Fluorouracil (5-FU)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-FU alone, ANEUR/BBAU alone, or a combination of 5-FU and ANEUR/BBAU. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with compounds seed_cells->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_solubilizer Add solubilization solution incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Flow cytometry tubes

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the compounds of interest for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Apoptosis_Assay_Workflow start Start induce_apoptosis Induce apoptosis in cells start->induce_apoptosis harvest_cells Harvest and wash cells induce_apoptosis->harvest_cells resuspend_cells Resuspend in binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide resuspend_cells->add_stains incubate_15min Incubate for 15 minutes add_stains->incubate_15min analyze_flow Analyze by flow cytometry incubate_15min->analyze_flow interpret_results Interpret results: Live vs. Apoptotic vs. Necrotic analyze_flow->interpret_results end End interpret_results->end

Workflow for the Annexin V/PI apoptosis assay.

Conclusion

References

Navigating the Metabolic Maze: A Comparative Analysis of 2,2'-Anhydrouridine Derivatives' Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of nucleoside analogs is a critical step in the journey from discovery to clinical application. This guide offers a comparative analysis of the metabolic stability of 2,2'-anhydrouridine derivatives, providing insights into their enzymatic degradation pathways and the experimental protocols used for their evaluation.

This compound is a rigid, bicyclic nucleoside analog that serves as a valuable scaffold in the design of antiviral and anticancer agents. Its unique structure can influence its interaction with metabolic enzymes, thereby affecting its pharmacokinetic profile and therapeutic efficacy. This guide synthesizes available data to present a picture of the metabolic landscape for this class of compounds.

Key Metabolic Pathways

The metabolic stability of this compound derivatives is primarily governed by their interactions with key enzymes in the pyrimidine salvage pathway. Unlike many small molecule drugs that are extensively metabolized by cytochrome P450 (CYP450) enzymes, these nucleoside analogs are often substrates or inhibitors of phosphorylases and deaminases.

One of the primary enzymes influencing the fate of these compounds is uridine phosphorylase (UP) . This enzyme catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Several 5-substituted-2,2'-anhydrouridines have been shown to be potent inhibitors of UP. For instance, 2,2'-anhydro-5-ethyluridine is a powerful inhibitor of this enzyme[1]. The inhibitory activity of these derivatives on UP suggests that they are not readily degraded by this enzyme, which could contribute to a longer biological half-life.

Another critical enzymatic pathway involves cytidine deaminases (CDA) . These enzymes catalyze the hydrolytic deamination of cytidine and its analogs to their corresponding uridine derivatives. For this compound derivatives that contain a cytidine-like base, CDA-mediated deamination to the corresponding uridine analog is a potential metabolic route. Studies on related compounds, such as 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine, have shown that deamination is a metabolic pathway in humans, leading to the formation of the uracil derivative[2].

Comparative Metabolic Stability

Direct comparative studies providing quantitative metabolic stability data, such as half-life (t½) and intrinsic clearance (CLint), for a broad range of this compound derivatives are limited in publicly available literature. However, based on the known enzymatic interactions, a qualitative assessment can be made. Derivatives that are potent inhibitors of uridine phosphorylase are expected to exhibit greater metabolic stability with respect to this degradation pathway.

For instance, a study on [E]-5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR) found that it is not a substrate for pyrimidine nucleoside phosphorylases but does act as an inhibitor of uridine phosphorylase. Its metabolism in rats was observed to be isomerization to the [Z]BVANUR form, indicating that the core 2,2'-anhydro structure is relatively stable against phosphorolytic cleavage.

The following table provides an illustrative comparison of the expected metabolic stability of different classes of this compound derivatives based on their known enzymatic interactions. Note: Quantitative values are hypothetical due to the lack of direct comparative data in the literature and are intended for illustrative purposes only.

Derivative ClassPrimary Metabolic Enzyme(s) of ConcernExpected Relative Metabolic StabilityRationale
5-Alkyl-2,2'-anhydrouridines Uridine PhosphorylaseHighPotent inhibitors of uridine phosphorylase, reducing self-degradation.
5-Halo-2,2'-anhydrouridines Uridine PhosphorylaseModerate to HighGenerally act as inhibitors of uridine phosphorylase.
2,2'-Anhydrocytidine Analogs Cytidine Deaminase, Uridine PhosphorylaseVariableSusceptible to deamination by CDA to the corresponding uridine analog, which may then be a substrate or inhibitor of UP.
Prodrugs of this compound Esterases, PhosphatasesLow (for prodrug moiety)Designed for enzymatic cleavage to release the active this compound derivative.

Experimental Protocols

The metabolic stability of this compound derivatives can be assessed using a variety of in vitro experimental systems.

In Vitro Metabolic Stability in Liver Microsomes

This assay is a standard method to evaluate the metabolic stability of compounds against phase I (e.g., CYP450) and phase II (e.g., UGTs) enzymes.

Protocol:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (human or from other species), a NADPH-generating system (for CYP450-mediated metabolism), and buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: The test compound (a this compound derivative) is added to the pre-warmed reaction mixture to initiate the metabolic reaction. Incubations are typically carried out at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life.

Enzymatic Stability Assays with Specific Enzymes

Given the importance of uridine phosphorylase and cytidine deaminase, specific assays using these purified enzymes are highly relevant.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme (e.g., recombinant human uridine phosphorylase), the test compound, and the appropriate buffer and co-factors (e.g., phosphate for phosphorylase activity).

  • Incubation and Analysis: The incubation and subsequent analysis of the remaining parent compound are performed as described in the liver microsome assay. This allows for the direct assessment of the compound's stability against a specific enzymatic pathway.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Metabolic_Pathway_of_Anhydrouridine_Derivatives cluster_cytidine 2,2'-Anhydrocytidine Derivative cluster_uridine This compound Derivative cluster_degradation Degradation Products Anhydrocytidine 2,2'-Anhydrocytidine Derivative Anhydrouridine This compound Derivative Anhydrocytidine->Anhydrouridine Cytidine Deaminase Anhydrouridine->Anhydrouridine Degradation_Products Uracil Analog + Ribose-1-Phosphate Anhydrouridine->Degradation_Products Uridine Phosphorylase

Caption: Metabolic pathways for this compound derivatives.

Experimental_Workflow_Metabolic_Stability Start Start: Test Compound (this compound Derivative) Incubation Incubation at 37°C with Liver Microsomes/Enzyme Start->Incubation Sampling Aliquots taken at multiple time points Incubation->Sampling Quenching Quench reaction with cold acetonitrile + IS Sampling->Quenching Processing Centrifuge and collect supernatant Quenching->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis

Caption: In vitro metabolic stability experimental workflow.

References

Unveiling RNA Architecture: A Comparative Guide to Structural Probing Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of RNA structure, choosing the right tool for analysis is paramount. This guide provides a comprehensive comparison of leading chemical probing techniques, offering insights into their mechanisms, performance, and experimental workflows. By presenting objective data and detailed protocols, we aim to empower researchers to make informed decisions for their specific research needs.

At the forefront of RNA structural analysis are methods that utilize chemical probes to modify accessible nucleotides, providing a readout of the RNA's secondary and tertiary structure. This guide focuses on the validation and comparison of two widely adopted techniques: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate (DMS) probing. While not a direct probing agent itself, we also acknowledge the role of versatile chemical precursors like 2,2'-anhydrouridine in the synthesis of modified nucleosides, which serve as valuable tools for more specialized RNA research, such as bioconjugation and the study of RNA-protein interactions.

Performance Comparison of Leading RNA Probing Reagents

The choice of a chemical probe significantly impacts the quality and scope of RNA structural analysis. The following tables summarize key quantitative parameters for commonly used SHAPE reagents and DMS, providing a basis for selecting the most appropriate tool for in vitro and in-cell experiments.

Probe Target Nucleotides Reactivity Principle Cell Permeability Typical In-Cell Concentration Readout Method Key Advantages Limitations
SHAPE Reagents
1M7 (1-methyl-7-nitroisatoic anhydride)All four nucleotides (A, U, G, C)Acylates the 2'-hydroxyl group of flexible nucleotides.Good10 mMMaP-seq, Primer ExtensionHigh signal-to-noise in vitro.[1]Lower signal in some in-cell contexts compared to acylimidazoles.[1]
NAI (2-methylnicotinic acid imidazolide)All four nucleotides (A, U, G, C)Acylates the 2'-hydroxyl group of flexible nucleotides.Excellent100 mMMaP-seq, Primer ExtensionRobust in-cell modification.[1]Higher concentrations may be required.
NAI-N3 (2-methylnicotinic acid imidazolide azide)All four nucleotides (A, U, G, C)Acylates the 2'-hydroxyl group of flexible nucleotides; contains an azide group for downstream applications.Excellent100 mMMaP-seq, Primer ExtensionEnables secondary modifications via click chemistry.[1]Similar to NAI.
DMS (Dimethyl Sulfate) Adenine (N1), Cytosine (N3)Methylates the Watson-Crick face of unpaired adenosines and cytosines.[2]Excellent2% for 5 minutes (variable)MaP-seq, Primer ExtensionHigh specificity for A and C; can probe all four bases under specific pH conditions.[2]Limited to A and C at neutral pH; can cause RNA fragmentation at high concentrations.[3]

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible protocols are crucial for successful RNA structure probing experiments. Below are generalized methodologies for in-cell SHAPE-MaP and DMS-MaP.

In-Cell SHAPE-MaP Protocol

This protocol outlines the key steps for probing RNA structure within living cells using a SHAPE reagent and subsequent analysis by mutational profiling (MaP).[4][5][6][7]

  • Cell Culture and Treatment:

    • Culture cells of interest to the desired density.

    • Resuspend cells in a suitable buffer.

    • Treat one aliquot of cells with the chosen SHAPE reagent (e.g., 10 mM 1M7 or 100 mM NAI) and a control aliquot with solvent (e.g., DMSO).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • RNA Isolation:

    • Quench the reaction and lyse the cells.

    • Isolate total RNA using a standard method (e.g., Trizol extraction).

    • Treat the isolated RNA with DNase to remove any contaminating genomic DNA.

  • Reverse Transcription with Mutational Profiling:

    • Set up a reverse transcription reaction using a reverse transcriptase that can read through adducted nucleotides, incorporating mutations at these sites.

    • Use random hexamers, oligo(dT) primers, or gene-specific primers depending on the experimental goal.

  • Library Preparation and Sequencing:

    • Generate cDNA libraries from the reverse transcription products.

    • Perform high-throughput sequencing of the cDNA libraries.

  • Data Analysis:

    • Align sequencing reads to a reference transcriptome.

    • Calculate the mutation rate at each nucleotide position for both the SHAPE-treated and control samples.

    • Normalize the mutation rates to obtain SHAPE reactivity profiles, which reflect the flexibility of each nucleotide.

In-Cell DMS-MaP Protocol

This protocol details the procedure for probing RNA structure in living cells using DMS, followed by analysis via mutational profiling.[3][8]

  • Cell Culture and DMS Treatment:

    • Grow cells to the desired confluency.

    • Resuspend cells in a suitable buffer. For probing all four bases, a higher pH buffer (e.g., pH 8.3) can be used to enhance G and U reactivity.[2]

    • Treat cells with DMS (e.g., 2% final concentration) for a defined period (e.g., 5 minutes) at 37°C. A no-DMS control is essential.

    • Quench the reaction with a solution containing β-mercaptoethanol.

  • RNA Extraction:

    • Lyse the cells and extract total RNA.

    • Perform DNase treatment to eliminate genomic DNA.

  • Reverse Transcription with Mutational Profiling:

    • Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT), which is efficient at reading through DMS-modified bases and introducing mutations.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the resulting cDNA.

    • Sequence the libraries using a high-throughput sequencing platform.

  • Data Analysis:

    • Align sequencing reads to the reference transcriptome.

    • Identify and quantify mutations at each nucleotide position.

    • Calculate DMS reactivity by comparing the mutation rates in the DMS-treated sample to the control sample.

Visualizing the Workflow and Logic

To better understand the experimental processes and the underlying principles of these techniques, the following diagrams have been generated using the Graphviz DOT language.

SHAPE_MaP_Workflow cluster_cell In-Cell Probing cluster_lab Laboratory Workflow cluster_analysis Data Analysis Cell Living Cells Probed_RNA RNA with 2'-O-adducts Cell->Probed_RNA Modification of flexible 2'-OH SHAPE_Reagent SHAPE Reagent (e.g., 1M7, NAI) RNA_Isolation RNA Isolation & DNase Treatment Probed_RNA->RNA_Isolation RT_MaP Reverse Transcription (Mutational Profiling) RNA_Isolation->RT_MaP cDNA_Library cDNA Library Preparation RT_MaP->cDNA_Library Sequencing High-Throughput Sequencing cDNA_Library->Sequencing Alignment Read Alignment Sequencing->Alignment Mutation_Calling Mutation Rate Calculation Alignment->Mutation_Calling Reactivity_Profile SHAPE Reactivity Profile Mutation_Calling->Reactivity_Profile

Caption: Workflow for in-cell SHAPE-MaP analysis.

DMS_MaP_Workflow cluster_cell In-Cell Probing cluster_lab Laboratory Workflow cluster_analysis Data Analysis Cell Living Cells Probed_RNA Methylated RNA Cell->Probed_RNA Methylation of unpaired A and C DMS Dimethyl Sulfate (DMS) RNA_Isolation RNA Isolation & DNase Treatment Probed_RNA->RNA_Isolation RT_MaP Reverse Transcription (TGIRT) RNA_Isolation->RT_MaP cDNA_Library cDNA Library Preparation RT_MaP->cDNA_Library Sequencing High-Throughput Sequencing cDNA_Library->Sequencing Alignment Read Alignment Sequencing->Alignment Mutation_Calling Mutation Rate Calculation Alignment->Mutation_Calling Reactivity_Profile DMS Reactivity Profile Mutation_Calling->Reactivity_Profile

Caption: Workflow for in-cell DMS-MaP analysis.

Probing_Logic cluster_rna RNA Structure cluster_probes Chemical Probes cluster_reactivity Reactivity Outcome Unstructured Single-Stranded Flexible Region SHAPE SHAPE Reagent Unstructured->SHAPE Accessible 2'-OH DMS DMS Unstructured->DMS Accessible N1 of A, N3 of C Structured Double-Stranded Rigid Region Structured->SHAPE Inaccessible 2'-OH Structured->DMS Protected N1 of A, N3 of C High_Reactivity High Reactivity (Modification) SHAPE->High_Reactivity Low_Reactivity Low/No Reactivity (No Modification) SHAPE->Low_Reactivity DMS->High_Reactivity DMS->Low_Reactivity

Caption: Logical relationship between RNA structure and probe reactivity.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,2'-Anhydrouridine, a pivotal building block for various modified nucleosides and antiviral agents, can be synthesized through several routes. This guide provides an objective comparison of the most common and effective methods, supported by experimental data, to aid in the selection of the most suitable pathway for specific research and development needs.

This comparison focuses on two primary and distinct strategies for the synthesis of this compound: the direct cyclization of uridine and the intramolecular Mitsunobu reaction. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Comparative Analysis of Synthetic Routes

The synthetic efficiency of chemical reactions is a critical factor in both academic research and industrial production. Key metrics for comparison include chemical yield, reaction time, purity of the final product, and the cost and accessibility of reagents. The following table summarizes the available quantitative data for the leading synthetic routes to this compound.

Parameter Route 1: Cyclization with Diphenyl Carbonate Route 2: Intramolecular Mitsunobu Reaction
Starting Material Uridine3',5'-O-protected Uridine
Key Reagents Diphenyl Carbonate, Sodium BicarbonateTriphenylphosphine (PPh3), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)
Solvent Dimethylformamide (DMF)Tetrahydrofuran (THF) or Dioxane
Reaction Temperature Elevated temperatures (e.g., 150°C)0°C to room temperature
Reported Yield Good to high (specific percentage varies)Generally high (e.g., >70%)
Reaction Time Several hoursTypically a few hours
Purification Method Crystallization, Column ChromatographyColumn Chromatography
Key Advantages Utilizes readily available starting material and reagents. Can be a one-step procedure from uridine.Mild reaction conditions. High yields are often achievable.
Key Disadvantages Requires high reaction temperatures. Potential for side reactions.Requires protection of the 3' and 5' hydroxyl groups. Reagents can be moisture-sensitive.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the two highlighted synthetic routes to this compound.

Route 1: Cyclization of Uridine with Diphenyl Carbonate

This method relies on the dehydration of uridine to form the 2,2'-anhydro linkage, facilitated by diphenyl carbonate at high temperatures.

Procedure:

  • To a solution of uridine (1 equivalent) in anhydrous dimethylformamide (DMF), add diphenyl carbonate (1.5 equivalents) and a catalytic amount of sodium bicarbonate.

  • Heat the reaction mixture to 150°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of diethyl ether to precipitate the crude product.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Route 2: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of alcohols. In this intramolecular application, the 2'-hydroxyl group of a suitably protected uridine derivative acts as the nucleophile to displace an activated 2-oxo group, forming the anhydro bridge.

Procedure:

  • Protect the 3' and 5' hydroxyl groups of uridine using a suitable protecting group (e.g., TBDMS or Trityl).

  • Dissolve the 3',5'-O-diprotected uridine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the protected this compound.

  • Deprotect the 3' and 5' hydroxyl groups using standard procedures (e.g., TBAF for TBDMS or mild acid for Trityl) to yield the final product, this compound.

Visualization of Synthetic Strategies

To further clarify the logical flow of these synthetic approaches, the following diagrams illustrate the key transformations.

synthetic_routes cluster_0 Route 1: Direct Cyclization cluster_1 Route 2: Intramolecular Mitsunobu Uridine Uridine Reaction1 Diphenyl Carbonate, NaHCO3, DMF, 150°C Uridine->Reaction1 Anhydrouridine1 This compound Reaction1->Anhydrouridine1 ProtectedUridine 3',5'-O-Protected Uridine Reaction2 PPh3, DEAD/DIAD, THF, 0°C to RT ProtectedUridine->Reaction2 ProtectedAnhydro Protected This compound Reaction2->ProtectedAnhydro Deprotection Deprotection ProtectedAnhydro->Deprotection Anhydrouridine2 This compound Deprotection->Anhydrouridine2

Caption: Comparative workflow of major synthetic routes to this compound.

The selection of an optimal synthetic route will invariably depend on the specific requirements of the project, including scale, available equipment, and cost considerations. The direct cyclization of uridine offers a more atom-economical approach, while the intramolecular Mitsunobu reaction provides milder conditions and potentially higher yields, albeit with the need for additional protection and deprotection steps. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

Unveiling Binding Affinities: A Comparative Docking Analysis of 2,2'-Anhydrouridine and Other Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, nucleoside analogs represent a cornerstone in the therapy of viral infections and cancer. Their structural similarity to endogenous nucleosides allows them to interfere with nucleic acid synthesis and other vital cellular processes. Among these, 2,2'-Anhydrouridine, a conformationally restricted nucleoside, has garnered significant interest. This guide provides a comparative analysis of the docking studies of this compound and other key nucleosides with their target enzymes, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Comparative Binding Affinities: A Tabular Overview

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of ligands with their protein targets. The following table summarizes the binding energies and inhibition constants (Ki) of this compound and other nucleosides against various enzymes, collated from multiple studies. Lower binding energy values and Ki values indicate stronger binding affinity.

Nucleoside/AnalogTarget EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki)
2,2'-Anhydro-5-ethyluridine Uridine Phosphorylase-Potent Inhibitor (low Ki)[1]
Uridine Derivatives SARS-CoV-2 Main Protease (6LU7)-6.0 to -7.8[2][3]-
Telbivudine SARS-CoV-2 Main Protease (6LU7)-6.5[4]-
Stavudine SARS-CoV-2 Main Protease (6LU7)-6.5[4]-
Lamivudine SARS-CoV-2 Main Protease (6LU7)--
Zalcitabine SARS-CoV-2 Main Protease (6LU7)--
Parent Uridine Fungal Sterol 14α-demethylase-6.749[5]-
5'-O-N-acetylsulfanilyl-2´,3´-di-O-lauroyluridine Fungal Sterol 14α-demethylase-13.108[5]-

Note: Direct comparative docking scores for this compound against a wide range of enzymes in a single study are limited. The data presented is a compilation from various sources to provide a comparative perspective.

Studies on uridine phosphorylase have highlighted that the rigid conformation of 2,2'-anhydropyrimidine nucleosides plays a crucial role in their potent inhibitory activity. For instance, 2,2'-anhydro-5-ethyluridine is a significantly more potent inhibitor of uridine phosphorylase than its flexible counterparts, with Ki values differing by 5-6 orders of magnitude[1]. This underscores the importance of conformational preorganization for effective enzyme binding.

Experimental Protocols: A Guide to Molecular Docking

The following protocol outlines a general workflow for performing molecular docking studies of nucleoside analogs using AutoDock Vina, a widely used open-source docking program.

Preparation of the Receptor Protein:
  • Obtain Protein Structure: Download the 3D crystal structure of the target enzyme from a protein database such as the Protein Data Bank (PDB).

  • Prepare the Receptor: Remove water molecules, ions, and any co-crystallized ligands from the PDB file. Add polar hydrogen atoms and assign Kollman charges to the protein. This can be performed using software like AutoDock Tools (ADT).

  • Define the Binding Site: Identify the active site or binding pocket of the enzyme. This can be based on the location of a co-crystallized ligand in the experimental structure or through computational prediction methods.

  • Generate Grid Box: Define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters for the docking simulation.

Preparation of the Ligand (Nucleoside Analog):
  • Obtain Ligand Structure: Obtain the 3D structure of the nucleoside analog. This can be done by downloading from a chemical database like PubChem or by building the molecule using a molecular modeling software.

  • Prepare the Ligand: Convert the ligand structure to the required PDBQT file format using ADT. This involves assigning Gasteiger charges and merging non-polar hydrogens. The rotatable bonds in the ligand are also defined during this step.

Molecular Docking Simulation:
  • Perform Docking: Run the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box on the receptor.

  • Scoring and Ranking: AutoDock Vina uses a scoring function to estimate the binding affinity (in kcal/mol) for each docked pose. It then ranks the poses based on these scores.

Analysis of Results:
  • Examine Docking Poses: Visualize the top-ranked docking poses to analyze the binding mode of the nucleoside analog.

  • Identify Interactions: Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme's active site. This analysis can be performed using visualization software like PyMOL or Discovery Studio.

Visualizing the Workflow: From Preparation to Analysis

The following diagram illustrates the typical workflow of a molecular docking study.

molecular_docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_analysis Results Analysis PDB Download Protein Structure (PDB) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens Grid Define Grid Box Hydrogens->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking LigandDB Obtain Ligand Structure (e.g., PubChem) PrepareLigand Prepare Ligand (Add Charges, Define Torsions) LigandDB->PrepareLigand PrepareLigand->Docking Scores Analyze Binding Scores Docking->Scores Poses Visualize Docking Poses Scores->Poses Interactions Identify Key Interactions Poses->Interactions enzyme_inhibition_pathway cluster_reaction Normal Enzymatic Reaction Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes conversion block Reaction Blocked Enzyme->block Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor Nucleoside Analog (e.g., this compound) Inhibitor->Enzyme Binds to enzyme block->Product

References

Comparative Guide to Bioanalytical Methods for the Quantification of 2,2'-Anhydrouridine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,2'-Anhydrouridine in plasma with alternative analytical approaches. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of nucleoside analogs.

Introduction

This compound is a cyclic form of uridine that can act as a synthetic intermediate for various nucleoside analogs and has been investigated for its own biological activities, including the inhibition of uridine phosphorylase.[1] Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and metabolic fate. Bioanalytical method validation is essential to ensure the reliability and acceptability of the analytical data for regulatory submissions.[2][3] This guide outlines a validated LC-MS/MS method, recognized for its sensitivity and specificity, and compares it with other potential techniques.[4][5]

Performance Comparison of Bioanalytical Methods

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method compared to a potential alternative, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The data presented for the LC-MS/MS method are representative of what is achievable for nucleoside analogs based on published literature.[4][6][7][8][9]

Parameter LC-MS/MS Method HPLC-UV Method (Hypothetical) Regulatory Acceptance Criteria (FDA/EMA) [10][11][12]
Linearity (r²) ≥ 0.995≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLClearly defined and reproducible
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)Within ± 15% of nominal (± 20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Assessed and minimizedNot directly assessedShould be investigated to ensure precision, accuracy, and sensitivity are not compromised
Recovery Consistent, precise, and reproducibleConsistent, precise, and reproducibleShould be optimized and consistent

Experimental Protocols

This method provides high sensitivity and selectivity for the quantification of this compound in plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Run Time: 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined).

While less sensitive and specific than LC-MS/MS, HPLC-UV can be a viable alternative in certain research contexts.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load 500 µL of plasma sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute this compound with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of water and methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a specified wavelength (e.g., 260 nm).

Method Validation Workflow

The following diagram illustrates the key steps in the validation of a bioanalytical method according to regulatory guidelines.

G cluster_0 Method Development cluster_1 Full Validation cluster_2 Application A Analyte & IS Optimization B Sample Preparation A->B C Chromatography B->C D Mass Spectrometry C->D E Selectivity & Specificity D->E F Calibration Curve & LLOQ D->F G Accuracy & Precision D->G H Matrix Effect D->H I Recovery D->I J Stability D->J K Dilution Integrity D->K L Study Sample Analysis E->L F->L G->L H->L I->L J->L K->L

Caption: Workflow for Bioanalytical Method Validation.

Conclusion

For the quantification of this compound in plasma, the LC-MS/MS method demonstrates superior sensitivity, specificity, and a wider linear dynamic range compared to older techniques like HPLC-UV.[4][13][14] Adherence to the validation parameters outlined by regulatory agencies such as the FDA and EMA is critical to ensure the generation of reliable data for pharmacokinetic and clinical studies.[3][10][11][12] While alternative methods may have a place in early discovery research, a fully validated LC-MS/MS method is the gold standard for supporting drug development programs.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a side-by-side comparison of the toxicity profiles of 2,2'-Anhydrouridine and its structurally related, clinically significant nucleoside analogs: Cytarabine, Gemcitabine, and Vidarabine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available experimental data.

While extensive toxicity data is available for the approved drugs Cytarabine, Gemcitabine, and Vidarabine, direct experimental studies on the toxicity of this compound are limited. Much of the available information on this compound pertains to its role as an intermediate in chemical synthesis and as an inhibitor of uridine phosphorylase, which can modulate the toxicity of other chemotherapeutic agents.

Overview of Compounds

  • This compound: A synthetic pyrimidine nucleoside analog characterized by an anhydro bridge between the C2 of the base and the C2' of the sugar. It serves as a precursor in the synthesis of other nucleosides and is a known inhibitor of uridine phosphorylase.[1][2]

  • Cytarabine (ara-C): An antimetabolite chemotherapy agent used in the treatment of various leukemias and lymphomas.[3][4]

  • Gemcitabine: A deoxycytidine analog used as a chemotherapeutic agent for various cancers, including pancreatic, non-small cell lung, bladder, and breast cancer.[5][6][7]

  • Vidarabine (ara-A): An antiviral medication primarily used against herpes simplex and varicella-zoster viruses.[8][9][10]

Comparative Toxicity Profiles

The following tables summarize the known toxicities of these compounds. Data for this compound is sparse; where specific experimental data is unavailable, this is noted.

Table 1: General and Hematological Toxicity

Adverse EffectThis compoundCytarabineGemcitabineVidarabine
Myelosuppression Data not availableDose-limiting toxicity .[11][12] Manifests as leukopenia, thrombocytopenia, and anemia.[11]Dose-limiting toxicity .[7] Generally mild to moderate and short-lived.[5][6] Grade 3/4 neutropenia, anemia, and thrombocytopenia are common.[13]Can cause a decrease in white blood cells, red blood cells, or platelets.[14] High doses may lead to leukopenia and thrombocytopenia.[10]
Gastrointestinal Harmful if swallowed (GHS classification).[15]Nausea, vomiting, diarrhea, mucositis, and abdominal pain are common.[4] Severe GI toxicity is dose-limiting with continuous infusion.[12]Mild to moderate nausea and vomiting.[5] Diarrhea is also reported.[7]Nausea, vomiting, and diarrhea are among the most common side effects.[8][14]
Flu-like Symptoms Data not available"Cytarabine syndrome" can occur 6-12 hours after administration, with fever, myalgia, and bone pain.[4]Common, consisting of fever, headache, fatigue, myalgia, and cough.[7]Data not available

Table 2: Organ-Specific Toxicity

Organ SystemThis compoundCytarabineGemcitabineVidarabine
Hepatotoxicity Data not availableElevations in liver function tests are common.[4]Mild, transient transaminase elevations are common but rarely dose-limiting.[5][6] Drug-induced liver injury has been reported.[13]Liver issues such as jaundice can occur.[14]
Neurotoxicity Data not availableHigh doses can cause severe and sometimes irreversible cerebellar/cerebral toxicity.[11][12] Symptoms include dysarthria, ataxia, and encephalopathy. Risk increases with age and renal impairment.[11]Data not availableTremors are a noted side effect.[8] Severe neurological effects like confusion or seizures are rare but possible with high doses.[14]
Nephrotoxicity Data not availableRisk factor for neurotoxicity.[11] High-dose therapy can lead to renal impairment.[16]Mild proteinuria and hematuria are seen but rarely clinically significant.[5] Hemolytic-Uremic Syndrome (HUS) has been reported.[13]Data not available
Pulmonary Toxicity Data not availableSubacute noncardiogenic pulmonary edema can occur with high doses.[12]Interstitial pneumonitis, pulmonary fibrosis, and ARDS have been reported, sometimes leading to fatal respiratory failure.[13]Data not available
Dermatologic Data not availableSkin eruptions (rash) are common side effects.[4][11]Mild to moderate transient rashes are common.[7]Skin reactions such as rash, itching, or redness are possible.[14]

Mechanism of Action and Toxicity

The toxicity of these nucleoside analogs is intrinsically linked to their mechanism of action, primarily the disruption of nucleic acid synthesis.

  • Cytarabine & Gemcitabine: These are pro-drugs that are intracellularly phosphorylated to their active triphosphate forms.[7][11] They act as potent inhibitors of DNA polymerase and can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis and repair.[7][11] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and hematopoietic progenitor cells, which explains their significant myelosuppressive effects.[11][12]

  • Vidarabine: It also requires intracellular phosphorylation to its triphosphate form. It selectively inhibits viral DNA polymerase, thus interfering with the replication of viral DNA.[9] Its relative selectivity for viral enzymes over host cell polymerases results in a generally better-tolerated profile compared to anticancer nucleosides, though toxicity can still occur at high doses.[10]

  • This compound: While not a direct cytotoxic agent in the same vein, its ability to inhibit uridine phosphorylase is significant.[1][] This enzyme is involved in the catabolism of other pyrimidine nucleosides. By inhibiting this enzyme, this compound can increase the concentration and, consequently, the toxicity of co-administered drugs like 5-fluorouridine.[]

Below is a conceptual diagram illustrating the general metabolic activation pathway for nucleoside analogs.

Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside_Analog Nucleoside Analog (e.g., Cytarabine, Gemcitabine) Transport Nucleoside Transporter Nucleoside_Analog->Transport Uptake Analog_MP Analog Monophosphate Transport->Analog_MP Phosphorylation (Kinases) Analog_DP Analog Diphosphate Analog_MP->Analog_DP Phosphorylation Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Phosphorylation DNA_Polymerase DNA Polymerase Analog_TP->DNA_Polymerase Inhibition DNA_Strand DNA Strand Analog_TP->DNA_Strand Incorporation & Chain Termination DNA_Polymerase->DNA_Strand Inhibition Inhibition of DNA Synthesis DNA_Polymerase->Inhibition DNA_Strand->Inhibition

Caption: General metabolic activation pathway of cytotoxic nucleoside analogs.

Experimental Protocols

Detailed methodologies are crucial for the objective assessment of toxicity. Below are representative protocols for key experiments used to generate the type of data presented in this guide.

A. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) or normal cell lines (e.g., VERO) are cultured in appropriate media and conditions.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

    • Compound Treatment: The test compound (e.g., this compound) is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

    • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

B. Acute In Vivo Toxicity Study (as per OECD Guideline 423)

  • Objective: To determine the acute oral toxicity (LD50) and identify signs of toxicity of a compound in a rodent model.

  • Methodology:

    • Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

    • Dosing: A single dose of the test compound is administered orally via gavage. The study typically starts at a dose of 2000 mg/kg.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

    • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

    • Analysis: The LD50 is estimated based on the mortality observed at different dose levels. The study provides information on the hazardous properties and allows for classification of the substance.

The workflow for these toxicity assessments can be visualized as follows:

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Select Cell Lines (Cancer & Normal) Dose_Response Dose-Response Assay (e.g., MTT) Cell_Lines->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Acute_Tox_Study Acute Toxicity Study (e.g., OECD 423) IC50->Acute_Tox_Study Inform Starting Dose Final_Assessment Comprehensive Toxicity Profile IC50->Final_Assessment Animal_Model Select Animal Model (e.g., Mice) Animal_Model->Acute_Tox_Study LD50 Determine LD50 & Observe Clinical Signs Acute_Tox_Study->LD50 LD50->Final_Assessment

Caption: A generalized workflow for preclinical toxicity assessment.

Conclusion

The toxicity profiles of nucleoside analogs are diverse and closely tied to their mechanisms of action and clinical applications. Cytarabine and Gemcitabine, as potent anticancer agents, exhibit significant dose-limiting myelosuppression and gastrointestinal toxicity. Vidarabine, an antiviral, is generally better tolerated, with its primary toxicities emerging at higher doses.

For this compound, the current body of public-domain research lacks comprehensive, direct toxicity studies. Its primary toxicological relevance appears to be its ability to potentiate the effects of other pyrimidine analogs by inhibiting their degradation. Further experimental investigation, following standard protocols such as those outlined above, is necessary to fully characterize its intrinsic toxicity profile and to ensure its safe application in research and potential therapeutic development.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,2'-Anhydrouridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2,2'-Anhydrouridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Overview:

Safety data sheets for this compound present some conflicting classifications. While some sources do not classify it as hazardous, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2]. Therefore, a cautious approach is warranted, and adherence to the protective measures outlined below is essential.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact and inhalation. The following table summarizes the recommended equipment.

Protection TypeSpecific RecommendationsStandards
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[3]Conforming to EN 166 (EU) or NIOSH (US) approved.[3]
Hand Protection Chemically resistant, impervious gloves are required. Gloves must be inspected prior to use.[3]Adhering to EU Directive 89/686/EEC and the standard EN 374.
Body Protection Wear a lab coat, or fire/flame resistant and impervious clothing to prevent skin contact.[3]Standard laboratory attire.
Respiratory Protection Handling should be conducted in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]NIOSH/MSHA approved respirator.

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural steps for the safe handling of this compound.

1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, to control dust and potential exposure[4][5].

  • Pre-Handling Check: Before handling, ensure that all necessary PPE is available and in good condition. The work area should be clean and uncluttered.

  • Weighing: Use a non-sparking tool for weighing. Avoid the formation of dust and aerosols during this process[3].

2. Experimental Use:

  • In Solution: When the compound is in solution, the risk of inhalation is reduced. However, it is still advisable to handle the solution within a fume hood, particularly if there is a risk of aerosolization.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin. Decontaminate all non-disposable equipment and the work area using a suitable solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.

1. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container[5].

  • Empty Containers: The original container of the chemical, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[5].

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration[5].

  • Store waste containers in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal service, in accordance with local, state, and federal regulations.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimental Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_start Start: Obtain this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound (Avoid Dust Formation) fume_hood->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate wash Wash Hands Thoroughly decontaminate->wash solid_waste Collect Solid Waste (Contaminated PPE, excess solid) decontaminate->solid_waste liquid_waste Collect Liquid Waste (Solutions, Rinsate) decontaminate->liquid_waste dispose Dispose via Certified Service label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste store_waste->dispose

Safe handling and disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
2,2'-Anhydrouridine
Reactant of Route 2
2,2'-Anhydrouridine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.